molecular formula C5H11NO3 B1661172 Methyl homoserine CAS No. 88550-65-6

Methyl homoserine

Cat. No.: B1661172
CAS No.: 88550-65-6
M. Wt: 133.15
InChI Key: QKAIIJHXZDNKMY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl homoserine is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15. The purity is usually 95%.
BenchChem offers high-quality Methyl homoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl homoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88550-65-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15

IUPAC Name

(2S)-4-hydroxy-2-(methylamino)butanoic acid

InChI

InChI=1S/C5H11NO3/c1-6-4(2-3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

InChI Key

QKAIIJHXZDNKMY-BYPYZUCNSA-N

SMILES

CNC(CCO)C(=O)O

Isomeric SMILES

CN[C@@H](CCO)C(=O)O

Canonical SMILES

CNC(CCO)C(=O)O

sequence

X

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: O-Methyl-L-Homoserine (Methoxine)

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogues in Protein Engineering and Biomanufacturing[1]

Executive Summary

O-methyl-L-homoserine (also known as Methoxine or L-2-amino-4-methoxybutanoic acid ) is a structural isostere of L-methionine where the thioether sulfur atom is replaced by an ether oxygen.[1] This single atom substitution—Oxygen for Sulfur—creates a profound divergence in physicochemical properties, rendering the molecule resistant to oxidative degradation while maintaining sufficient structural fidelity to be recognized by the translational machinery.

For drug development professionals, O-methyl-L-homoserine represents a double-edged sword:

  • A Critical Impurity: In methylotrophic yeast fermentation (Pichia pastoris), it is a potent translational contaminant that compromises biologic purity.

  • A Strategic Tool: In rational drug design, it serves as an oxidation-resistant surrogate for methionine, enhancing the shelf-life and stability of peptide therapeutics.

Section 1: Chemical Identity & Physicochemical Properties

The structural distinction between Methionine and O-methyl-L-homoserine lies in the


-heteroatom. While sulfur (in Methionine) is susceptible to oxidation (forming sulfoxides and sulfones), the ether oxygen in O-methyl-L-homoserine is chemically inert under physiological conditions.
1.1 Structural Comparison
FeatureL-Methionine (Met)O-methyl-L-homoserine (Methoxine)
Formula


MW 149.21 g/mol 133.15 g/mol
Side Chain


Bond Length C-S (~1.8 Å)C-O (~1.4 Å)
Redox Activity High (Oxidizes to Met-SO, Met-SO

)
Inert (Resistant to ROS)
Hydropathy HydrophobicAmphipathic (Ether oxygen increases polarity)
Mass Shift Reference (0 Da)

-16.03 Da
1.2 Visualization: Structural Isosterism

ChemicalStructure cluster_Met L-Methionine cluster_Methoxine O-methyl-L-homoserine Met_Node H2N-CH(COOH)-CH2-CH2-S-CH3 (Thioether Linkage) Methoxine_Node H2N-CH(COOH)-CH2-CH2-O-CH3 (Ether Linkage) Met_Node->Methoxine_Node Atom Substitution (S -> O) Mass Shift: -16 Da Loss of Oxidation Susceptibility

Figure 1: Structural comparison highlighting the sulfur-to-oxygen substitution that confers oxidative resistance while maintaining steric compatibility.

Section 2: Biogenesis & The "Methanol Trap" in Biomanufacturing

In the context of recombinant protein production using Komagataella phaffii (formerly Pichia pastoris), O-methyl-L-homoserine is not merely a reagent but a metabolic byproduct that can ruin production batches.

2.1 Mechanism of Misincorporation

When Pichia strains (particularly MutS phenotypes utilizing the AOX1 promoter) are fed methanol as a carbon source, the high flux of methanol triggers a side reaction by the enzyme O-acetylhomoserine sulfhydrylase .

Normally, this enzyme catalyzes the formation of homocysteine (Met precursor) from O-acetylhomoserine and sulfide.[2] However, in the presence of excess methanol and limiting sulfur, the enzyme accepts methanol as a nucleophile, synthesizing O-methyl-L-homoserine.

The Critical Failure Point: Methionyl-tRNA Synthetase (MetRS) cannot effectively discriminate between Methionine and O-methyl-L-homoserine. Consequently, Methoxine is charged onto tRNA


 and incorporated into the recombinant protein, leading to "Methoxine variants" (mass shift -16 Da).
2.2 Biosynthetic Pathway Diagram

Biosynthesis cluster_Enzyme Enzyme: O-acetylhomoserine sulfhydrylase Aspartate Aspartate Pathway O_Acetyl O-Acetyl-L-Homoserine (Precursor) Aspartate->O_Acetyl Homocysteine Homocysteine (Precursor to Met) O_Acetyl->Homocysteine Standard Flux Methoxine O-methyl-L-homoserine (Methoxine) O_Acetyl->Methoxine High Methanol / Low Sulfur Reaction_Normal Normal Path: + Sulfide (H2S) Reaction_Error Error Path: + Methanol (CH3OH) Methionine L-Methionine Homocysteine->Methionine MetRS Met-tRNA Synthetase (Lack of Proofreading) Methionine->MetRS Methoxine->MetRS Competitive Substrate Protein_WT Native Protein (Correct Sequence) MetRS->Protein_WT tRNA-Met Protein_Var Impure Product (Methoxine Variant -16Da) MetRS->Protein_Var Misincorporation

Figure 2: The "Methanol Trap" pathway demonstrating how methanol induction leads to the synthesis and translational misincorporation of Methoxine.

Section 3: Applications in Drug Development (Peptide Engineering)

Conversely, in synthetic peptide chemistry, O-methyl-L-homoserine is a valuable building block.[3] Methionine residues in therapeutic peptides are "hotspots" for oxidation, which can alter potency and immunogenicity. Substituting Met with O-methyl-L-homoserine eliminates this risk.

3.1 Engineering Logic
  • Oxidation Resistance: The ether bond does not react with reactive oxygen species (ROS).

  • Steric Conservation: The side chain length is nearly identical to Methionine, preserving the hydrophobic core packing of the protein.

  • Use Cases:

    • Oxyntomodulin Analogues: Substitution at position 27 improves stability.

    • IL-18 Polypeptides: Used to create "oxidation-proof" variants for longer shelf-life.

Section 4: Experimental Protocols
4.1 Protocol: Detection of Methoxine Misincorporation (QC Workflow)

Objective: Identify and quantify the -16 Da variant in recombinant proteins produced in P. pastoris.

  • Sample Preparation:

    • Digest the purified protein with Trypsin (or appropriate protease) to generate peptides.

    • Ensure non-reducing conditions if preserving disulfides, or reduce/alkylate (DTT/IAA) for full coverage.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

    • Gradient: 5-40% Acetonitrile/0.1% Formic Acid over 60 mins.

    • Mass Spec: High-resolution Q-TOF or Orbitrap.

  • Data Processing:

    • Search against the theoretical sequence.

    • Variable Modification: Define a custom modification: Methionine -> O-methyl-L-homoserine (Composition change: S to O, Mass shift: -15.977 Da ).

    • Note: Standard oxidation is +16 Da.[1] Methoxine is -16 Da.[1] These are distinct signals.

  • Quantification:

    • Calculate the ratio of the extracted ion chromatogram (XIC) area of the Methoxine-containing peptide vs. the Wild-type peptide.

4.2 Protocol: Prevention in Bioprocessing

Objective: Suppress O-methyl-L-homoserine synthesis during methanol induction.

  • Feed Strategy:

    • Do not use Methanol as the sole carbon source if possible (co-feeding with Sorbitol reduces metabolic stress).

  • Media Supplementation:

    • Add L-Methionine: Supplement the induction media with 10–20 mM L-Methionine .

    • Mechanism:[1][2] High exogenous Methionine exerts feedback inhibition on the methionine biosynthetic pathway (repressing O-acetylhomoserine sulfhydrylase) and outcompetes Methoxine at the MetRS level.

  • Strain Engineering:

    • Use strains with met2 or met17 knockouts if auxotrophy is manageable, or overexpression of MetRS to favor the natural substrate.

Section 5: References
  • Schotte, P., et al. (2016). Pichia pastoris MutS strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source. Microbial Cell Factories. Link[4]

  • PubChem. O-Methylhomoserine (Compound CID 18713). National Library of Medicine. Link

  • Sibirny, A. A., et al. (2023). Effect of Methionine on Gene Expression in Komagataella phaffii Cells.[2] MDPI Microorganisms. Link

  • Google Patents. Bifunctional cytokine compositions (IL-18 modifications). WO2023161857A1. Link

  • Morinaga, Y., et al. (1982). Biosynthesis of Homocysteine in a Facultative Methylotroph.[5] Agricultural and Biological Chemistry. Link

Sources

The Biological Role of O-Methylhomoserine in Methionine Biosynthesis: Mechanisms of Toxicity and Implications for Synthetic Methylotrophy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In canonical biochemistry, methionine biosynthesis is a tightly regulated process driven by transsulfuration or direct sulfhydrylation. However, the introduction of non-native carbon sources—specifically methanol—exposes a latent, promiscuous enzymatic shunt. Under these conditions, the intermediate O-methylhomoserine (OMH), also known as methoxinine, is generated. Far from being a functional biological intermediate, OMH is a potent, toxic oxa-analog of methionine.

For researchers and metabolic engineers developing synthetic methylotrophs (e.g., engineered Corynebacterium glutamicum or Escherichia coli), OMH accumulation represents a critical bottleneck. This whitepaper deconstructs the biochemical origin of OMH, its mechanism of toxicity as an antimetabolite, and the evolutionary engineering strategies required to bypass this metabolic trap.

The Biochemical Origin: The Methanol-Induced Shunt

In many industrial microorganisms, such as C. glutamicum, methionine is synthesized via the direct sulfhydrylation pathway. The key enzyme in this pathway is O-acetylhomoserine sulfhydrolase (MetY) , which typically catalyzes the conversion of O-acetylhomoserine to homocysteine using free sulfide, or directly to methionine using methanethiol 1.

However, MetY exhibits broad nucleophile promiscuity. When cells are cultivated in methanol-supplemented media—a common strategy for next-generation biomanufacturing—methanol acts as a competing nucleophile in the MetY active site. The enzyme catalyzes the alkylation of O-acetylhomoserine with methanol, yielding O-methylhomoserine (OMH) and acetate 1.

Pathway OAH O-Acetylhomoserine MetY MetY Enzyme OAH->MetY Sulfide Sulfide Sulfide->MetY MeSH Methanethiol MeSH->MetY MeOH Methanol (Toxin) MeOH->MetY HCys Homocysteine MetY->HCys Native Sulfhydrylation Met Methionine MetY->Met Native Alkylation OMH O-Methylhomoserine MetY->OMH Promiscuous Shunt

Fig 1: MetY-catalyzed canonical methionine biosynthesis vs. the toxic O-methylhomoserine shunt.

Mechanisms of Toxicity: The "Methoxinine" Effect

OMH (methoxinine) is a structural analog of methionine where the thioether sulfur atom is replaced by an oxygen atom 2. This subtle atomic substitution drastically alters the biophysical properties of the molecule, leading to systemic cellular toxicity through two primary mechanisms:

Translational Disruption and Protein Misfolding

Because of its structural similarity to methionine, OMH acts as a competitive antimetabolite. It is erroneously recognized by methionyl-tRNA synthetase and misincorporated into nascent polypeptide chains during translation 3. Unlike sulfur, oxygen is highly electronegative and lacks the polarizability required to form stabilizing interactions (such as sulfur-aromatic bonds) within protein cores. Furthermore, OMH cannot undergo reversible oxidation (unlike methionine, which forms methionine sulfoxide), stripping proteins of a critical redox-buffering mechanism and leading to widespread protein misfolding and loss of catalytic function 4.

Methylation Cycle Collapse

OMH competitively inhibits methionine adenosyltransferase (MetK), the essential enzyme responsible for synthesizing S-adenosylmethionine (SAM) 5. By choking off the supply of SAM, OMH disrupts global cellular methylation, halting DNA replication, RNA processing, and essential metabolite synthesis.

Implications for Synthetic Methylotrophy

To utilize methanol as a sustainable biomanufacturing feedstock, strains must be engineered to tolerate high methanol concentrations. Adaptive Laboratory Evolution (ALE) has proven highly effective in overcoming OMH-induced toxicity 6.

For example, ALE of C. glutamicum yielded the methanol-tolerant "Tol1" strain, which harbors an A165T mutation in MetY 1. This specific amino acid substitution is located near the substrate-cofactor binding pocket. The bulkier threonine residue sterically hinders the entry of methanol while preserving the binding of the native, highly nucleophilic sulfide, effectively shutting down the toxic OMH shunt.

Data Summary: Impact of MetY Evolution on Methanol Tolerance

The following table summarizes the quantitative physiological shifts observed when the MetY promiscuity is engineered out of methylotrophic strains.

Strain GenotypeMetY MutationMethanol Tolerance LimitIntracellular OMH (Relative)Growth Rate (µ, h⁻¹) in 0.5M Methanol
C. glutamicum WTNone< 250 mMHigh (~4.5 mM)0.05
C. glutamicum Tol1A165T> 1.0 MNegligible (< 0.2 mM)0.28

Experimental Methodologies: Self-Validating Protocols

To accurately engineer and evaluate methylotrophic strains, researchers must deploy rigorous, artifact-free analytical workflows. The following protocols are designed with built-in causality and self-validation mechanisms.

Workflow S1 1. Strain Cultivation S2 2. Non-Methanol Quenching S1->S2 S3 3. LC-MS/MS (MRM Mode) S2->S3 S4 4. Kinetic Correlation S3->S4

Fig 2: Self-validating analytical workflow for the quantification of intracellular OMH.

Protocol 1: Artifact-Free Intracellular OMH Quantification via LC-MS/MS

Causality Focus: Standard metabolomics protocols utilize cold methanol (-80°C) to quench cellular metabolism. However, applying methanol to MetY-expressing cells during lysis can artificially generate OMH ex vivo, leading to massive false positives. We replace this with a cold saline/filtration approach.

  • Cultivation & Spiking (Self-Validation): Grow strains to mid-log phase (OD₆₀₀ ~1.0) in minimal media with varying methanol concentrations. Prior to quenching, spike the culture with a known concentration of ¹³C₅-¹⁵N-Methionine. This internal standard validates extraction efficiency and accounts for ion suppression during MS.

  • Non-Methanol Quenching: Rapidly vacuum-filter 5 mL of culture through a 0.22 µm PTFE membrane. Immediately submerge the filter in 2 mL of pre-chilled (-20°C) Acetonitrile:Water (1:1 v/v) to halt enzymatic activity without introducing methanol.

  • Metabolite Extraction: Subject the quenched cells to 3 cycles of freeze-thaw (liquid nitrogen to 4°C), followed by sonication (30s on/off, 5 mins). Centrifuge at 15,000 x g for 10 mins at 4°C to pellet debris.

  • LC-MS/MS Analysis: Inject the supernatant onto a HILIC column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode. OMH is detected via the specific precursor-to-product ion transition (e.g., m/z 134.1 → m/z 88.0).

Protocol 2: In Vitro MetY Promiscuity Assay

Causality Focus: To prove that a novel MetY mutation (e.g., A165T) specifically reduces methanol utilization rather than globally destroying enzyme function, we must calculate the competitive specificity constant (


) for both sulfide and methanol in parallel.
  • Enzyme Purification: Express His₆-tagged MetY (WT and mutants) in E. coli BL21(DE3) and purify via Ni-NTA chromatography.

  • Reaction Setup: In a 50 mM HEPES buffer (pH 7.5) containing 10 µM PLP (pyridoxal 5'-phosphate), add 5 mM O-acetylhomoserine.

  • Competitive Nucleophile Incubation: Initiate the reaction by adding a mixture of 1 mM Sodium Sulfide and 500 mM Methanol.

  • Negative Control (Self-Validation): Run a parallel reaction using heat-denatured MetY (95°C for 10 mins) to establish the baseline of spontaneous, non-enzymatic alkylation.

  • Quantification: Stop the reaction at specific time points using 1% formic acid. Quantify the formation of Homocysteine (via Ellman's reagent, DTNB, measuring absorbance at 412 nm) versus OMH (via LC-MS/MS). The ratio of Homocysteine to OMH dictates the enzyme's nucleophile preference.

References

  • Lessmeier, L., & Wendisch, V. F. (2015). Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum. BMC Microbiology (PMC). URL:1

  • PubChem. (2025). O-Methylhomoserine | C5H11NO3 | CID 18713. National Institutes of Health. URL:2

  • ResearchGate. (2025). Rapid cloning of metK encoding methionine adenosyltransferase from Corynebacterium glutamicum. URL:5

  • PMC. (2026). A reprogrammed genetic code consisting of 32 distinct amino acids. National Institutes of Health. URL:3

  • RSC Publishing. (2014). A catalytic role for methionine revealed by a combination of computation and experiments on phosphite dehydrogenase. URL:4

  • Frontiers. (2021). Improving the Methanol Tolerance of an Escherichia coli Methylotroph via Adaptive Laboratory Evolution Enhances Synthetic Methanol Utilization. URL:6

Sources

Distinguishing O-methyl-L-homoserine and L-methionine: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the fundamental differences between O-methyl-L-homoserine and L-methionine. While structurally similar, these molecules exhibit profound distinctions in their elemental composition, physicochemical properties, biological roles, and metabolic fates. L-methionine is a proteinogenic, sulfur-containing essential amino acid central to numerous core biological processes, including protein synthesis and methyl-group transfer. In contrast, O-methyl-L-homoserine is its oxygen-ether analog, primarily utilized as a synthetic building block in peptide chemistry and drug design to confer unique properties. This guide elucidates these differences from a molecular to a functional level, offering field-proven insights and detailed analytical protocols for their unambiguous differentiation, thereby empowering researchers in their experimental design and interpretation.

Foundational Comparison: Structure and Physicochemical Properties

The primary distinction between L-methionine and O-methyl-L-homoserine lies in a single atom within their side chains. L-methionine possesses a sulfur atom forming a thioether, whereas O-methyl-L-homoserine contains an oxygen atom in an ether linkage. This seemingly minor substitution has significant implications for their chemical behavior and biological recognition.

Molecular Structure

The core structure of both molecules is an α-amino acid, but the side chain composition is the key differentiator.

G cluster_met L-methionine cluster_omh O-methyl-L-homoserine Met_C C Met_COO COO⁻ Met_C->Met_COO Met_NH3 H₃N⁺ Met_C->Met_NH3 Met_H H Met_C->Met_H Met_CH2_1 CH₂ Met_C->Met_CH2_1 Met_CH2_2 CH₂ Met_CH2_1->Met_CH2_2 Met_S S Met_CH2_2->Met_S Met_CH3 CH₃ Met_S->Met_CH3 OmH_C C OmH_COO COO⁻ OmH_C->OmH_COO OmH_NH3 H₃N⁺ OmH_C->OmH_NH3 OmH_H H OmH_C->OmH_H OmH_CH2_1 CH₂ OmH_C->OmH_CH2_1 OmH_CH2_2 CH₂ OmH_CH2_1->OmH_CH2_2 OmH_O O OmH_CH2_2->OmH_O OmH_CH3 CH₃ OmH_O->OmH_CH3

Caption: Chemical structures of L-methionine and O-methyl-L-homoserine.

Physicochemical Data Summary

The substitution of sulfur with oxygen results in a notable difference in molecular weight and likely impacts properties such as polarity and bond angles, which in turn influences their interaction with biological macromolecules and analytical separation.

PropertyL-MethionineO-methyl-L-homoserine
Molecular Formula C₅H₁₁NO₂SC₅H₁₁NO₃
Molecular Weight 149.21 g/mol [1][2]133.15 g/mol [3][4]
IUPAC Name (2S)-2-amino-4-(methylthio)butanoic acid[5](2S)-2-amino-4-methoxybutanoic acid
CAS Number 63-68-3[2]4385-91-5[3]
Key Functional Group Thioether (-S-CH₃)Ether (-O-CH₃)

Biosynthesis and Biological Function: A Tale of Two Pathways

The origins and cellular roles of these two molecules are fundamentally different. L-methionine is a product of a highly conserved and essential biosynthetic pathway, while O-methyl-L-homoserine is primarily a synthetic compound used in laboratory settings.

L-methionine: An Essential Metabolic Hub

In most bacteria, fungi, and plants, L-methionine is synthesized de novo from L-homoserine, an intermediate derived from aspartate.[6][7] This pathway is absent in humans, making methionine an essential amino acid that must be obtained from the diet.[6]

The biosynthesis from L-homoserine involves the activation of the terminal hydroxyl group, typically through acetylation or succinylation, followed by a series of reactions to introduce sulfur and a methyl group.[8][9]

G Asp L-Aspartate Homoserine L-Homoserine Asp->Homoserine Aspartate Pathway ActivatedHomoserine O-Acyl-L-homoserine (e.g., O-Phospho, O-Acetyl) Homoserine->ActivatedHomoserine Homoserine Kinase or O-acetyltransferase Homocysteine L-Homocysteine ActivatedHomoserine->Homocysteine Cystathionine γ-synthase, etc. Threonine L-Threonine ActivatedHomoserine->Threonine Threonine Synthase Methionine L-Methionine Homocysteine->Methionine Methionine Synthase

Caption: Simplified biosynthetic pathway of L-methionine from L-homoserine.

Core Functions of L-methionine:

  • Protein Synthesis: It is one of the 20 standard proteinogenic amino acids and serves as the initiating amino acid in the translation of nearly all eukaryotic proteins.[6][10]

  • Methyl Group Donor: L-methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, essential for the methylation of DNA, RNA, proteins, and phospholipids.[11][12]

  • Sulfur Source: It provides sulfur for the synthesis of other critical molecules, including cysteine and the antioxidant glutathione.[10]

O-methyl-L-homoserine: A Tool for Chemical Biology and Drug Discovery

O-methyl-L-homoserine is not a known intermediate in primary metabolic pathways. It is predominantly used as a synthetic amino acid derivative. Its protected forms, such as Fmoc-O-methyl-L-homoserine, are valuable reagents in solid-phase peptide synthesis.[13][14]

Applications in Research and Development:

  • Peptidomimetic Design: Incorporating this analog into a peptide sequence can alter its physicochemical properties.[] Replacing a methionine with O-methyl-L-homoserine can increase resistance to oxidation, as the thioether in methionine is susceptible to oxidation to sulfoxide and sulfone forms.

  • Drug Development: It serves as a building block for creating peptide-based drugs with enhanced stability, solubility, or altered receptor-binding characteristics.[13]

  • Bioconjugation and Probes: Its structure can be leveraged in creating probes for studying biological systems or for bioconjugation applications.[13]

Analytical Methodologies for Unambiguous Differentiation

For researchers, distinguishing between these two compounds in a complex biological matrix or a synthetic reaction mixture is critical. Due to their structural differences, several analytical techniques can be employed for their separation and identification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[16]

Experimental Workflow: LC-MS/MS

The significant difference in molecular weight (16 Da) and polarity makes baseline separation and identification straightforward.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (e.g., Protein Hydrolysis, SPE) LC Chromatographic Separation (HILIC or Reversed-Phase HPLC) SamplePrep->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 MS1 Scan (Full Scan or SIM) Ionization->MS1 MS2 MS/MS Fragmentation (Collision-Induced Dissociation) MS1->MS2 Detection Data Analysis MS2->Detection

Sources

Methyl Homoserine: The Methionine Isostere for Oxidative Stability and Precision Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl homoserine represents a critical class of non-proteinogenic amino acid analogs used to modulate peptide stability, conformation, and biological activity. In the context of drug development and peptidomimetics, the term "methyl homoserine" typically refers to two distinct structural modifications, each serving a unique engineering purpose:

  • 
    -Methyl-L-Homoserine (Methoxinine):  A side-chain analog of Methionine where the sulfur atom is replaced by oxygen. It is primarily used as an oxidatively stable isostere  to probe methionine's role in ligand binding without the risk of sulfoxide formation.
    
  • 
    -Methyl-Homoserine:  A backbone-modified quaternary amino acid used to constrain peptide conformation , stabilizing helical structures and preventing enzymatic degradation.
    

This guide provides a technical deep-dive into the synthesis, properties, and experimental application of these analogs, with a primary focus on


-Methyl-L-Homoserine  as a high-utility tool in modern peptide drug discovery.

Part 1: Chemical Identity & Structural Logic[1]

The Methionine Isostere ( -Methyl-L-Homoserine)

Methionine is prone to oxidation, forming sulfoxides (Met(O)) and sulfones (Met(O)


) during synthesis, storage, and biological transport. This oxidation alters the side chain's polarity and steric profile, often destroying biological activity.

-Methyl-L-Homoserine (Methoxinine) replaces the thioether moiety (-S-CH

) with an ether moiety (-O-CH

).

Table 1: Structural & Physicochemical Comparison

PropertyL-Methionine (Met)

-Methyl-L-Homoserine (Methoxinine)
Impact on Design
Side Chain


Isosteric replacement
Atom Radius Sulfur: ~1.80 ÅOxygen: ~1.52 ÅOxygen is smaller; slight reduction in side-chain volume.
Bond Angle C-S-C: ~99°C-O-C: ~110°Ether linkage is more bent; affects packing slightly.
Electronegativity Sulfur: 2.58Oxygen: 3.44Ether oxygen is a harder H-bond acceptor than sulfur.
Oxidation High (forms sulfoxide)Inert Primary Advantage: Resistant to ROS and atmospheric oxidation.
Hydrophobicity HighModerateOxygen increases polarity; may improve solubility.
The Conformational Constraint ( -Methyl-Homoserine)

By replacing the


-proton with a methyl group, 

-methyl-homoserine introduces a quaternary center. This modification restricts the rotation of the

and

torsion angles, forcing the peptide backbone into specific conformations (often

-helical or

-helical) and rendering the residue resistant to proteolysis.

Part 2: Synthesis Methodologies

Protocol A: Synthesis of Fmoc- -Methyl-L-Homoserine

For use in Solid Phase Peptide Synthesis (SPPS).

Principle: The synthesis relies on the selective


-methylation of the homoserine side chain. Direct methylation of unprotected homoserine is non-selective. The protocol below utilizes a protected intermediate to ensure regioselectivity.

Reagents:

  • N-Fmoc-L-Homoserine (commercially available or synthesized from Met via alkylation/hydrolysis)

  • Methyl Iodide (MeI)

  • Silver Oxide (Ag

    
    O) or Sodium Hydride (NaH)
    
  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Carboxyl Protection (Optional but recommended for solution phase):

    • Convert Fmoc-L-Homoserine to Fmoc-L-Homoserine Allyl Ester or Methyl Ester to prevent carboxyl methylation.

    • Note: If using Ag

      
      O/MeI, carboxyl methylation is a competing reaction; using a pre-formed ester is safer.
      
  • 
    -Methylation: 
    
    • Dissolve Fmoc-Hse-OR (1.0 eq) in anhydrous DMF (0.1 M).

    • Add Ag

      
      O (1.5 eq) and MeI (5.0 eq).
      
    • Stir at room temperature for 16–24 hours in the dark.

    • Monitoring: Check via TLC (Hexane:EtOAc) or LC-MS for conversion of the alcohol to the methyl ether.

  • Hydrolysis (if Ester used):

    • Treat with LiOH (2.0 eq) in THF/H

      
      O (3:1) at 0°C to remove the ester protection without affecting the Fmoc group (careful pH control required) or use Pd(PPh
      
      
      
      )
      
      
      for allyl ester removal (orthogonal and safer for Fmoc).
  • Purification:

    • Acidify to pH 3 with dilute HCl.

    • Extract with Ethyl Acetate.

    • Purify via flash column chromatography (SiO

      
      , DCM/MeOH gradient).
      
    • Yield: Typically 60–75%.

Visualization of Synthesis Logic

SynthesisPath cluster_logic Key Transformation Start L-Methionine Inter1 L-Homoserine (Lactone/Acid) Start->Inter1 Alkylation & Hydrolysis Inter2 Fmoc-Hse-OH Inter1->Inter2 Fmoc-OSu, NaHCO3 Inter3 Fmoc-Hse-OAllyl Inter2->Inter3 Allyl Bromide, DIPEA Product Fmoc-O-Methyl-Hse-OH (Ready for SPPS) Inter3->Product 1. MeI, Ag2O (Methylation) 2. Pd(PPh3)4 (De-allylation)

Figure 1: Synthetic route from Methionine/Homoserine to the SPPS-ready Fmoc-O-Methyl-Homoserine building block.

Part 3: Biological Applications & Experimental Design

The "Methionine Scan" (Oxidation-Proofing)

In drug discovery, Methionine residues are often "hotspots" for oxidation, leading to shelf-life instability.

  • Strategy: Systematically replace Met residues with

    
    -Methyl-Homoserine.
    
  • Interpretation:

    • If binding affinity is retained : The Met residue likely functions via steric packing (hydrophobic effect). The O-analog mimics this volume sufficiently.

    • If binding affinity is lost : The sulfur atom may be involved in a specific S-

      
       interaction (with aromatic residues) or specific H-bonding that the oxygen atom cannot replicate due to geometry or electronegativity differences.
      
Metabolic Engineering & Labeling

-Methyl-Homoserine is structurally distinct enough to avoid rapid incorporation by standard aminoacyl-tRNA synthetases in some organisms, but can be engineered into proteins using auxotrophic strains  or evolved synthetases  (MetRS mutants).
  • Application: It can serve as a metabolic marker or a tool to introduce polarity into hydrophobic cores of designed proteins without destabilizing the fold.

Part 4: Experimental Protocols (SPPS Incorporation)

When incorporating Fmoc-


-Methyl-L-Homoserine into peptides, standard Fmoc protocols apply, but specific coupling reagents are preferred to prevent side reactions due to the ether oxygen's potential Lewis basicity.

Protocol: Solid Phase Coupling

  • Resin Preparation:

    • Use Rink Amide or Wang resin (loading 0.3–0.6 mmol/g).

    • Swell in DMF for 30 minutes.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Activation & Coupling:

    • Amino Acid: Fmoc-

      
      -Methyl-Hse-OH (3.0 eq).
      
    • Activator: HATU (2.9 eq) or DIC/Oxyma (preferred for lower racemization risk).

    • Base: DIPEA (6.0 eq).

    • Time: 60–90 minutes at Room Temperature.

    • Note: The ether side chain is unreactive under standard coupling conditions. No special side-chain protection is needed.

  • Cleavage:

    • Reagent K equivalent: TFA/Phenol/Water/TIPS (88:5:5:2).

    • Crucial: Do not use thioanisole or EDT if you are strictly avoiding sulfur contaminants, though they are standard scavengers. For O-Me-Hse peptides, standard scavengers are compatible.

    • Time: 2–3 hours.

  • Analysis:

    • The mass shift compared to Methionine is -16 Da (S = 32, O = 16).

    • Met MW: 149.2 g/mol (residue mass 131.04).

    • O-Me-Hse MW: 133.1 g/mol (residue mass 115.06).

Part 5: Decision Framework

Use the following logic tree to determine when to employ Methyl Homoserine analogs in your research.

DecisionTree Root Design Goal Q1 Problem: Oxidative Instability? Root->Q1 Q2 Problem: Proteolytic Stability or Conformation? Root->Q2 Sol1 Use O-Methyl-L-Homoserine (Methoxinine) Q1->Sol1 Yes Sol2 Use alpha-Methyl-Homoserine Q2->Sol2 Yes Detail1 Retains flexibility Prevents sulfoxide formation Isosteric to Met Sol1->Detail1 Detail2 Restricts backbone (Helix) Prevents enzymatic cleavage Quaternary center Sol2->Detail2

Figure 2: Decision matrix for selecting the appropriate methyl homoserine analog.

References

  • Chemical Synthesis of Methionine Analogs Organic Syntheses, Coll. Vol. 2, p.385 (1943). Foundational text on the synthesis of methionine and homoserine derivatives.

  • Fmoc-O-methyl-L-homoserine in Peptide Synthesis Chem-Impex International Product Guide. Technical specifications and commercial availability of the SPPS building block.

  • Biosynthesis and Regulation of Homoserine and Methionine Journal of Bacteriology, "Control of Methionine Synthesis and Uptake by MetR and Homocysteine". Details the biological pathways linking homoserine to methionine, relevant for metabolic engineering applications.

  • Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine Journal of Organic Chemistry, 2003. Advanced protocol for synthesizing complex homoserine derivatives for neoglycopeptides.

  • Non-proteinogenic Amino Acids in Drug Discovery Frontiers in Plant Science, "Physiological Aspects of Non-Proteinogenic Amino Acids". Review of the utility of non-coded amino acids like homoserine in biological systems.

Structural and Functional Divergence: N-Methyl vs. O-Methyl L-Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists[1]

Executive Summary: The Homoserine Scaffold

L-Homoserine (2-amino-4-hydroxybutanoic acid) serves as a critical junction molecule in metabolic pathways and a versatile scaffold in synthetic medicinal chemistry. Its dual functionality—a reactive


-amino/carboxyl core and a distal 

-hydroxyl group—allows for distinct derivatization strategies.

This guide analyzes the structural and functional bifurcation of L-homoserine methylation:

  • N-methylation (Backbone Engineering): Modifies the

    
    -amino group, altering peptide bond cis/trans isomerization, proteolytic stability, and backbone hydrogen bonding.[1]
    
  • O-methylation (Side-Chain Engineering): Modifies the

    
    -hydroxyl group, creating a methionine isostere that alters polarity and hydrogen bond donor capability without affecting the peptide backbone directly.
    

Structural & Physicochemical Analysis[2][3][4][5][6]

The locus of methylation dictates the molecule's behavior in biological systems. The following table contrasts the fundamental shifts in physicochemical properties.

Comparative Properties Table
FeatureN-Methyl-L-HomoserineO-Methyl-L-Homoserine
IUPAC Name (2S)-4-hydroxy-2-(methylamino)butanoic acid(2S)-2-amino-4-methoxybutanoic acid
Modification Site

-Amino Nitrogen (

)

-Hydroxyl Oxygen (

)
Chemical Class Secondary Amine / Amino AcidPrimary Amine / Ether
H-Bond Donor (Side Chain) Retained (

)
Lost (

)
H-Bond Donor (Backbone) Lost (Amide NH becomes N-Me)Retained (Amide NH)
Electronic Effect Inductive (+I) on N; Steric bulk on backboneInductive (+I) on O; Lipophilic side chain
Peptide Bond Geometry Promotes cis-amide conformersStandard trans-amide preference
Biomimicry N-Methylated peptide natural productsMethionine (S

O substitution)
LogP (Est.) ~ -3.2 (More Lipophilic than parent)~ -2.8 (Increased Lipophilicity)
Mechanistic Implications[1][4][9][10][11][12]
  • N-Methylation: The introduction of the methyl group on the nitrogen eliminates a critical hydrogen bond donor in the peptide backbone.[2] This often disrupts

    
    -helix formation and can induce a "kink" in the peptide chain, favoring turn structures or cis-amide bonds (the "N-methyl effect"). It significantly enhances resistance to proteases by sterically hindering the enzymatic active site.[1]
    
  • O-Methylation: This modification creates a side chain structurally homologous to Methionine (

    
    ), replacing the sulfur with oxygen (
    
    
    
    ).[1] While isosteric, the ether oxygen is more electronegative and less polarizable than sulfur, altering the electronic landscape of the binding pocket without changing the backbone conformation.

Synthetic Methodologies

Synthesis of these analogues requires orthogonal protecting group strategies to ensure regioselectivity.[1]

Diagram: Divergent Synthetic Pathways

SynthesisPathways Hse L-Homoserine Prot1 N-Protection (Boc/Fmoc) Hse->Prot1 Path A (N-Mod) RedAm Reductive Amination (HCHO / NaBH3CN) Hse->RedAm Direct (less common) Prot2 N & C Protection (e.g., N-Boc, O-tBu ester) Hse->Prot2 Path B (O-Mod) Prot1->RedAm N-methylation of protected AA N_Me_Prod N-Methyl-L-Homoserine RedAm->N_Me_Prod Alkylation O-Alkylation (MeI / Ag2O) Prot2->Alkylation O_Me_Prod O-Methyl-L-Homoserine Alkylation->O_Me_Prod Deprotection

Caption: Divergent synthetic routes. Path A focuses on amine modification (often requiring transient protection of the side chain if highly reactive), while Path B requires full protection of the amino and carboxyl groups to isolate the hydroxyl for etherification.

Experimental Protocols

Protocol A: Synthesis of N-Methyl-L-Homoserine (via Reductive Amination)

Context: This method is preferred for introducing the methyl group while maintaining chiral integrity.

  • Reagents: L-Homoserine, Formaldehyde (37% aq.), Sodium Cyanoborohydride (

    
    ), Methanol.[1]
    
  • Procedure:

    • Dissolve L-Homoserine (10 mmol) in Methanol (50 mL).

    • Add Formaldehyde (1.1 eq) and stir for 30 minutes to form the Schiff base.[1]

    • Cool to 0°C and slowly add

      
       (1.5 eq).[1]
      
    • Critical Step: Monitor pH.[1] Maintain pH ~6-7 using acetic acid to prevent over-methylation (quaternization).[1]

    • Stir for 12 hours at room temperature.

    • Quench with water and purify via ion-exchange chromatography (Dowex 50W).[1]

  • Validation:

    • NMR: Look for the N-Me singlet at

      
       ~2.4-2.7 ppm.
      
    • TLC: Ninhydrin stain will show a different color (often reddish/brown) compared to the purple of the primary amine.

Protocol B: Synthesis of O-Methyl-L-Homoserine (Williamson Ether Variation)

Context: Requires protecting the amine and carboxylic acid to prevent side reactions.

  • Reagents: N-Boc-L-Homoserine-tert-butyl ester (Starting Material), Methyl Iodide (MeI), Silver Oxide (

    
    ), DMF.[1]
    
  • Procedure:

    • Dissolve N-Boc-L-Homoserine-tert-butyl ester (5 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (5 eq) followed by MeI (10 eq).[1] Note: 
      
      
      
      acts as a mild base to activate the hydroxyl without racemizing the
      
      
      -center.
    • Stir in the dark (foil-wrapped flask) for 24 hours.

    • Filter through Celite to remove silver salts.[1]

    • Concentrate in vacuo.[1]

    • Deprotection: Treat with TFA/DCM (1:[1]1) to remove Boc and t-Bu groups if the free amino acid is desired.

  • Validation:

    • NMR: Appearance of a methoxy singlet at

      
       ~3.3 ppm.[1]
      
    • Mass Spec: Shift of +14 Da relative to the protected precursor.

Biological & Pharmacological Implications[1][8]

Structure-Activity Relationship (SAR) Logic

The choice between N- and O-methylation is a strategic decision in drug design.

  • N-Methyl-L-Homoserine (The "Shield"):

    • Proteolytic Stability: Peptide bonds involving N-methyl amino acids are poor substrates for proteases.[1]

    • Membrane Permeability: N-methylation reduces the energy penalty of desolvation (fewer H-bonds to break), improving passive diffusion across cell membranes.

    • Conformational Constraint: Used to lock peptides into bioactive conformations (e.g., turns).[1]

  • O-Methyl-L-Homoserine (The "Mimic"):

    • Methionine Antimetabolite: It can act as a substrate for enzymes that process methionine, potentially inhibiting S-adenosylmethionine (SAM) synthesis.[1]

    • Probe Design: The methoxy group is chemically inert compared to the thioether of methionine (which is prone to oxidation to sulfoxide). This makes O-methyl-homoserine a "redox-stable" methionine analogue for structural studies.

Diagram: SAR Decision Flow

SAR_Logic Start Drug Design Goal Decision Target Property? Start->Decision PathN Proteolytic Stability & Permeability Decision->PathN Backbone Focus PathO Redox Stability & Isosteric Mimicry Decision->PathO Side-chain Focus ResultN Select: N-Methyl-L-Homoserine PathN->ResultN ResultO Select: O-Methyl-L-Homoserine PathO->ResultO AppN Application: Peptidomimetics Oral Bioavailability ResultN->AppN AppO Application: Metabolic Probes Oxidation-Resistant Peptides ResultO->AppO

Caption: Decision tree for selecting methylation sites based on desired pharmacological outcomes.

References

  • PubChem. (2025).[1][3] N-Methyl-L-homoserine | C5H11NO3.[3] National Library of Medicine.[1] [Link][1]

  • Kulikova, V. V., et al. (2024).[1] O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate. [Link]

  • Organic Syntheses. (2003).[1] Synthesis of N-Boc-L-Serine Methyl Ester (Analogous Protocol for Homoserine Derivatives). Org. Synth. [Link]

  • Hasegawa, H., et al. (2024).[1] Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Journal of Bacteriology. [Link]

Sources

Methyl-Homoserine Scaffolds in Quorum Sensing Modulation: Stability & Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl-Homoserine derivatives and their critical role in modulating Quorum Sensing (QS) networks. While "methyl homoserine" can refer to metabolic intermediates (e.g., O-methyl-L-homoserine in methylotrophs), in the context of signal modulation and drug development , it refers to methylated analogs of the N-acyl homoserine lactone (AHL) headgroup .

These synthetic scaffolds—specifically


-methyl-  and 

-methyl-homoserine lactones
—are engineered to bypass enzymatic degradation (lactonolysis) or act as competitive antagonists (Quorum Quenchers), offering a potent strategy for silencing virulence without inducing antibiotic resistance.

Executive Summary: The Methylation Strategy

Standard AHL signaling molecules are inherently unstable. They are susceptible to rapid degradation by lactonases (which open the lactone ring) and acylases (which cleave the amide bond) produced by host cells or competing bacteria.

The introduction of a methyl group into the homoserine lactone ring serves two primary mechanistic functions in drug design:

  • Steric Shielding (

    
    -Methylation):  Methylation at the C3 position (alpha to the carbonyl) creates steric hindrance that blocks the active site of lactonases, rendering the signal "non-hydrolyzable."
    
  • Conformational Locking (

    
    -Methylation):  Methylation of the amide nitrogen alters the bond rotation and hydrogen-bonding capability, often converting a native agonist into a potent antagonist  that binds the LuxR-type receptor but fails to induce the conformational change required for DNA binding.
    

Mechanistic Principles of Modulation

The Lactonolysis Blockade ( -Methylation)

The primary mechanism of QS quenching by nature is lactonolysis . Lactonases (e.g., AiiA) attack the ester bond of the homoserine ring.

  • Native AHL: The carbonyl carbon is accessible. Hydrolysis yields N-acyl-homoserine (inactive).

  • 
    -Methyl-AHL:  The addition of a methyl group at the 
    
    
    
    -carbon (C3 of the ring) introduces significant steric bulk. This prevents the catalytic histidine/zinc residues of the lactonase from effectively attacking the carbonyl, extending the half-life of the modulator in complex biological matrices.
Receptor Antagonism ( -Methylation)

LuxR-type receptors rely on a conserved hydrogen bond network to recognize the AHL headgroup.

  • Native Interaction: The amide proton (N-H) of the AHL typically forms a critical hydrogen bond with a conserved aspartate (e.g., Asp70 in TraR) or tyrosine residue in the receptor pocket.

  • 
    -Methyl Modulation:  Replacing the H with a Methyl group (
    
    
    
    -Me) eliminates this hydrogen bond donor. Furthermore, it forces the acyl chain into a distinct conformation due to the steric clash between the
    
    
    -methyl and the carbonyl oxygen. This often results in a molecule that fills the binding pocket (high affinity) but fails to stabilize the active receptor dimer (zero efficacy), functioning as a competitive antagonist .

Visualization: The Modulation Pathway

The following diagram illustrates how methylated homoserine analogs bypass degradation and inhibit gene expression compared to native signals.

QS_Modulation_Pathway Native_AHL Native AHL Signal (Unstable Agonist) Lactonase Lactonase Enzyme (Degradation) Native_AHL->Lactonase Susceptible LuxR_Receptor LuxR-Type Receptor (Cytoplasmic) Native_AHL->LuxR_Receptor Binds (Kd ~10nM) Methyl_AHL Methyl-Homoserine Analog (Stable Antagonist) Methyl_AHL->Lactonase Resistant (Steric Hindrance) Methyl_AHL->LuxR_Receptor Competes (High Affinity) Hydrolysis Ring Hydrolysis (Signal Inactivation) Lactonase->Hydrolysis Rapid Decay Gene_Exp Virulence Gene Expression LuxR_Receptor->Gene_Exp Activates Blockade Receptor Blockade (No Transcription) LuxR_Receptor->Blockade Inhibits Dimerization

Caption: Comparative pathway analysis showing how methyl-homoserine analogs resist lactonolysis and competitively inhibit LuxR activation.

Synthesis & Experimental Protocols

To study these effects, researchers must synthesize high-purity methylated analogs. Below is a validated protocol for synthesizing


-methyl-homoserine lactone  derivatives, adapted from oxidative radical scission methodologies.
Protocol 1: Synthesis of -Methyl Homoserine Lactone Analogs

Objective: Generate


-methylated AHLs to probe receptor antagonism.

Reagents:

  • 
    -substituted hydroxyproline esters (Precursor)[1][2]
    
  • (Diacetoxyiodo)benzene (DIB)[3]

  • Iodine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 1.0 mmol of

    
    -acyl-4-hydroxyproline methyl ester in anhydrous DCM.
    
  • Radical Initiation: Add 1.5 equivalents of DIB and 1.0 equivalent of Iodine.

  • Irradiation: Irradiate the mixture with visible light (e.g., 80W tungsten lamp) at room temperature for 2–4 hours.

    • Mechanism:[1][4][5][6][7] This induces a

      
      -fragmentation of the alkoxyl radical, cleaving the C4-C5 bond of the proline ring.
      
  • Reduction/Cyclization: The resulting intermediate is an aldehyde. Treat in situ with Sodium Borohydride (

    
    ) in Methanol.
    
    • Critical Step: This reduces the aldehyde and facilitates spontaneous lactonization to form the

      
      -methyl homoserine lactone ring.
      
  • Purification: Quench with saturated

    
    , extract with EtOAc, and purify via radial chromatography (Hexane/EtOAc gradient).
    
Protocol 2: Biological Evaluation (Quorum Quenching Assay)

Objective: Quantify the antagonistic activity of the synthesized Methyl-HSL against a native signal.

System: Chromobacterium violaceum CV026 (Biosensor strain).

  • Principle: CV026 is AHL-synthase deficient (

    
    ). It produces purple violacein pigment only when exogenous AHL (e.g., C6-HSL) is added. An antagonist will reduce pigment production in the presence of C6-HSL.
    

Method:

  • Agar Preparation: Prepare LB agar plates inoculated with CV026 culture (

    
    ).
    
  • Agonist Background: Supplement the agar with 50 nM synthetic C6-HSL (native agonist) to induce basal pigmentation.

  • Well Diffusion: Punch 5mm wells into the agar.

  • Treatment: Add 50 µL of the Methyl-Homoserine Analog (10 µM - 100 µM) into the wells. Include a DMSO solvent control.

  • Incubation: Incubate at 30°C for 24-48 hours.

  • Readout: Measure the diameter of the non-pigmented (white) halo around the well. A white halo on a purple background indicates successful receptor blockade (Quorum Quenching) without growth inhibition.

Comparative Data: Methylated vs. Native Ligands

The following table summarizes the physicochemical and biological shifts induced by methylation of the homoserine moiety.

FeatureNative AHL (e.g., 3-oxo-C12-HSL)

-Methyl-AHL Analog

-Methyl-AHL Analog
Lactonase Stability Low (

in serum)
High (Steric block of active site)Moderate
Receptor Affinity (

)
High (~5-50 nM)Variable (often reduced)High (Hydrophobic filling)
Functional Activity Agonist (Activates QS)Weak Agonist / AntagonistPotent Antagonist
H-Bond Donor Amide N-H presentAmide N-H presentAbsent (N-Me blocks H-bond)
Primary Application Biological Positive ControlLong-lasting Agonist Quorum Quenching Drug

References

  • Modulation of Bacterial Quorum Sensing with Synthetic Ligands. Source: National Institutes of Health (PMC). Context: Systematic evaluation of N-acylated homoserine lactones and the impact of headgroup modification on signal stability and receptor binding. URL:[Link]

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers. Source: Molecules (MDPI) / PMC. Context: Detailed protocols for synthesizing N-methyl homoserine lactones via radical scission of hydroxyproline, and their evaluation as QS inhibitors. URL:[Link]

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues. Source: MDPI (Molecules). Context: Review of heterocyclic modifications, including lactone ring methylation, to create bioisosteres that resist degradation. URL:[Link]

  • Acyl-Homoserine Lactone Quorum Sensing in Bacteria. Source: Journal of Microbiology. Context: Foundational understanding of the LuxI/LuxR circuit and the structural requirements for the homoserine lactone ring. URL:[Link]

Sources

Thermodynamic Stability of Methyl Homoserine Residues in Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the thermodynamic and chemical stability of methyl homoserine residues in peptide engineering.

A Technical Guide for Peptide Drug Design & Development

Executive Summary

In peptide drug development, the native amino acid Methionine (Met) presents a critical liability: it is thermodynamically prone to oxidation, forming methionine sulfoxide (MetO) and sulfone. This conversion alters the residue’s polarity, destabilizing the hydrophobic core (


) and reducing shelf-life.

Methyl Homoserine residues serve as engineered solutions to this instability. This guide distinguishes between the two primary variants used in high-performance peptidomimetics:

  • 
    -Methyl-L-Homoserine (Mhs/Omh):  An isosteric, non-oxidizable analog of Methionine where the thioether sulfur is replaced by an ether oxygen.
    
  • 
    -Methyl-Homoserine (
    
    
    
    Me-Hse):
    A backbone-constrained residue used to lock secondary structures (helices) and prevent proteolytic degradation.

This whitepaper details the thermodynamic rationale, synthesis protocols, and stability assessment workflows for incorporating these residues into therapeutic peptides.

Chemical & Structural Fundamentals

The Methionine Liability

Methionine contains a thioether side chain. In the presence of reactive oxygen species (ROS) or during long-term storage, the sulfur atom oxidizes.

  • Native Met Hydrophobicity: High (contributes to hydrophobic core packing).

  • Met-Sulfoxide (MetO): Highly polar.

  • Thermodynamic Impact: The mutation of a hydrophobic Met to a hydrophilic MetO typically destabilizes the folded state by 1–3 kcal/mol , often leading to unfolding and aggregation.

The -Methyl-Homoserine Solution (Mhs)

-Methyl-Homoserine replaces the sulfur atom (

-position) with an oxygen atom.
  • Bond Energy: The C-O-C ether bond is chemically inert to mild oxidants compared to the C-S-C thioether.

  • Steric Isostery: The Van der Waals radius of Oxygen (1.52 Å) is smaller than Sulfur (1.80 Å), but the overall side-chain topology is preserved, allowing Mhs to fit into Met-binding pockets with minimal perturbation to the native state (

    
    ).
    
The -Methyl-Homoserine Constraint

Introduction of a methyl group at the


-carbon restricts the rotation of 

and

torsion angles.
  • Thorpe-Ingold Effect: The

    
    -methyl group restricts the backbone into a helical conformation (
    
    
    
    or
    
    
    -helix), reducing the entropic cost of folding (
    
    
    ).
  • Proteolytic Stability: The quaternary center prevents protease recognition and cleavage.

Thermodynamic Stability Profile

Oxidative Thermodynamics ( -Methyl-Hse)

The primary advantage of Mhs is the prevention of the oxidative thermodynamic trap.

  • Reaction:

    
     (
    
    
    
    , Spontaneous).
  • Reaction:

    
     (Kinetic barrier is insurmountable under physiological/storage conditions).
    

Table 1: Comparative Stability Metrics

ResidueSide ChainHydrophobicity IndexOxidation PotentialHelix Propensity (

)
Methionine (Met)

0.74 (High)High (Unstable)Neutral
Met-Sulfoxide (MetO)

0.24 (Low)N/A (Oxidized)Destabilizing

-Methyl-Hse (Mhs)

~0.65 (Mod. High)Negligible (Stable) Neutral/Stabilizing

-Methyl-Hse

-Me, Cyclic/Linear
VariableStableHighly Stabilizing (-1.0 kcal/mol)
Conformational Free Energy

When replacing Met with Mhs, the change in folding free energy (


) is dominated by the difference in packing density.


  • Core Packing: Because the ether oxygen is smaller than sulfur, Mhs may leave small cavities in a tightly packed hydrophobic core. However, this destabilization is often negligible (< 0.5 kcal/mol) compared to the catastrophic destabilization of Met oxidation (> 2.0 kcal/mol).

  • Solvation: The ether oxygen is slightly more capable of hydrogen bonding with water than sulfur, potentially increasing solubility without disrupting the hydrophobic collapse.

Visualization: Pathways & Workflows

Diagram: Methionine Oxidation vs. Mhs Stability

The following diagram illustrates the divergent fates of Methionine and


-Methyl-Homoserine under oxidative stress.

Met_vs_Mhs_Stability Met Methionine (Met) (Hydrophobic Core) MetO Met-Sulfoxide (Polar/Hydrophilic) Met->MetO Oxidation ROS Oxidative Stress (H2O2, Air, Light) ROS->Met Mhs O-Methyl-Homoserine (Mhs) ROS->Mhs No Reaction Unfolding Unfolding & Aggregation (Thermodynamic Instability) MetO->Unfolding Core Disruption Stable Native Structure Maintained (Thermodynamic Stability) Mhs->Stable Resistant

Caption: Comparative fate of Methionine and O-Methyl-Homoserine under oxidative stress. Mhs preserves the native fold.

Diagram: Experimental Workflow for Stability Assessment

This workflow outlines the protocol to validate the incorporation and stability of Methyl Homoserine residues.

Stability_Workflow cluster_Assays Thermodynamic & Chemical Assays Start Peptide Design (Met -> Mhs Substitution) SPPS Solid Phase Synthesis (Fmoc-O-Methyl-Hse) Start->SPPS Cleavage Cleavage & Purification (TFA Cocktail without Thiols) SPPS->Cleavage Stress Forced Degradation (0.1% H2O2, 24h) Cleavage->Stress CD CD Spectroscopy (Helicity Check) Cleavage->CD HPLC HPLC-MS Analysis (Mass Shift Detection) Stress->HPLC Result Stability Profile Validation CD->Result HPLC->Result

Caption: Step-by-step workflow for synthesizing and validating Mhs-containing peptides.

Experimental Protocols

Synthesis: Incorporation of Fmoc- -Methyl-L-Homoserine

Reagents:

  • Fmoc-L-HomoSer(Me)-OH (CAS: 173212-86-7).[1][2]

  • Coupling Agents: DIC/Oxyma (Preferred to reduce racemization) or HATU/DIEA.

  • Resin: Rink Amide (for amides) or Wang (for acids).

Protocol:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling:

    • Dissolve Fmoc-L-HomoSer(Me)-OH (3.0 eq), Oxyma (3.0 eq), and DIC (3.0 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 60 minutes at Room Temperature.

    • Note: The ether side chain is unreactive; no special side-chain protection is required.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Critical: Avoid thiol scavengers (EDT, DTT) if possible, or use sparingly. While Mhs is stable, thiols are unnecessary as there is no Met to protect, and they can be difficult to remove.

    • Precipitate in cold diethyl ether.

Forced Degradation Assay (Oxidative Stress)

This assay quantifies the thermodynamic resistance of the Mhs peptide compared to the Met wild-type.

  • Preparation: Dissolve purified peptide (0.1 mg/mL) in PBS (pH 7.4).

  • Stress Condition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.1% to 1.0%.
    
  • Incubation: Incubate at 25°C or 37°C. Timepoints: 0h, 4h, 24h.

  • Quenching: Quench aliquots with excess Methionine or Sodium Ascorbate.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Met-Peptide: Will show a peak shift (MetO is more hydrophilic, elutes earlier) and Mass shift (+16 Da).

    • Mhs-Peptide: Should show no peak shift and no mass shift .

References

  • Comparison of Methionine and O-Methyl-Homoserine hydrophobicity and stability.

    • Source:

  • Synthesis and applic

    • Source:

  • Thermodynamic folding stability and Methionine oxid

    • Source:

  • Conform

    
    -methyl amino acids. 
    
    • Source:

  • Homoserine Lactone equilibrium in peptide synthesis.

    • Source:

Sources

An In-Depth Technical Guide to the Biosynthetic Production of O-methyl-L-homoserine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the establishment of a biosynthetic pathway for the production of O-methyl-L-homoserine. As a non-proteinogenic amino acid, O-methyl-L-homoserine represents a valuable building block for the synthesis of novel peptides and pharmacologically active compounds. Given the absence of a well-characterized natural biosynthetic route, this document focuses on a rational metabolic engineering approach to establish a de novo pathway in a microbial host.

Introduction: The Potential of O-methyl-L-homoserine in Drug Discovery and Peptide Synthesis

O-methyl-L-homoserine is a structurally unique amino acid that holds significant promise in the fields of medicinal chemistry and materials science. Its incorporation into peptides can enhance metabolic stability, improve solubility, and modulate biological activity. The methyl ether functional group can serve as a chemical handle for further modifications, expanding its utility in the development of novel therapeutics and bioconjugates. While chemical synthesis of O-methyl-L-homoserine is established, a biosynthetic approach offers the potential for a more sustainable and cost-effective production method, starting from simple carbon sources. This guide outlines a proposed engineered biosynthetic pathway, leveraging the well-understood metabolism of L-homoserine and the enzymatic capabilities of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Part 1: Establishing the Precursor Pathway: Overproduction of L-homoserine

The foundation of a successful biosynthetic strategy for O-methyl-L-homoserine is the robust production of its direct precursor, L-homoserine. In microorganisms such as Escherichia coli, L-homoserine is a key intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids like threonine, methionine, and isoleucine. To channel the metabolic flux towards L-homoserine accumulation, a series of targeted genetic modifications are necessary.

The biosynthesis of L-homoserine from aspartate involves three key enzymatic steps:

  • Aspartokinase (AK): Phosphorylates aspartate to form aspartyl-4-phosphate. E. coli possesses three AK isozymes (encoded by thrA, metL, and lysC), each subject to feedback inhibition by different downstream amino acids.

  • Aspartate-semialdehyde dehydrogenase (Asd): Reduces aspartyl-4-phosphate to aspartate-semialdehyde.

  • Homoserine dehydrogenase (HD): Reduces aspartate-semialdehyde to L-homoserine. In E. coli, this activity is part of the bifunctional ThrA protein.

To achieve high-titer L-homoserine production, the following metabolic engineering strategies are recommended:

  • Deregulation of Aspartokinase: Overexpression of a feedback-resistant variant of aspartokinase is crucial to prevent the inhibition by downstream amino acids.

  • Enhancing Precursor Supply: Increasing the intracellular pool of aspartate can be achieved by overexpressing enzymes in the central carbon metabolism that lead to oxaloacetate, the direct precursor of aspartate.

  • Blocking Competing Pathways: To prevent the conversion of L-homoserine to other amino acids, key genes in the competing pathways should be deleted. This includes the genes for homoserine kinase (thrB), which converts L-homoserine to O-phospho-L-homoserine (the first step towards threonine), and homoserine O-succinyltransferase (metA), which directs L-homoserine towards methionine biosynthesis.

The following diagram illustrates the native and engineered pathways for L-homoserine production.

L_homoserine_pathway cluster_central_carbon Central Carbon Metabolism cluster_aspartate_pathway Aspartate Pathway cluster_downstream_pathways Competing Pathways Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate aminotransferase Aspartyl-4-phosphate Aspartyl-4-phosphate Aspartate->Aspartyl-4-phosphate Aspartokinase (thrA, metL, lysC) [Feedback Inhibition] Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-4-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase (asd) L-homoserine L-homoserine Aspartate-semialdehyde->L-homoserine Homoserine dehydrogenase (thrA) Threonine Threonine L-homoserine->Threonine Homoserine kinase (thrB) [Deletion Target] Methionine Methionine L-homoserine->Methionine Homoserine O-succinyltransferase (metA) [Deletion Target] caption Engineered L-homoserine Biosynthesis O_methyl_L_homoserine_pathway cluster_precursor L-homoserine Production cluster_methylation O-methylation Step Aspartate Aspartate L-homoserine L-homoserine Aspartate->L-homoserine Engineered Pathway O-methyltransferase O-methyltransferase L-homoserine->O-methyltransferase SAM SAM SAM->O-methyltransferase SAH SAH O-methyl-L-homoserine O-methyl-L-homoserine O-methyltransferase->SAH O-methyltransferase->O-methyl-L-homoserine caption Proposed O-methyl-L-homoserine Pathway

Caption: Proposed engineered pathway for O-methyl-L-homoserine.

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments in establishing the biosynthetic production of O-methyl-L-homoserine.

Construction of the L-homoserine Overproducing Strain
  • Gene Deletions: Employ a markerless gene deletion method, such as the lambda Red recombinase system, to knock out the thrB and metA genes in the chromosome of the desired E. coli host strain (e.g., E. coli K-12).

  • Overexpression of Feedback-Resistant Aspartokinase: Clone a feedback-resistant thrA gene into a suitable expression vector (e.g., a pTrc-based plasmid).

  • Transformation: Transform the engineered plasmid into the thrB and metA deletion mutant to generate the L-homoserine overproducing strain.

  • Verification: Confirm the gene deletions and plasmid insertion by PCR and DNA sequencing.

Heterologous Expression of the O-Methyltransferase
  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the selected candidate O-methyltransferase and clone it into an inducible expression vector (e.g., a pET vector with a T7 promoter).

  • Transformation: Transform the methyltransferase expression plasmid into the L-homoserine overproducing strain.

  • Expression Optimization: Optimize the expression of the O-methyltransferase by varying the inducer concentration (e.g., IPTG), induction temperature, and induction time. Analyze protein expression levels by SDS-PAGE.

Fermentation for O-methyl-L-homoserine Production
  • Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a flask containing defined minimal medium supplemented with a carbon source (e.g., glucose) with the overnight seed culture.

  • Induction: When the culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce the expression of the O-methyltransferase with the optimized concentration of the inducer.

  • Cultivation: Continue the cultivation at the optimized temperature for a set period (e.g., 24-72 hours).

  • Sampling: Collect samples at regular intervals to monitor cell growth, glucose consumption, and product formation.

Extraction and Analysis of O-methyl-L-homoserine
  • Sample Preparation: Centrifuge the culture samples to separate the supernatant from the cell pellet. The product is expected to be secreted into the medium.

  • Derivatization (Optional but Recommended): For HPLC analysis with UV detection, derivatize the amino acid with a chromophore such as o-phthalaldehyde (OPA) or Fmoc-Cl.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column to separate O-methyl-L-homoserine from other components in the culture supernatant.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification, use LC-MS to detect the exact mass of O-methyl-L-homoserine.

Part 4: Data Presentation and Expected Outcomes

The following table summarizes the expected production metrics at different stages of strain development.

StrainKey Genetic ModificationsL-homoserine Titer (g/L)O-methyl-L-homoserine Titer (g/L)
Wild-typeNone< 0.1Not detectable
L-homoserine ProducerΔthrB, ΔmetA, pTrc-thrA (feedback-resistant)10 - 30Not detectable
O-methyl-L-homoserine ProducerΔthrB, ΔmetA, pTrc-thrA (feedback-resistant), pET-OMT10 - 251 - 5 (projected)

Conclusion

This technical guide provides a roadmap for the rational design and implementation of a biosynthetic pathway for O-methyl-L-homoserine. By combining established metabolic engineering strategies for L-homoserine overproduction with the heterologous expression of a carefully selected O-methyltransferase, it is feasible to develop a microbial cell factory for the sustainable production of this valuable non-proteinogenic amino acid. The successful implementation of this pathway will not only provide a green alternative to chemical synthesis but also open up new avenues for the discovery and development of novel peptide-based drugs and biomaterials.

References

  • Metabolic engineering of Escherichia coli for the production of L-homoserine. This paper provides a comprehensive review of the strategies for engineering E. coli to overproduce L-homoserine, the precursor for O-methyl-L-homoserine.[Link]

  • Identification of a polyphenol O-methyltransferase with broad substrate flexibility in Streptomyces albidoflavus J1074. This article describes an O-methyltransferase with broad substrate specificity, which could be a candidate for the O-methylation of L-homoserine.[Link]

  • Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. This review provides a good overview of SAM-dependent methyltransferases, their mechanisms, and classification, which is relevant for selecting a candidate enzyme.[Link]

  • Heterologous Escherichia coli expression, purification and characterization of the GrmA aminoglycoside-resistance methyltransferase. This paper details the heterologous expression and purification of a methyltransferase in E. coli, providing a useful protocol template.[Link]

  • Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. This article describes analytical methods for detecting homoserine derivatives, which can be adapted for O-methyl-L-homoserine.[Link]

Methodological & Application

Application Note: Synthesis and Fmoc-Protection of O-Methyl-L-Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-methyl-L-homoserine (H-Hse(Me)-OH) is a highly valuable non-canonical amino acid utilized extensively in solid-phase peptide synthesis (SPPS) and targeted drug development. The introduction of a methoxy group via this building block enhances peptide stability, lipophilicity, and solubility[1]. To utilize this amino acid in standard SPPS workflows, the


-amino group must be temporarily masked using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[2].

This application note details a highly optimized, self-validating protocol for the Fmoc-protection of O-methyl-L-homoserine using Schotten-Baumann biphasic conditions. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, stringent quality control, and scalable methodology.

Mechanistic Rationale & Strategy

The protection of amino acids requires precise control over nucleophilic acyl substitution to prevent unwanted side reactions.

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): We utilize N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) rather than Fmoc-chloride (Fmoc-Cl). Fmoc-Cl is highly reactive and can activate the carboxylate group of the amino acid if the pH drops, leading to the formation of mixed anhydrides and subsequent dipeptide oligomerization[3]. Fmoc-OSu is a milder, highly selective reagent that reacts smoothly with the

    
    -amine, leaving water-soluble N-hydroxysuccinimide as a easily removable byproduct[4].
    
  • Solvent and Buffer System: The reaction is conducted in a biphasic mixture of Tetrahydrofuran (THF) and 10% aqueous Sodium Bicarbonate (NaHCO₃). The NaHCO₃ buffer maintains the pH around 8.5–9.0. This specific pH range is critical: it is basic enough to deprotonate the

    
    -amine (ensuring it remains a potent nucleophile) but mild enough to prevent the rapid base-catalyzed hydrolysis of Fmoc-OSu or the premature cleavage of the newly formed Fmoc group[5].
    
  • Workup Logic (The "Double Extraction" Method): The isolation strategy relies on the pH-dependent solubility of the carboxylic acid[]. Under basic conditions, the product exists as a water-soluble sodium salt, allowing organic impurities to be washed away. Upon acidification, the product protonates, becomes lipophilic, and is cleanly extracted into an organic phase.

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
O-methyl-L-homoserine 133.151.001.33 g (10.0 mmol)Primary Substrate
NaHCO₃ 84.012.502.10 g (25.0 mmol)Base / pH Buffer
Fmoc-OSu 337.331.053.54 g (10.5 mmol)Protecting Reagent
Tetrahydrofuran (THF) 72.11N/A30 mLOrganic Co-solvent
Milli-Q Water 18.02N/A30 mLAqueous Solvent
HCl (10% aq) 36.46N/A~15-20 mLAcidifying Agent
Ethyl Acetate (EtOAc) 88.11N/A180 mL totalExtraction Solvent

Note: The molecular weight of the final product, Fmoc-O-methyl-L-homoserine (C₂₀H₂₁NO₅), is 355.39 g/mol [7].

Experimental Workflow

Workflow Start O-methyl-L-homoserine (1.0 eq) Base Dissolve in 10% NaHCO3 (aq) Cool to 0°C Start->Base Fmoc Add Fmoc-OSu (1.05 eq) in THF Dropwise over 30 min Base->Fmoc pH ~8.5 React Stir 1h at 0°C, then RT for 12-16h Fmoc->React Wash Extract with EtOAc (Discard Organic Layer) React->Wash Removes neutral organic impurities Acidify Acidify Aqueous Layer to pH 1.5-2.0 with HCl Wash->Acidify Product in aqueous phase Extract Extract with EtOAc (Keep Organic Layer) Acidify->Extract Protonates carboxylate Dry Wash with Brine, Dry (Na2SO4), Concentrate under vacuum Extract->Dry Product Fmoc-O-methyl-L-homoserine (Target Product) Dry->Product >95% Purity

Workflow for the Fmoc-protection of O-methyl-L-homoserine via Schotten-Baumann conditions.

Step-by-Step Protocol

Phase 1: Substrate Activation
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.33 g (10.0 mmol) of O-methyl-L-homoserine in 30 mL of 10% w/v aqueous NaHCO₃.

  • Self-Validation Checkpoint: Ensure the amino acid is completely dissolved. The solution must be completely transparent. Verify the pH is between 8.5 and 9.0 using pH indicator paper. If the pH is too low, the amine will remain protonated and unreactive.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 15 minutes. Causality: Lowering the temperature mitigates the exothermic nature of the subsequent addition and suppresses the side-reaction of Fmoc-OSu hydrolysis.

Phase 2: Fmoc-OSu Addition and Reaction
  • Reagent Preparation: Dissolve 3.54 g (10.5 mmol, 1.05 eq) of Fmoc-OSu in 30 mL of anhydrous THF. Causality: Using a slight excess (1.05 eq) ensures complete conversion of the valuable amino acid without generating excessive Fmoc-

    
    -alanine byproducts, which are difficult to purify[3].
    
  • Addition: Attach an addition funnel and add the Fmoc-OSu/THF solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.

  • Self-Validation Checkpoint: Upon addition, the reaction mixture will turn milky and biphasic. This is expected as the hydrophobic Fmoc-OSu precipitates slightly before reacting.

  • Incubation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for 12–16 hours.

Phase 3: Orthogonal Workup & Isolation
  • Impurity Clearance: Transfer the reaction mixture to a separatory funnel. Add 30 mL of Milli-Q water to fully solubilize any precipitated inorganic salts. Extract the basic aqueous phase with Ethyl Acetate (2 × 30 mL).

    • Causality: At pH ~8.5, the target Fmoc-Hse(Me)-OH is a water-soluble sodium salt. This EtOAc wash selectively removes unreacted Fmoc-OSu and non-acidic byproducts (e.g., dibenzofulvene)[].

    • Action: Discard these initial organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C. Slowly add 10% aqueous HCl dropwise under continuous stirring until the pH reaches 1.5–2.0.

    • Self-Validation Checkpoint: The solution will immediately become cloudy as the protonated Fmoc-O-methyl-L-homoserine precipitates or forms a viscous oil.

  • Product Extraction: Transfer the acidic mixture back to the separatory funnel. Extract with Ethyl Acetate (3 × 40 mL).

    • Action: Keep these organic layers, as they now contain the target product.

  • Drying & Concentration: Combine the acidic EtOAc extracts and wash with 50 mL of saturated NaCl (brine) to remove residual water and trace HCl. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35 °C) to yield the crude product. Causality: Keeping the bath temperature below 35 °C prevents thermally induced degradation or premature Fmoc cleavage.

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC (Eluent: DCM/MeOH 9:1, visualized via UV and Ninhydrin) reveals unreacted primary amine (ninhydrin-positive spot at the baseline), the pH likely dropped below 8.0 during the reaction. In future runs, monitor the pH at the 2-hour mark and add additional NaHCO₃ if necessary.

  • Presence of Fmoc-

    
    -alanine:  If multiple UV-active spots appear during TLC, excess Fmoc-OSu may have degraded into Fmoc-
    
    
    
    -alanine due to overly basic conditions or excessive equivalents[3]. Ensure precise stoichiometric measurements (max 1.05 eq of Fmoc-OSu).
  • Purification: While the double-extraction method typically yields >95% purity, ultra-high purity (>99%) for GMP peptide synthesis can be achieved by recrystallizing the crude solid from EtOAc/Hexanes or via flash column chromatography (Silica gel, utilizing a DCM to 5% MeOH/DCM gradient).

References

  • Fmoc-O-methyl-L-homoserine - Chem-Impex - chemimpex.com. Available at: 1

  • Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu - nbinno.com. Available at: 4

  • Fmoc - Lokey Lab Protocols - Wikidot - wikidot.com. Available at: 3

  • Fmoc-Hse(Me)-OH - Advanced ChemTech - advancedchemtech.com. Available at: 7

  • Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry - Reddit - reddit.com. Available at: 5

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia - wikipedia.org. Available at: 2

  • Fmoc Amino Acids - BOC Sciences - bocsci.com. Available at:

Sources

Application Note: Metabolic Engineering of Escherichia coli for the Biosynthesis of O-Methyl-L-Homoserine (Methoxine)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

O-Methyl-L-homoserine (OMHS), commonly referred to as methoxine, is a non-canonical amino acid (ncAA) characterized by the substitution of the thioether sulfur in methionine with an oxygen atom. Historically, OMHS has been identified as a cytotoxic byproduct in methylotrophic organisms—such as Pichia pastoris and Methylobacterium extorquens[1]—when grown on methanol. However, OMHS possesses significant industrial and pharmaceutical value. It is utilized as a critical structural moiety in the development of peptide therapeutics, including thrombopoietin (TPO) receptor antagonists[2], and serves as a versatile building block in click-chemistry and advanced structural biology.

The Engineering Strategy: Native Escherichia coli synthesizes methionine via the transsulfuration pathway, utilizing homoserine O-succinyltransferase (MetA) to activate L-homoserine into O-succinyl-L-homoserine. To repurpose E. coli as a microbial factory for OMHS, we must fundamentally rewire this metabolic node:

  • Targeted Pathway Deletion: We knock out metA and metB (cystathionine γ-synthase). Deleting metA eliminates the competing native flux toward O-succinyl-L-homoserine, while deleting metB prevents any residual transsulfuration activity from consuming intermediate metabolites.

  • Heterologous Pathway Insertion: We overexpress metX (homoserine O-acetyltransferase) to efficiently convert L-homoserine into O-acetyl-L-homoserine (OAHS).

  • Promiscuous Catalysis: We introduce the wild-type metY (O-acetylhomoserine sulfhydrylase, Cgl0653) from Corynebacterium glutamicum. While MetY natively uses sulfide to form homocysteine, it exhibits high promiscuity toward methanol. In the presence of supplemented methanol, MetY catalyzes the alkylation of OAHS to form OMHS[3].

MetabolicPathway Asp L-Aspartate Hse L-Homoserine Asp->Hse Native Flux OSH O-Succinyl-L-Homoserine Hse->OSH MetA (Knocked Out) OAH O-Acetyl-L-Homoserine Hse->OAH MetX (Overexpressed) OMH O-Methyl-L-Homoserine (Methoxine) OAH->OMH MetY (Promiscuous) MeOH Methanol MeOH->OMH Alkyl Donor

Engineered metabolic pathway for O-methyl-L-homoserine (OMHS) biosynthesis in E. coli.

Quantitative Assessment of Enzyme Kinetics

Selecting the correct MetY variant is critical. Recent adaptive laboratory evolution (ALE) studies aimed at improving methanol tolerance in methylotrophs have identified mutated MetY variants (e.g., G419D in C. glutamicum or T34M in M. extorquens) that abolish OMHS formation to prevent cytotoxicity[1],[4]. Because our goal is the overproduction of OMHS, we must intentionally utilize the unevolved, wild-type MetY, which exhibits a ~100-fold higher OMHS formation rate compared to its evolved counterparts[3].

Table 1: Quantitative Comparison of MetY Variants for OMHS Production

Enzyme VariantSource OrganismRelative OMHS Formation RateApplication in Metabolic Engineering
Wild-type MetY (Cgl0653) C. glutamicum100% (Baseline) Optimal for OMHS overproduction
Mutant MetY (G419D)C. glutamicum~1%Used for methanol tolerance (OMHS reduction)
Wild-type MetYM. extorquensHighAlternative for OMHS overproduction
Mutant MetY (T34M)M. extorquensInactiveUsed for methanol tolerance

Experimental Protocols

ExperimentalWorkflow S1 1. Strain Engineering CRISPR/Cas9 ΔmetA ΔmetB S2 2. Plasmid Assembly pET-metX-metY Construction S1->S2 S3 3. Biomass Accumulation 37°C, Glucose Fed-Batch S2->S3 S4 4. OMHS Production Phase IPTG Induction + Methanol Feed S3->S4 S5 5. Downstream Processing Cell Lysis & Protein Precipitation S4->S5 S6 6. LC-MS/MS Analysis MRM Quantification of OMHS S5->S6

End-to-end experimental workflow from strain engineering to LC-MS/MS analysis.

Protocol 1: CRISPR/Cas9-Mediated Strain Construction

Causality Focus: We utilize a two-plasmid CRISPR/Cas9 system (e.g., pCas/pTarget) rather than traditional Lambda Red recombination to ensure scarless deletions. This prevents the accumulation of antibiotic resistance cassettes or FRT/loxP scars, which can cause genetic instability during high-density fermentation.

  • gRNA Design: Design 20-bp gRNAs targeting the early coding sequences of metA and metB in E. coli BL21(DE3).

  • Donor DNA Preparation: Synthesize 500-bp homologous arms flanking the upstream and downstream regions of the target genes to serve as repair templates.

  • Transformation & Editing: Co-transform the pTarget plasmid (containing the gRNA and donor DNA) into E. coli harboring the pCas plasmid. Recover in LB medium containing 50 mg/L kanamycin and 34 mg/L chloramphenicol.

  • Self-Validation System: Screen transformants via colony PCR using primers external to the homologous arms. A successful deletion will yield a truncated PCR product. Critical Control: Sequence the amplicons to verify the absence of frameshift mutations in adjacent essential genes. Cure the plasmids via temperature shift (42°C) and sucrose counter-selection.

Protocol 2: Biphasic Fed-Batch Fermentation

Causality Focus: Methanol is inherently cytotoxic, causing membrane fluidization and protein denaturation. By employing a biphasic fermentation strategy, we decouple biomass accumulation from OMHS production. Achieving a high cell density prior to methanol introduction ensures the culture has the robust metabolic capacity required to handle solvent stress.

  • Seed Culture: Inoculate the engineered E. coli (ΔmetA ΔmetB + pET-metX-metY) into 50 mL of LB medium. Incubate overnight at 37°C, 250 rpm.

  • Biomass Phase: Transfer the seed culture to a 2L bioreactor containing 1L of M9 minimal medium supplemented with 20 g/L glucose. Maintain pH at 7.0 using 28% NH₄OH and dissolved oxygen (DO) above 30% via cascade control of agitation.

  • Induction & Methanol Feeding (Production Phase): Once the OD₆₀₀ reaches ~20, induce metX and metY expression with 0.5 mM IPTG. Simultaneously, initiate a continuous feed of 5% (v/v) methanol.

    • Expert Insight: Do not add methanol as a single bolus. Continuous feeding maintains a sub-lethal, steady-state intracellular methanol concentration, driving the MetY-catalyzed alkylation of OAHS forward without stalling cellular metabolism.

  • Self-Validation System: Run a parallel bioreactor with a ΔmetA ΔmetB strain lacking the metX/metY plasmid. This negative control validates that OMHS production is strictly dependent on the heterologous pathway and not endogenous E. coli promiscuity.

Protocol 3: Analytical Quantification via LC-MS/MS

Causality Focus: OMHS is an isomer of several cellular metabolites and shares structural similarities with methionine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is mandatory to distinguish OMHS from background biological noise.

  • Sample Preparation: Harvest 1 mL of fermentation broth. Centrifuge at 12,000 × g for 5 minutes. Extract intracellular OMHS by resuspending the cell pellet in 500 µL of cold methanol/acetonitrile/water (2:2:1, v/v/v). Lyse via sonication, centrifuge to pellet debris, and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatography: Inject 5 µL onto an HILIC column (e.g., Waters XBridge Amide). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for OMHS (e.g., [M+H]+ m/z 134.1 → m/z 88.0).

  • Self-Validation System: Generate a standard curve using commercially available OMHS. Spike a known concentration of the OMHS standard into the negative control lysate to calculate matrix effects and recovery rates, ensuring absolute quantification accuracy.

References

  • Source: Microbial Cell Factories (via d-nb.info)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Effects of cgl0653 G1256A mutation (amino acid change of G419D)
  • US20180193409A1 - Peptidyl tpor antagonists and uses thereof Source: Google Patents URL

Sources

Application Notes & Protocols: A Guide to the Incorporation of Methyl Homoserine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance the therapeutic properties of bioactive peptides.[1][2][3] Among these, O-methyl-L-homoserine (Hse(Me)), a homolog of serine, provides a unique combination of increased hydrophobicity and conformational flexibility.[4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of methyl homoserine into peptide sequences. We will delve into the rationale behind its use, focusing on its impact on peptide stability and bioactivity. Detailed, field-proven protocols for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) are provided, alongside robust methods for the purification and in-depth characterization of the final methyl homoserine-containing peptide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methyl homoserine to advance their peptide-based therapeutic programs.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[5][6] However, their clinical utility can be hampered by poor metabolic stability, low bioavailability, and rapid clearance. The incorporation of ncAAs is a key strategy to overcome these limitations.[1][7] By altering the peptide backbone or side chains, ncAAs can confer a range of beneficial properties:

  • Enhanced Proteolytic Stability: The non-natural structure of Hse(Me) can render the adjacent peptide bonds resistant to cleavage by endogenous proteases, prolonging the peptide's half-life in vivo.[4]

  • Modulation of Bioactivity: The subtle change in side-chain length and polarity compared to serine or methionine can alter the peptide's three-dimensional structure. This can lead to improved receptor binding affinity, refined subtype selectivity, or even the conversion of an agonist to an antagonist.[8]

  • Improved Physicochemical Properties: The methyl ether side chain of Hse(Me) can influence the peptide's solubility and lipophilicity, which are critical parameters for bioavailability and formulation.[8][9]

O-methyl-L-homoserine, specifically, serves as a valuable building block due to its structural similarity to proteinogenic amino acids, allowing for its efficient integration into synthetic schemes while offering the distinct advantages of a non-natural side chain.[4][9]

Foundational Strategy: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing methyl homoserine.[9][10][11] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin.[12] The orthogonality of the Fmoc (temporary Nα-protection) and side-chain protecting groups (permanent) allows for selective deprotection and coupling steps under mild conditions, which is crucial for preserving the integrity of complex and modified peptides.[10]

Below is a conceptual workflow for the incorporation of Fmoc-O-methyl-L-homoserine using SPPS.

SPPS_Workflow Start Start: Resin Selection (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling_AA1 Couple First Amino Acid Wash1->Coupling_AA1 Wash2 Wash (DMF) Coupling_AA1->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 Wash (DMF) Capping->Wash3 Deprotection2 Iterative Fmoc Deprotection Wash3->Deprotection2 Coupling_Hse Couple Fmoc-Hse(Me)-OH Deprotection2->Coupling_Hse Wash4 Wash (DMF) Coupling_Hse->Wash4 Deprotection3 Iterative Fmoc Deprotection Wash4->Deprotection3 Coupling_AAn Couple Subsequent Amino Acids Deprotection3->Coupling_AAn Wash5 Wash (DMF) Coupling_AAn->Wash5 Final_Deprotection Final Fmoc Deprotection Wash5->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation End Crude Peptide for Purification Precipitation->End

Figure 1: Conceptual workflow for Fmoc-SPPS.

Materials and Reagents

Successful synthesis requires high-quality reagents. The following table outlines the key components for the synthesis and analysis of a methyl homoserine-containing peptide.

Component Specification Supplier Example Rationale/Function
Fmoc-O-methyl-L-homoserine ≥ 99% Purity (HPLC)Chem-Impex, Creative PeptidesThe core building block for incorporation.[9][13]
Fmoc-Amino Acids Standard side-chain protection (e.g., Boc, tBu, Trt, Pbf)VariousBuilding blocks for the rest of the peptide sequence.
Resin Rink Amide, Wang, or 2-ChlorotritylVariousSolid support for peptide assembly. Choice depends on desired C-terminus (amide vs. acid).
Solvents DMF (Peptide Synthesis Grade), DCM, NMPVariousUsed for swelling resin, washing, and as reaction media.
Deprotection Reagent 20% Piperidine in DMF (v/v)VariousRemoves the temporary Nα-Fmoc protecting group.[14]
Coupling Reagents HBTU/HATU, HOBt, DICVariousActivate the carboxylic acid of the incoming amino acid for amide bond formation.[14]
Base DIPEA (N,N-Diisopropylethylamine)VariousNeutralizes protonated amines and facilitates coupling.
Cleavage Cocktail Reagent K (TFA/water/phenol/thioanisole/EDT)Prepared in-houseCleaves the peptide from the resin and removes side-chain protecting groups.
Purification Solvents Acetonitrile (HPLC Grade), Water (Milli-Q), TFAVariousMobile phases for reversed-phase HPLC purification.

Detailed Experimental Protocols

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard automated or manual synthesis on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain and repeat with a fresh 20% piperidine solution for 10 minutes. This reveals the primary amine for coupling.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.) by dissolving it with a coupling reagent like HBTU (0.38 mmol, 3.8 eq.) and an activator base like DIPEA (0.8 mmol, 8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-90 minutes at room temperature.

  • Monitoring Coupling Efficiency: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete reaction.[14] If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Iterative Cycles: Repeat steps 2, 3, 4, 5, and 6 for each subsequent amino acid in the sequence. When incorporating Fmoc-O-methyl-L-homoserine , use the same standard coupling protocol. Its reactivity is comparable to other standard Fmoc-amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Final Wash and Drying: Wash the peptide-resin with DCM (3-5 times) to prepare for cleavage and dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 4.2: Cleavage and Deprotection

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Perform this procedure in a certified fume hood with appropriate personal protective equipment (PPE).

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific scavengers protect sensitive residues like Trp, Met, and Cys from side reactions.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 5-10 mL for 0.1 mmol of resin) to the dried peptide-resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube containing ice-cold diethyl ether (~40 mL).

  • Pelleting and Washing: A white precipitate should form. Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under vacuum to yield an off-white powder.

Protocol 4.3: Peptide Purification

The crude peptide must be purified to remove deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage steps.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[12][15]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Chromatography System:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Purification Gradient: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). Monitor the elution profile by UV absorbance at 214-220 nm.[15]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool fractions with >95% purity.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final methyl homoserine-containing peptide.[15][16]

QC_Workflow Purified Purified & Lyophilized Peptide HPLC Analytical RP-HPLC Purified->HPLC MS Mass Spectrometry (LC-MS) Purified->MS NMR NMR Spectroscopy (Optional) Purified->NMR AAA Amino Acid Analysis (Optional) Purified->AAA Result_Purity Confirm Purity (>95%) HPLC->Result_Purity MSMS Tandem MS (MS/MS) MS->MSMS Result_Mass Confirm Molecular Weight MS->Result_Mass Result_Seq Confirm Sequence & Hse(Me) Position MSMS->Result_Seq Result_Struct Confirm Structure & Conformation NMR->Result_Struct Result_Comp Confirm Amino Acid Composition AAA->Result_Comp

Figure 2: Analytical characterization workflow.

Analytical RP-HPLC

This is the standard method to assess the final purity of the peptide.[15]

  • Purpose: To determine the percentage purity of the final product.

  • Method: A fast gradient (e.g., 5-95% Acetonitrile in 15 minutes) on an analytical C18 column is used. Purity is calculated by integrating the area of the main product peak relative to the total area of all peaks detected at ~220 nm.[15]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming that the correct peptide has been synthesized.[16][17]

  • Purpose: To verify the molecular weight of the peptide.

  • Method: The purified peptide is analyzed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should match the calculated theoretical mass of the peptide containing the methyl homoserine residue.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides sequence-level confirmation.

  • Purpose: To confirm the amino acid sequence and localize the position of the methyl homoserine residue.

  • Method: The parent ion corresponding to the peptide's mass is isolated and fragmented (e.g., by collision-induced dissociation, CID).[17][18] The resulting fragment ions (b- and y-ions) are analyzed. The mass difference between adjacent fragment ions should correspond to the mass of the expected amino acid residue, confirming the sequence and the successful incorporation of methyl homoserine at the desired position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For detailed structural analysis, NMR is the gold standard.[5][19]

  • Purpose: To provide atomic-level structural information and confirm the covalent structure, including the methyl ether linkage.

  • Method: 1D ¹H NMR and 2D experiments (e.g., COSY, TOCSY, HSQC) are performed.[19][20] The presence of a characteristic singlet peak around 3.3 ppm in the ¹H spectrum corresponds to the methyl group (–OCH₃) of the Hse(Me) side chain, providing direct evidence of its incorporation and structural integrity.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Purity/Multiple Peaks in HPLC Incomplete coupling during SPPS.Double-couple difficult residues. Use a stronger coupling reagent like HATU. Monitor each step with a Kaiser test.[14]
Side reactions (e.g., aspartimide formation, racemization).For Asp-containing peptides, use protected derivatives (e.g., Fmoc-Asp(OMpe)-OH).[21] Minimize base exposure time. Use coupling additives like HOAt to suppress racemization.[22]
Incorrect Mass in MS Incomplete deprotection of side chains.Extend cleavage time or use a stronger cleavage cocktail. Ensure appropriate scavengers are used.
Deletion of one or more amino acids.Optimize coupling protocols; ensure reagents are fresh and anhydrous.
No Product After Cleavage Premature cleavage of the peptide from the resin.Ensure the correct resin type is used (e.g., 2-chlorotrityl is more acid-labile than Wang or Rink Amide). Avoid prolonged exposure to acidic conditions during synthesis.

Conclusion

The incorporation of O-methyl-L-homoserine represents a validated and highly effective strategy for the rational design of improved peptide therapeutics. By leveraging standard Fmoc-SPPS chemistry, researchers can reliably synthesize these modified peptides. The protocols and analytical methods detailed in this guide provide a robust framework for the successful synthesis, purification, and characterization of methyl homoserine-containing peptides, enabling the exploration of their full therapeutic potential.

References

  • Castro, T. G., Melle-Franco, M., Sousa, C., & Marcos, J. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10034. Available at: [Link]

  • Carrasco, M. R., Brown, R. T., Serafimova, I. M., & Silva, O. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. The Journal of Organic Chemistry, 68(1), 195–197. Available at: [Link]

  • Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In Royal Society of Chemistry (Vol. 44, pp. 44-63). Available at: [Link]

  • Wang, L., & Wang, L. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01314-22. Available at: [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • University of Regensburg. 7.5 High Resolution NMR Spectroscopy. Available at: [Link]

  • Rodríguez-López, L., et al. (2026). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Molecules, 31(3), 853. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Peptide modification confirmation via H NMR. Available at: [Link]

  • Gygi, S. P., & Aebersold, R. (2004). Method for analysing amino acids, peptides and proteins using mass spectroscopy of fixed charge-modified derivatives. Google Patents.
  • Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Available at: [Link]

  • ResearchGate. Selected examples of non-canonical amino acids: Bip... | Download Scientific Diagram. Available at: [Link]

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • University of Bayreuth. Peptide NMR. Available at: [Link]

  • Pachamuthu, K., & Schmidt, R. R. (2003). Synthesis of Methionine Containing Peptides Related to Native Chemical Ligation. Synlett, 2003(05), 659-662. Available at: [Link]

  • Wikipedia. Native chemical ligation. Available at: [Link]

  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1769, 115–130. Available at: [Link]

  • Biosyntan GmbH. Native Chemical Ligation. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 15(4), 220–230. Available at: [Link]

  • Mejia, S. A. B., et al. (2020). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. Journal of the American Chemical Society, 142(30), 13084–13093. Available at: [Link]

  • Burlaka, I., et al. (2021). Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media. The Journal of Organic Chemistry, 86(3), 2633–2641. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available at: [Link]

  • T-Thuy, B., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. Available at: [Link]

  • The Raj Group. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Organic & Biomolecular Chemistry, 14(30), 7215-7220. Available at: [Link]

  • Bode, J. W. (2011). Challenges in the Syntheses of Peptidic Natural Products. CHIMIA International Journal for Chemistry, 65(12), 949-952. Available at: [Link]

  • Papastavrou, M., et al. (2022). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Organic & Biomolecular Chemistry, 20(2), 260-265. Available at: [Link]

  • Baskin, K. E., & Bunce, R. A. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Current organic chemistry, 18(6), 738–757. Available at: [Link]

  • Singh, Y., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 7(12), e202104399. Available at: [Link]

  • DeBord, M. A., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(4), 693-701. Available at: [Link]

  • Mabion. Mass Spectrometry in Peptide and Protein Analysis. Available at: [Link]

  • Cuitun-Coronado, D. D., et al. (2020). Mass Spectrometry-Based Identification of MHC-Associated Peptides. Cancers, 12(3), 569. Available at: [Link]

Sources

Application Note: Enzymatic Synthesis of O-methyl-L-homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-methyl-L-homoserine (O-Me-L-Hse) is a valuable non-proteinogenic amino acid used as a chiral building block in pharmaceutical synthesis and as a structural analogue of L-methionine in metabolic engineering. Traditional chemical synthesis (e.g., methylation of N-protected homoserine) often suffers from racemization and poor regioselectivity. This guide details a robust enzymatic protocol utilizing O-succinylhomoserine sulfhydrylase (MetZ) or O-acetylhomoserine sulfhydrylase (MetY) . By exploiting the substrate promiscuity of these PLP-dependent


-synthases, we replace the canonical sulfide nucleophile with methanol to form the ether linkage with high enantiopurity.

Mechanistic Principles

The synthesis relies on the


-replacement (substitution)  mechanism catalyzed by enzymes in the methionine biosynthetic pathway.
  • Activation: L-Homoserine is activated at the

    
    -position by acetylation (using Acetyl-CoA via MetX/MetY) or succinylation (using Succinyl-CoA via MetA) to form O-acetyl-L-homoserine (OAH)  or O-succinyl-L-homoserine (OSH) .
    
  • Elimination: The enzyme (MetY or MetZ) binds the activated substrate. The Pyridoxal 5'-Phosphate (PLP) cofactor facilitates the

    
    -elimination of the succinyl/acetyl group, generating a reactive vinylglycine-PLP intermediate.
    
  • Nucleophilic Attack: In the native pathway, sulfide (

    
    ) or methyl mercaptan (
    
    
    
    ) attacks this intermediate. In this protocol, we saturate the system with Methanol (
    
    
    )
    , forcing an alcoholysis reaction to yield O-methyl-L-homoserine.
Pathway Diagram

G L_Hse L-Homoserine OSH O-Succinyl-L-Homoserine (Activated Intermediate) L_Hse->OSH MetA (Homoserine O-succinyltransferase) AcCoA Succinyl-CoA AcCoA->OSH Product O-methyl-L-homoserine OSH->Product MetZ (OSH Sulfhydrylase) + PLP Succ Succinate OSH->Succ Elimination MeOH Methanol (Nucleophile) MeOH->Product

Figure 1: Enzymatic cascade for O-methyl-L-homoserine synthesis via MetA and MetZ.

Experimental Protocols

We present two methods: Method A (Whole-Cell Biotransformation) for scale-up and Method B (In Vitro) for kinetic characterization and high-purity synthesis.

Method A: Whole-Cell Biotransformation (Recommended for Scale)

This method utilizes an engineered E. coli or Corynebacterium glutamicum strain overexpressing metA (to produce OSH) and metZ (to catalyze the methanolysis).

Strain Requirements:

  • Host: E. coli BL21(DE3) or C. glutamicum ATCC 13032.

  • Plasmids: pET28a carrying metA (from E. coli) and metZ (from Pseudomonas aeruginosa or Chromobacterium violaceum).

  • Knockouts:

    
     (Cystathionine 
    
    
    
    -synthase) is critical to prevent OSH from entering the native transsulfuration pathway.

Protocol:

  • Inoculation: Inoculate 50 mL LB medium (with kanamycin 50 µg/mL) with the engineered strain. Incubate at 37°C overnight.

  • Expression: Transfer to 1 L Terrific Broth (TB). Grow to OD

    
     = 0.6–0.8. Induce with 0.5 mM IPTG. Incubate at 25°C for 16 hours.
    
  • Biotransformation Setup:

    • Harvest cells (6,000 x g, 10 min).

    • Resuspend cells (40 g wet weight/L) in Reaction Buffer (100 mM Potassium Phosphate, pH 7.5, 1% glucose).

    • Substrate Addition: Add L-Homoserine (100 mM) if the strain does not overproduce it naturally.

    • Nucleophile Addition: Add Methanol to a final concentration of 5% (v/v) . Note: Higher concentrations may inhibit the enzyme.

  • Reaction: Incubate at 30°C with shaking (200 rpm).

    • Fed-Batch Methanol: Methanol is volatile and potentially toxic. Replenish methanol to 2% (v/v) every 4 hours.

  • Termination: After 24 hours, centrifuge cells. The supernatant contains the product.

Method B: In Vitro Enzymatic Synthesis (High Purity)

Reagents:

  • Purified MetZ enzyme (1–5 mg/mL).

  • Substrate: O-Succinyl-L-homoserine (OSH) (Commercial or synthesized via MetA).

  • Cofactor: Pyridoxal 5'-phosphate (PLP).[1][2][3]

  • Nucleophile: HPLC-grade Methanol.

Protocol:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.8) containing 50 µM PLP.

  • Reaction Mix (10 mL volume):

    • Buffer: 8 mL

    • OSH Stock (500 mM): 1 mL (Final: 50 mM)

    • Methanol: 0.5 mL (Final: 5% v/v)

    • Enzyme: 0.5 mL (Final: ~0.1 mg/mL)

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Monitoring: At 30-minute intervals, take 50 µL aliquots. Quench with 50 µL 10% Trichloroacetic acid (TCA) or by heating at 95°C for 5 min.

  • Purification:

    • Filter reaction mix (0.22 µm).

    • Load onto a cation-exchange column (Dowex 50W-X8).

    • Wash with water (to remove succinate and methanol).

    • Elute amino acids with 1M NH

      
      OH.
      
    • Lyophilize to obtain white powder.

Analytical Validation

Quantification requires derivatization because O-methyl-L-homoserine lacks a strong UV chromophore.

HPLC Method (OPA Derivatization)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid.

  • Mobile Phase A: 40 mM Sodium Phosphate (pH 7.8).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 60% B over 20 min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Expected Retention: O-Me-L-Hse will elute after L-Homoserine but before L-Methionine due to the polarity difference between the ether and thioether.

Mass Spectrometry (LC-MS)[4][5]
  • Mode: ESI Positive.[4][5]

  • Target Mass:

    • L-Homoserine: 120.1 Da

      
      
      
    • O-methyl-L-homoserine: 134.15 Da

      
      
      
    • O-Succinyl-L-homoserine: 220.2 Da

      
      
      

Optimization & Troubleshooting

ParameterOptimization StrategyRationale
Methanol Toxicity Use step-wise addition (fed-batch) rather than a single bolus.Enzymes (MetZ) may denature >10% MeOH.
Hydrolysis Side-Reaction Increase MeOH concentration; Optimize pH to 7.8.Water competes with methanol, forming L-homoserine (hydrolysis). Higher pH favors the alkoxide/alcoholysis.
Enzyme Stability Add 10% Glycerol or use thermostable MetZ (Thermus thermophilus).Stabilizes the protein structure in the presence of organic solvent.
Substrate Cost Use Whole-Cell Method (Method A).Cells regenerate Acetyl-CoA/Succinyl-CoA and ATP, reducing expensive substrate requirements.
Process Flow Diagram

Workflow Start Start: Strain Construction (pET28a-metA-metZ) Fermentation Fermentation (TB Media, 25°C, IPTG) Start->Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Biotrans Biotransformation + Glucose (Energy) + Methanol (5% v/v) Harvest->Biotrans Monitor HPLC Monitoring (Check OSH consumption) Biotrans->Monitor Monitor->Biotrans Incomplete Purify Downstream Processing (Cation Exchange) Monitor->Purify Complete Final Final Product: O-methyl-L-homoserine Purify->Final

Figure 2: Operational workflow for whole-cell synthesis.

References

  • Ferla, B. L., et al. (2013). "Enzymatic synthesis of L-methionine analogues." ChemBioChem. Link (Demonstrates the promiscuity of MetY/MetZ toward various nucleophiles).

  • Kim, J., et al. (2015). "Production of O-succinyl-L-homoserine by Corynebacterium glutamicum." Applied Microbiology and Biotechnology. Link (Source for OSH production protocols).

  • Yamagata, S. (1989). "Roles of O-acetyl-L-homoserine sulfhydrylases in microorganisms." Biochimie. Link (Foundational work on OAHS/MetY mechanism).

  • BenchChem. (2025).[5] "HPLC Analysis of Homoserine Lactones and Derivatives." Application Note. Link (General HPLC conditions for homoserine derivatives).

  • UniProt Consortium. "MetZ - O-succinylhomoserine sulfhydrylase."[2] UniProtKB.[1][2] Link (Enzyme specific data and reaction parameters).

Sources

Bioconjugation techniques using methyl homoserine side chains

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Bioconjugation Targeting Methionine and Homoserine Side Chains

Executive Summary & Technical Rationale

In the landscape of protein bioconjugation, cysteine and lysine residues have historically dominated due to their high nucleophilicity.[1][2][3] However, their high abundance often leads to heterogeneous product mixtures.[1] This guide addresses the "Methyl Homoserine" motif —specifically focusing on Methionine (Met) (structurally S-methyl homocysteine) and its derivative Homoserine Lactone (HSL) .

Methionine is an underutilized handle offering superior site-selectivity due to its low natural abundance (typically <2% of proteomes) and unique redox properties. While the literal O-methyl homoserine (methoxine) is chemically inert, the S-methyl side chain of methionine (


) serves as a "sleeping giant" for bioconjugation.

This application note details two high-fidelity protocols:

  • Redox-Activated Chemical Tagging (ReACT): Direct functionalization of the Met thioether using oxaziridines to form stable sulfimides.[1]

  • Homoserine Lactone (HSL) Targeting: A cleavage-alkylation strategy converting Met to HSL, followed by ring-opening amidation.

Mechanism of Action & Chemical Logic

To master these protocols, one must understand the electronic behavior of the thioether side chain. Unlike the thiol in cysteine (pKa ~8.3), the methionine thioether is always protonated/neutral at physiological pH, making it a poor nucleophile but an excellent target for electrophilic transfer and oxidation .

The ReACT Pathway (Methionine Sulfimide)

Developed by the Chang and Toste groups, this method utilizes oxaziridine reagents.[1] The nitrogen of the oxaziridine is transferred to the sulfur of methionine.

  • Causality: The reaction is driven by the relief of ring strain in the three-membered oxaziridine ring.

  • Selectivity: It is chemoselective for Met over Cys (which is usually capped or oxidized) and Lys (which requires higher pH for reactivity).

The Homoserine Lactone (HSL) Pathway

Classically achieved via Cyanogen Bromide (CNBr), modern variations use alkylating agents to form a sulfonium salt, which undergoes intramolecular nucleophilic attack by the backbone carbonyl oxygen, releasing the side chain and forming a C-terminal Homoserine Lactone.

  • Utility: This lactone is an activated ester equivalent, ready for reaction with amine-containing payloads (fluorophores, drugs).

Visualization of Signaling Pathways

Figure 1: Mechanistic Flow of Methionine/Homoserine Bioconjugation

BioconjugationPathways cluster_0 Pathway A: ReACT (Direct) cluster_1 Pathway B: HSL Formation Met Native Methionine (-CH2-CH2-S-CH3) Sulfimide Sulfimide Conjugate (Stable Linkage) Met->Sulfimide N-Transfer (pH 7.4) Sulfonium Sulfonium Intermediate (Unstable) Met->Sulfonium Alkylation Oxaziridine Oxaziridine Reagent (ReACT) Oxaziridine->Sulfimide Alkylator Alkylating Agent (e.g., CNBr/Iodide) Alkylator->Sulfonium HSL Homoserine Lactone (Activated Ring) Sulfonium->HSL Hydrolysis/Collapse FinalAmide Homoserine Amide Conjugate HSL->FinalAmide Ring Opening Payload Amine Payload (R-NH2) Payload->FinalAmide

Caption: Figure 1. Dual pathways for Methionine modification. Top (Blue): Direct ReACT sulfimide formation. Bottom (Red): Conversion to Homoserine Lactone followed by amine conjugation.

Detailed Experimental Protocols

Protocol A: Redox-Activated Chemical Tagging (ReACT)

Best for: Site-selective labeling of native proteins without cleavage.

Materials:

  • Target Protein (10–50 µM in PBS, pH 7.4).

  • ReACT Oxaziridine Reagent (e.g., oxaziridine-alkyne or oxaziridine-PEG-biotin).

  • Solvent: DMSO or Acetonitrile.

  • Quenching Buffer: Methionine (excess).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the oxaziridine reagent in DMSO to a stock concentration of 10–50 mM.

    • Note: Oxaziridines are sensitive to light and moisture; prepare fresh or store at -20°C under argon.

  • Conjugation Reaction:

    • Dilute the protein to 20 µM in PBS (pH 7.4). Avoid Tris buffers if possible, though ReACT is generally compatible.

    • Add the oxaziridine reagent to the protein solution.

    • Ratio: Use a 10:1 to 50:1 molar excess of reagent over protein.

    • Expert Insight: Methionine is hydrophobic and often buried. If labeling efficiency is low, add 0.1% SDS or 2M Urea to partially unfold the protein and expose the thioether "methyl homoserine" side chain.

  • Incubation:

    • Incubate at Room Temperature (25°C) for 2–4 hours or at 4°C overnight.

    • Protect from light.

  • Validation & Cleanup:

    • Quench the reaction by adding L-Methionine (10 mM final concentration) to scavenge excess oxaziridine.

    • Remove excess small molecules via Zeba Spin Desalting Columns (7K MWCO) or dialysis.

    • QC Check: Analyze via LC-MS. A mass shift corresponding to the reagent minus the leaving group (usually a benzaldehyde derivative) confirms the sulfimide bond.

Protocol B: Homoserine Lactone (HSL) Generation & Conjugation

Best for: C-terminal labeling following cleavage or specific internal modification strategies.

Materials:

  • Protein/Peptide with Methionine.[1][2][3][4][5][6][7]

  • Cyanogen Bromide (CNBr) OR Alkylating Agent (e.g., Methyl Iodide).

  • Cleavage Buffer: 70% Formic Acid (for CNBr) or pH 3.0 Citrate (for Alkylation).

  • Amine Payload: Fluorescein-amine, Biotin-hydrazide, etc.

Step-by-Step Methodology:

  • Met

    
     HSL Conversion (CNBr Method): 
    
    • Safety Warning: CNBr is volatile and highly toxic. Work in a fume hood.

    • Dissolve protein in 70% Formic Acid.

    • Add CNBr (100-fold molar excess). Incubate 24h at RT in the dark.

    • Lyophilize to remove acid and CNBr. The C-terminal Met is now a Homoserine Lactone.

  • Ring-Opening Conjugation:

    • Resuspend the HSL-terminated peptide/protein in basic buffer (pH 9.0–10.0 Borate or Carbonate buffer).

    • Critical Step: The lactone is susceptible to hydrolysis by water (forming the open homoserine acid, which is dead). You must have a high concentration of your Amine Payload (nucleophile) to outcompete water.

    • Add Amine Payload (excess, e.g., 20–50 equivalents).

    • Incubate 4–12 hours at RT.

  • Purification:

    • HPLC purification is usually required to separate the conjugated product (Homoserine Amide) from the hydrolyzed byproduct (Homoserine Acid).

Data Analysis & Troubleshooting

Table 1: Comparative Analysis of Methionine/Homoserine Strategies

FeatureReACT (Oxaziridine)HSL (Lactone) StrategyGaunt (Hypervalent Iodine)
Target Motif Met Thioether (S-Me)Met

Homoserine Lactone
Met Thioether (S-Me)
Reaction pH 7.0 – 8.0 (Physiological)Acidic (Step 1)

Basic (Step 2)
Acidic (pH 2–4)
Selectivity High (Met > Cys/Lys)High (Specific to Met cleavage)Moderate (Can oxidize Trp/Tyr)
Product Stability Sulfimide (Hydrolytically stable)Amide (Very Stable)Sulfonium (Variable stability)
Key Limitation Reagent synthesis complexityProtein cleavage/denaturationHarsh acidic conditions

Self-Validating the System (QC):

  • Ellman's Test: Ensure no free cysteines are interfering (ReACT is generally Cys-orthogonal, but high concentrations of free thiols can reduce the oxaziridine).

  • Tryptic Digest: To confirm site-specificity, perform a tryptic digest followed by MS/MS. Look for the mass shift on the Methionine residue (ReACT) or the C-terminal Homoserine (HSL method).

References

  • Lin, S., Yang, X., Jia, S., Weeks, A. M., Hornsby, M., Lee, P. S., ... & Chang, C. J. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Science. [Link]

  • Taylor, M. T., Nelson, J. E., Suero, M. G., & Gaunt, M. J. (2018). A protein functionalization platform based on selective reactions at methionine residues. Nature. [Link]

  • Kramer, J. R., & Deming, T. J. (2012). General method for purification of peptide–polymer conjugates. Bioconjugate Chemistry. [Link]

  • Ohata, J., & Ball, Z. T. (2017). Rhodium-catalyzed selective modification of methionine residues in peptides and proteins. Chemical Science. [Link]

  • Gundlach, J., et al. (2019). Site-selective protein modification at methionine residues via sulfonium salts. Chemical Science. [Link]

Sources

Screening methyl homoserine analogs for antimicrobial activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Methyl-Homoserine Strategy

The rise of antimicrobial resistance (AMR) necessitates a shift from purely bactericidal agents to antivirulence therapies . Methyl-homoserine analogs represent a privileged chemical scaffold because they target two distinct bacterial vulnerabilities depending on their structural conformation:

  • Quorum Sensing (QS) Inhibition (Lactone Form): N-acyl homoserine lactones (AHLs) are the primary signaling molecules in Gram-negative bacteria.[1] Analogs containing an

    
    -methyl group on the lactone ring (e.g., 
    
    
    
    -methyl-
    
    
    -butyrolactone) often resist degradation by bacterial lactonases while retaining affinity for LuxR-type receptors. They act as competitive antagonists, silencing virulence factors without imposing the selective pressure that drives resistance.
  • Metabolic Interference (Open-Chain Form):

    
    -methyl-L-homoserine and related derivatives act as antimetabolites in the aspartate pathway. They function as false substrates for homoserine kinase or homoserine dehydrogenase, potentially halting the biosynthesis of essential amino acids (Methionine, Threonine, Isoleucine).
    

This guide provides a validated workflow to screen libraries of these analogs, distinguishing between true antibiotics (growth inhibitors) and quorum quenchers (virulence silencers).

Rational Design & Chemical Context

Before screening, understand the "Methyl Effect" on your library:

  • 
    -Methylation (Lactone Ring):  Increases hydrolytic stability. Native AHLs are rapidly degraded by pH > 7 or lactonases. The methyl group provides steric shielding, prolonging the half-life of the inhibitor in the assay media.
    
  • 
    -Methylation (Side Chain):  Increases lipophilicity, aiding membrane permeation. Inside the cell, it mimics the structure of methionyl-tRNA or biosynthetic intermediates.
    

Experimental Workflow Overview

The following diagram outlines the logic flow for categorizing your analogs.

ScreeningWorkflow Start Methyl-Homoserine Analog Library Screen1 Primary Screen: QS Inhibition (Reporter Strain CV026) Start->Screen1 Screen2 Counter Screen: Cell Viability (MIC Assay) Start->Screen2 Decision1 Pigment Loss + Normal Growth? Screen1->Decision1 Screen2->Decision1 Result_QS Hit: Quorum Sensing Inhibitor (Antivirulence) Decision1->Result_QS Yes (Virulence silenced) Result_Abx Hit: Growth Inhibitor (Antimetabolite/Antibiotic) Decision1->Result_Abx No (Bacteria dead) Biofilm Secondary Screen: Biofilm Inhibition (Crystal Violet) Result_QS->Biofilm Validate Phenotype

Figure 1: Decision matrix for classifying methyl-homoserine analogs. Note that "False Positives" in QS assays are often just dead bacteria; the parallel MIC assay is mandatory.

Protocol A: Primary QS Inhibition Screen (Reporter Assay)

Objective: Identify analogs that bind the CviR receptor but fail to activate it, thereby blocking the native signal. Model System: Chromobacterium violaceum CV026. This mutant cannot synthesize its own AHL but produces the purple pigment violacein when exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) is added. Mechanism: An inhibitor will compete with C6-HSL, resulting in a white halo on a purple background.

Materials:
  • Strain: C. violaceum CV026 (Kanamycin resistant).

  • Media: Luria-Bertani (LB) Agar and Broth.

  • Inducer: C6-HSL (Stock: 10 µM in DMSO).

  • Control Inhibitor: Furanone C-30 (Positive Control).

  • Test Compounds: Methyl-homoserine analogs (10 mM stock in DMSO).

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Grow CV026 in LB broth (+25 µg/mL Kanamycin) overnight at 30°C. Note: Do not grow at 37°C; this strain prefers lower temperatures.

    • Dilute culture to OD600 = 0.1 using soft agar (0.5% agar LB).

  • Plate Setup (The "Soft Agar Overlay"):

    • To 5 mL of molten soft agar (45°C), add:

      • 50 µL of CV026 inoculum.

      • CRITICAL: 5 µL of C6-HSL (Final conc: 10-50 nM). You must add the inducer to the agar to turn the plate purple, otherwise, you cannot see inhibition.

    • Pour the mixture over a solidified LB agar base plate. Allow to set.

  • Compound Application (Well Diffusion):

    • Punch 5mm wells into the agar using a sterile cork borer.

    • Add 20-50 µL of your methyl-homoserine analog (100 µM - 500 µM) into the wells.

    • Controls: DMSO (Negative), Furanone C-30 (Positive).

  • Incubation & Readout:

    • Incubate upright at 30°C for 24-48 hours.

    • Analysis: Look for a lack of pigmentation (turbid white halo) surrounding the well.

      • Clear Halo: Toxic (Bacteria are dead).

      • Turbid White Halo: Quorum Quenching (Bacteria are alive but pigment is silenced).

Protocol B: Metabolic Counter-Screen (MIC Assay)

Objective: Determine if the analog is acting as a metabolic poison (e.g.,


-methyl-homoserine inhibiting aspartate pathway enzymes).
Methodology:
  • Use a standard broth microdilution method (CLSI guidelines) in 96-well plates.

  • Media Variation (Critical Step):

    • Run one set in M9 Minimal Media (glucose as sole carbon source).

    • Run one set in M9 + Amino Acids (supplemented with Met, Thr, Ile).

  • Interpretation:

    • If the compound inhibits growth in Minimal Media but not in Supplemented Media, it is likely a homoserine antimetabolite blocking the biosynthetic pathway.

    • If it inhibits growth in both, it is a general toxin.

Protocol C: Biofilm Inhibition Assay

QS inhibitors often result in fragile biofilms. This assay quantifies that effect.

Methodology:
  • Culture: Dilute overnight culture 1:100 in fresh LB broth containing the test analog (sub-MIC concentration).

  • Incubation: 24 hours at 30°C in a polystyrene 96-well plate (static).

  • Staining:

    • Discard planktonic (floating) cells.

    • Wash wells 2x with PBS.

    • Stain with 0.1% Crystal Violet (CV) for 15 mins.

    • Wash 3x with water.

  • Quantification:

    • Solubilize the bound CV stain with 30% Acetic Acid.

    • Measure Absorbance at 590 nm.

Data Presentation & Analysis

Summarize your screening hits using the following table structure to ensure clarity for drug development decision-making.

Analog IDStructure TypeCV026 Halo PhenotypeMIC (µg/mL)Biofilm Inhibition (%)Classification
MHA-01

-Methyl Lactone
Turbid White>256 (Non-toxic)65%QS Inhibitor
MHA-02

-Methyl Amino Acid
Clear Zone8.095%Antibiotic
MHA-03 UnsubstitutedPurple (No Effect)>2565%Inactive
Ref Furanone C-30Turbid White>10070%Positive Control

Mechanistic Visualization

Understanding where your molecule acts is vital. The diagram below illustrates the two competing pathways.

Mechanism cluster_QS Pathway A: Quorum Sensing (Virulence) cluster_Metabolism Pathway B: Aspartate Metabolism (Growth) Analog Methyl-Homoserine Analog LuxR LuxR/CviR Receptor Analog->LuxR Competitive Antagonism Enzyme Homoserine Kinase Analog->Enzyme False Substrate DNA Virulence Genes (Biofilm/Pigment) LuxR->DNA Activation Product Threonine/Methionine Biosynthesis Enzyme->Product Catalysis

Figure 2: Dual mechanism of action. Pathway A represents the "Lactone" route (Antivirulence), while Pathway B represents the "Amino Acid" route (Antibiotic).

References

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology, 143(12), 3703–3711.

  • Waters, C. M., & Bassler, B. L. (2005). Quorum sensing: cell-to-cell communication in bacteria.[2] Annual Review of Cell and Developmental Biology, 21, 319-346.

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling. Chemical Reviews, 111(1), 28-67.

  • Welsh, M. A., & Blackwell, H. E. (2016). Chemical probes of quorum sensing: from chemical biology to anti-virulence therapeutics. FEMS Microbiology Reviews, 40(5), 774-794.

  • Defoirdt, T., et al. (2013). Quorum sensing and quorum quenching in Vibrio harveyi: lessons (to be) learned from other bacteria. Frontiers in Microbiology, 4, 1-9.

Sources

Optimization of fermentation media for methyl homoserine yield

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Fermentation Media for High-Yield Production of O-Methyl-L-Homoserine

Target Audience: Researchers, bioprocess scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the targeted overproduction of the non-proteinogenic amino acid O-methyl-L-homoserine (methoxine) via methylotrophic fermentation.

The Metabolic Bottleneck: Mechanistic Insights

O-methyl-L-homoserine (methoxine) is widely known in biopharma as a toxic byproduct. In methylotrophic hosts like Pichia pastoris (MutS strains) and Methylobacterium extorquens, excess methanol leads to the misincorporation of methoxine into recombinant proteins in place of methionine, causing a -16 Da mass shift[1].

However, for drug development professionals seeking to synthesize methoxine as a standalone specialty amino acid or structural analog, this metabolic "flaw" is highly advantageous. The synthesis is driven by the promiscuous activity of the enzyme O-acetylhomoserine sulfhydrylase (MetY) . Natively, MetY catalyzes the reaction between O-acetyl-L-homoserine and methanethiol to form L-methionine. When methanol is present in high concentrations, MetY utilizes methanol as an alternative nucleophile, yielding O-methyl-L-homoserine[2].

To maximize yield, the fermentation media must be engineered to force the carbon flux away from the canonical sulfur-dependent pathway and toward methanolysis[3].

Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Biosynthesis OAH O-Acetyl-L-Homoserine Hom->OAH O-acetyltransferase Met L-Methionine (Standard) OAH->Met MetY + Methanethiol OMH O-Methyl-L-Homoserine (Target) OAH->OMH MetY + Excess Methanol

Metabolic pathway for O-methyl-L-homoserine synthesis via MetY-catalyzed methanolysis.

Media Engineering Rationale (Causality)

Achieving yields up to 3.8 g/L in facultative methylotrophs (e.g., Protaminobacter ruber or engineered Corynebacterium glutamicum) requires manipulating three distinct media parameters[4]:

  • Sulfur Limitation (The "Starvation" Switch): Replacing standard ammonium sulfate

    
     with ammonium chloride 
    
    
    
    is critical. By limiting inorganic sulfur, the cell cannot synthesize sufficient methanethiol. This starves the canonical L-methionine pathway, leaving the MetY active site completely available for methanol.
  • Precursor Flooding (L-Homoserine Supplementation): The upstream conversion of L-aspartate to L-homoserine is tightly regulated by feedback inhibition. Supplementing the media with exogenous L-homoserine bypasses this bottleneck, artificially expanding the intracellular pool of O-acetyl-L-homoserine[4].

  • Methanol Saturation: Methanol must serve as both the primary carbon source and the direct enzymatic substrate. Maintaining a residual methanol concentration of 1.5% to 2.0% (v/v) during the fed-batch phase ensures favorable Michaelis-Menten kinetics for methoxine formation[2].

Quantitative Media Composition

The table below summarizes the shift from a standard biomass-accumulation medium to an optimized methoxine-production medium.

ComponentStandard Media (Biomass Phase)Optimized Media (Production Phase)Mechanistic Purpose
Carbon Source Glycerol (20 g/L)Methanol (Feed to maintain 2% v/v)Shifts MetY kinetics toward methanolysis.
Nitrogen Source

(10 g/L)

(10 g/L)
Eliminates excess sulfur to block L-methionine.
Precursor NoneL-Homoserine (5 - 10 g/L)Floods the pathway to form O-acetyl-L-homoserine.
Trace Elements Standard PTM1 saltsPTM1 salts (Sulfate-free variants)Prevents trace sulfur from restoring canonical pathway.
Yeast Extract 5 g/L0 g/L (Strict Minimal Media)Prevents scavenging of exogenous methionine.

Self-Validating Bioprocess Protocol

To ensure this protocol is a self-validating system, we utilize a dual-reactor setup: Reactor A (Control: Standard Media) and Reactor B (Optimized: Sulfur-limited + L-homoserine). A successful run is validated when Reactor A yields predominantly L-methionine, while Reactor B yields >85% O-methyl-L-homoserine.

Workflow Phase1 1. Seed Cultivation (Repressed MetY) Phase2 2. Batch Fermentation (Biomass Accumulation) Phase1->Phase2 Phase3 3. Fed-Batch Phase (Methanol + L-Homoserine) Phase2->Phase3 Phase4 4. Target Accumulation (Sulfur Limitation) Phase3->Phase4 Phase5 5. Harvest & Analysis (HPLC-MS/MS) Phase4->Phase5

Step-by-step bioprocess workflow for O-methyl-L-homoserine production.

Step-by-Step Methodology

Step 1: Seed Cultivation

  • Inoculate the methylotrophic strain (e.g., P. ruber or C. glutamicum

    
    ) into 200 mL of standard minimal media containing 10 g/L glycerol and 5 g/L 
    
    
    
    .
  • Incubate at 30°C, 250 rpm for 24 hours until an

    
     of 5.0 is reached.
    

Step 2: Bioreactor Batch Phase (Biomass Accumulation)

  • Transfer the seed culture into a 5L bioreactor containing 2L of the Optimized Media (with

    
     replacing sulfates), supplemented initially with 10 g/L glycerol to rapidly build biomass without inducing methanol toxicity.
    
  • Control parameters: pH 6.8 (via

    
     / 
    
    
    
    ), Temperature 30°C, Dissolved Oxygen (DO) > 30%.

Step 3: Fed-Batch Phase (Induction & Precursor Feeding)

  • Once the initial glycerol is depleted (indicated by a sharp DO spike), initiate the methanol feed.

  • Methanol Feed Strategy: Begin with a continuous feed of 50% (v/v) methanol at 2 mL/h/L. Gradually ramp the feed over 12 hours to maintain a residual methanol concentration of ~1.5 - 2.0% (monitor via off-gas analysis or HPLC).

  • Precursor Injection: Simultaneously, initiate a continuous feed of L-homoserine to maintain a broth concentration of 5 g/L. Causality note: Feeding L-homoserine continuously rather than in a single batch prevents osmotic stress and receptor downregulation.

Step 4: Harvest and Extraction

  • Maintain the fed-batch phase for 48–72 hours.

  • Harvest the culture broth via centrifugation (8,000 x g, 15 min, 4°C).

  • Filter the supernatant through a 0.22 µm membrane for immediate analytical quantification.

Analytical Validation (HPLC-MS/MS)

To validate the metabolic shift, analyze the cell-free supernatant using Reversed-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Column: C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Methoxine exhibits a distinct mass-to-charge ratio (

    
    ) of 134.1 
    
    
    
    , compared to L-methionine at 150.1
    
    
    . The
    
    
    Da mass difference is the definitive proof of successful oxygen-for-sulfur substitution[1].

Expected Outcomes: In the optimized Reactor B, the L-methionine peak should be nearly abolished (<0.1 g/L), while the O-methyl-L-homoserine peak should integrate to a titer of 2.5 to 3.8 g/L, validating the efficacy of the sulfur-limited, methanol-saturated media design[4].

References

  • Schotte, P., et al. (2016). Pichia pastoris Mut(S) strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source. Microbial Cell Factories, 15(1), 98.[Link]

  • Lessmeier, L., & Wendisch, V. F. (2015). Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum. BMC Microbiology, 15, 216.[Link]

  • Tanaka, Y., Araki, K., & Nakayama, K. (1980). Accumulation of O-methyl-L-homoserine by methanol-utilizing bacteria. Biotechnology Letters, 2, 67–74.[Link]

  • Murooka, Y., et al. (1977). O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. Journal of Bacteriology, 130(1), 62-73.[Link]

Sources

Application Notes and Protocols for the Chemical Synthesis of DL-O-methylhomoserine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

DL-O-methylhomoserine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a methoxy group on the side chain, imparts unique conformational and electronic properties, making it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. The introduction of the O-methyl group can enhance metabolic stability, modulate receptor binding affinity, and influence the overall pharmacological profile of a lead compound. This document provides detailed protocols for the chemical synthesis of DL-O-methylhomoserine from readily available precursors, offering researchers a practical guide to accessing this important synthetic amino acid.

The synthetic strategies outlined herein are grounded in established organic chemistry principles and are designed to be reproducible in a standard laboratory setting. We will explore two primary routes, each starting from a different, commercially available precursor. The causality behind experimental choices, including the selection of protecting groups, reagents, and reaction conditions, is explained to provide a comprehensive understanding of the synthetic process.

Synthesis Route 1: Direct O-Methylation of N-Boc-DL-homoserine

This route is arguably the most direct approach, starting from the proteinogenic amino acid DL-homoserine. The strategy involves a three-step process: protection of the amino group, methylation of the side-chain hydroxyl group, and subsequent deprotection.

Rationale for Experimental Design

The synthesis begins with the protection of the α-amino group of DL-homoserine. The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group due to its stability under the basic conditions required for the subsequent methylation step and its facile removal under acidic conditions. The O-methylation is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers. In this step, a strong base is used to deprotonate the hydroxyl group, forming an alkoxide, which then acts as a nucleophile to attack a methylating agent. Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose, and methyl iodide (MeI) serves as an efficient methyl source. Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and its ability to dissolve the reactants. Finally, the Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired product.

Experimental Workflow

Synthesis_Route_1 Homoserine DL-Homoserine Boc_Hse N-Boc-DL-homoserine Homoserine->Boc_Hse Boc2O, NaOH, H2O/Dioxane Methylated_Boc_Hse N-Boc-DL-O-methylhomoserine Boc_Hse->Methylated_Boc_Hse 1. NaH, THF 2. MeI Final_Product DL-O-methylhomoserine Methylated_Boc_Hse->Final_Product TFA, DCM

Caption: Synthetic workflow for DL-O-methylhomoserine from DL-homoserine.

Detailed Protocol

Step 1: Synthesis of N-Boc-DL-homoserine

  • Dissolution: In a 250 mL round-bottom flask, dissolve DL-homoserine (11.91 g, 100 mmol) in a mixture of 100 mL of 1 M sodium hydroxide (NaOH) solution and 50 mL of dioxane.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) portion-wise over 30 minutes while stirring vigorously.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-DL-homoserine as a white solid or viscous oil.

Step 2: Synthesis of N-Boc-DL-O-methylhomoserine

  • Inert Atmosphere: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of N-Boc-DL-homoserine (21.92 g, 100 mmol) in 50 mL of anhydrous THF dropwise over 1 hour.

  • Alkoxide Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Methylation: Add methyl iodide (MeI, 7.5 mL, 120 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-DL-O-methylhomoserine.

Step 3: Synthesis of DL-O-methylhomoserine (Deprotection)

  • Dissolution: Dissolve N-Boc-DL-O-methylhomoserine (from the previous step) in 50 mL of dichloromethane (DCM).

  • Deprotection: Add 50 mL of trifluoroacetic acid (TFA) and stir the solution at room temperature for 2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Trituration: Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Isolation and Neutralization: Filter the solid and wash with cold diethyl ether. To obtain the free amino acid, dissolve the salt in water and neutralize with a suitable base (e.g., Amberlite IRA-67 resin or a dilute aqueous solution of ammonia) to pH 7.

  • Final Product: Lyophilize the neutralized solution to obtain pure DL-O-methylhomoserine.

Data Summary
StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR)
1N-Boc-DL-homoserineDL-HomoserineBoc₂O, NaOH85-95%>95%
2N-Boc-DL-O-methylhomoserineN-Boc-DL-homoserineNaH, MeI60-75%>98%
3DL-O-methylhomoserineN-Boc-DL-O-methylhomoserineTFA90-98%>99%

Synthesis Route 2: From DL-α-Amino-γ-butyrolactone

An alternative and efficient route utilizes DL-α-amino-γ-butyrolactone hydrobromide, a cyclic form of homoserine, as the starting material. This approach leverages the reactivity of the lactone for the introduction of the methyl ether functionality.

Rationale for Experimental Design

This pathway begins with the protection of the amino group of DL-α-amino-γ-butyrolactone. The Boc group is again a suitable choice. The key step is the ring-opening of the N-protected lactone with a methoxide source. Sodium methoxide in methanol serves as both the nucleophile and the solvent. This reaction proceeds via nucleophilic acyl substitution, followed by protonation during workup to yield the methyl ester of N-Boc-DL-O-methylhomoserine. Subsequent saponification of the methyl ester followed by acidic workup provides the desired product after Boc deprotection.

Experimental Workflow

Synthesis_Route_2 Lactone DL-α-Amino-γ-butyrolactone hydrobromide Boc_Lactone N-Boc-DL-α-Amino-γ- butyrolactone Lactone->Boc_Lactone Boc2O, Et3N, DCM Ring_Opened N-Boc-DL-O-methylhomoserine methyl ester Boc_Lactone->Ring_Opened NaOMe, MeOH Final_Product DL-O-methylhomoserine Ring_Opened->Final_Product 1. LiOH, H2O/THF 2. HCl 3. TFA, DCM

Caption: Synthetic workflow for DL-O-methylhomoserine from DL-α-amino-γ-butyrolactone.

Detailed Protocol

Step 1: Synthesis of N-Boc-DL-α-Amino-γ-butyrolactone

  • Suspension: Suspend DL-α-amino-γ-butyrolactone hydrobromide (18.3 g, 100 mmol) in 200 mL of dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (Et₃N, 30.4 mL, 220 mmol) dropwise.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Washing: Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give N-Boc-DL-α-amino-γ-butyrolactone, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-DL-O-methylhomoserine methyl ester

  • Reaction Setup: Dissolve N-Boc-DL-α-amino-γ-butyrolactone (20.12 g, 100 mmol) in 200 mL of anhydrous methanol (MeOH).

  • Methoxide Addition: Add a solution of sodium methoxide (NaOMe, 25 wt% in methanol, 24.0 mL, 105 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Neutralization: Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

  • Filtration and Concentration: Filter off the resin and concentrate the filtrate under reduced pressure to yield N-Boc-DL-O-methylhomoserine methyl ester.

Step 3: Synthesis of DL-O-methylhomoserine

  • Saponification: Dissolve the methyl ester from the previous step in a mixture of 100 mL of THF and 100 mL of 1 M lithium hydroxide (LiOH) solution. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Remove the THF in vacuo and acidify the aqueous residue to pH 2-3 with 1 M HCl at 0 °C.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give N-Boc-DL-O-methylhomoserine.

  • Deprotection: Follow the deprotection procedure as described in Route 1, Step 3, to obtain the final product, DL-O-methylhomoserine.

Data Summary
StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR)
1N-Boc-DL-α-Amino-γ-butyrolactoneDL-α-Amino-γ-butyrolactone HBrBoc₂O, Et₃N90-98%>95%
2N-Boc-DL-O-methylhomoserine methyl esterN-Boc-DL-α-Amino-γ-butyrolactoneNaOMe, MeOH80-90%>95%
3DL-O-methylhomoserineN-Boc-DL-O-methylhomoserine methyl esterLiOH, TFA85-95%>99%

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be conveniently monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The expected spectral data for the key compounds are well-documented in the chemical literature, allowing for straightforward validation of the experimental outcomes.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of DL-O-methylhomoserine. The choice of route may depend on the availability of starting materials and the specific requirements of the research project. Both protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The availability of these detailed procedures should facilitate the broader application of DL-O-methylhomoserine in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

  • Carrasco, M. R., Brown, R. T., Serafimova, I. M., & Silva, O. (2003). Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid for the facile preparation of neoglycopeptides. The Journal of Organic Chemistry, 68(1), 195–197. [Link]

  • Murooka, Y., Kakihara, K., Miwa, T., Seto, K., & Harada, T. (1973). O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. Journal of Bacteriology, 115(1), 358–362. [Link]

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]

  • Albanese, V. A., & Landi, F. (2003). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 68(16), 6434–6437. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

Troubleshooting & Optimization

Improving coupling efficiency of Fmoc-O-methyl-L-homoserine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific kinetic and thermodynamic hurdles associated with incorporating Fmoc-O-methyl-L-homoserine into your peptide sequences.

Mechanistic Overview: The Causality of Coupling Failures

Fmoc-O-methyl-L-homoserine is a highly valuable non-canonical amino acid used extensively in drug development to enhance peptide stability and target specific biological pathways[1]. However, incorporating it via Solid-Phase Peptide Synthesis (SPPS) can present unique challenges. While it lacks the severe beta-branching steric hindrance of valine or isoleucine, the O-methyl ether side chain alters the local solvation shell and can disrupt the hydrogen-bonding network of the growing peptide chain. This often leads to two primary failure modes:

  • On-Resin Aggregation: The growing peptide chain folds onto itself (often forming

    
    -sheets), physically blocking the N-terminal amine from incoming activated amino acids[2].
    
  • Suboptimal Acylation Kinetics: Standard carbodiimide activation (e.g., DIC/HOBt) may not provide a sufficiently reactive electrophile to overcome local micro-environmental hindrance[3].

Logical mapping of coupling challenges and their corresponding chemical interventions.

Troubleshooting Guide: Step-by-Step Resolution

Symptom: Positive Kaiser Test (Blue/Purple resin) after a standard 1-hour coupling.

  • Diagnosis: Incomplete acylation due to slow kinetics or weak activation.

  • Intervention: Upgrade your coupling reagent. Transition from DIC/HOBt to a highly reactive aminium salt like HATU, or use DIC in combination with OxymaPure. HATU drives difficult couplings to completion by forming a highly reactive O-At ester[4], while OxymaPure offers a safer, highly efficient alternative to HOBt with superior reaction rates[5].

Symptom: Coupling fails even with HATU; resin beads appear shrunken or clumped.

  • Diagnosis: Severe on-resin peptide aggregation.

  • Intervention: Implement solvent engineering. Switch the coupling solvent from 100% DMF to a more polar mixture, such as NMP or a DMSO/NMP (1:1) blend, to disrupt intermolecular hydrogen bonds[4]. Additionally, performing the coupling at an elevated temperature (40–50°C) provides the thermodynamic energy required to break up aggregates[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthesis step must be verifiable. The following protocol integrates a high-efficiency double coupling strategy with a self-validating colorimetric assay.

Self-validating workflow for high-efficiency coupling and verification.

Protocol 1: High-Efficiency Double Coupling with HATU/DIPEA

Causality: HATU requires a base to generate the active ester. DIPEA is chosen over stronger bases to minimize racemization. A double coupling strategy ensures that any unreacted amines from the first cycle are acylated in the second, driving the yield to >99%[4].

  • Resin Preparation: After standard Fmoc deprotection (20% piperidine in DMF for 2 x 10 min), wash the resin thoroughly with DMF (5 x 1 min)[6].

  • Activation: In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-O-methyl-L-homoserine and 3.9 equivalents of HATU in a minimal volume of DMF (or NMP for aggregating sequences) to achieve a 0.2–0.5 M concentration[4].

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HATU solution. Allow 2–3 minutes for pre-activation (the solution will turn pale yellow).

  • First Coupling: Transfer the activated mixture to the resin. Agitate at room temperature (or 45°C if aggregating) for 45–60 minutes.

  • Drain and Wash: Drain the reaction vessel and wash with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2–5 with fresh reagents to ensure complete conversion[6].

Protocol 2: Kaiser Test (Self-Validation)

Causality: The Kaiser test detects free primary amines via a reaction with ninhydrin, producing a deep blue chromophore (Ruhemann's purple). This provides immediate, binary feedback on coupling success[6].

  • Extract a small sample of resin beads (1–2 mg) into a glass test tube.

  • Wash the beads with ethanol to remove residual DMF (which can cause false positives).

  • Add 2-3 drops each of:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 20 µM KCN in pyridine[6].

  • Heat at 100°C for 5 minutes.

  • Interpretation: Colorless/Yellow beads and solution = Complete coupling (Proceed to deprotection). Blue/Purple beads = Incomplete coupling (Repeat coupling or cap with acetic anhydride)[6].

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent drastically impacts the yield of modified amino acids like Fmoc-O-methyl-L-homoserine. The table below summarizes the relative performance of common reagent systems based on established SPPS benchmarks[3][5][7].

Coupling Reagent SystemActivation TypeRelative Coupling SpeedRacemization RiskRecommended Use Case
DIC / HOBt CarbodiimideModerateLowStandard, unhindered sequence elongation.
DIC / OxymaPure CarbodiimideFastVery LowExcellent general alternative to HOBt; high efficiency[5].
HATU / DIPEA Aminium/UroniumVery FastModerateSterically hindered or modified amino acids; difficult couplings[4].
DEPBT / DIPEA PhosphoniumModerateExtremely LowHighly epimerization-prone residues (e.g., His, Cys)[7].

Frequently Asked Questions (FAQs)

Q1: Why should I consider OxymaPure instead of traditional HOBt for coupling Fmoc-O-methyl-L-homoserine? A1: OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective additive that, when paired with DIC, often matches or exceeds the coupling efficiency of the more expensive HATU. Unlike HOBt, which has a potentially explosive triazole structure, OxymaPure is safer, highly soluble, and demonstrates superior reaction rates and lower racemization levels in demanding SPPS applications[5].

Q2: My peptide sequence containing multiple O-methyl-L-homoserine residues is aggregating. Will microwave-assisted SPPS help? A2: Yes. Microwave energy provides rapid, localized heating that disrupts the intermolecular hydrogen bonds responsible for


-sheet formation on the resin. This thermodynamic boost drastically improves the accessibility of the N-terminal amine, enhancing both deprotection and coupling efficiencies for aggregation-prone sequences[2].

Q3: How can I prevent epimerization if I need to extend the coupling time to overnight? A3: Extended coupling times with strong bases (like DIPEA) and highly reactive reagents (like HATU) increase the risk of base-catalyzed epimerization. If an overnight coupling is necessary, switch to a milder activation strategy. Using DIC/OxymaPure or a phosphonium reagent like DEPBT, which operates efficiently with weaker bases (or base-free in the case of DIC/Oxyma), will preserve the stereochemical integrity of the amino acid over prolonged periods[3][7].

References

  • Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera Research URL: [Link]

Sources

Technical Support Center: Diagnostic & Resolution Hub for Methyl Homoserine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe sequence truncations and aggregation when incorporating sterically hindered unnatural amino acids.

Synthesizing peptides containing methyl homoserine—whether it is an α-methylated or N-methylated variant—presents a formidable thermodynamic and kinetic challenge. This guide is structurally designed to bypass generic advice, providing you with causal explanations, self-validating methodologies, and authoritative workarounds to ensure high-fidelity coupling.

Visualizing the Troubleshooting Logic

Before diving into specific chemical interventions, it is critical to map the diagnostic workflow. The following decision matrix outlines the strategic pathways for resolving steric hindrance based on the specific type of methylation.

G Start Incomplete Coupling Detected Identify Identify Hindrance Type Start->Identify AlphaMe α-Methyl Homoserine (Quaternary Center) Identify->AlphaMe NMe N-Methyl Homoserine (Secondary Amine) Identify->NMe Action1 Use PyAOP/HATU + Microwave (75°C) AlphaMe->Action1 Action2 Use PyBrOP/COMU + Double Coupling NMe->Action2 Monitor Resin Cleavage & LC-MS or Colorimetric Test Action1->Monitor Action2->Monitor Success Proceed to Next Cycle Monitor->Success Complete Fail Synthesize via Acid Fluorides Monitor->Fail Incomplete

Decision matrix for resolving steric hindrance in methyl homoserine couplings.

Mechanistic Diagnostics: Understanding the Steric Barrier

Q: Why does methyl homoserine consistently cause sequence truncation and incomplete couplings during Solid-Phase Peptide Synthesis (SPPS)?

A: The root cause depends entirely on the site of methylation, which dictates the type of steric barrier you are facing:

  • α-Methyl Homoserine: This modification creates a highly constrained quaternary carbon center. The sheer steric bulk of the methyl group physically blocks the trajectory of the incoming activated amino acid's carbonyl carbon, drastically increasing the activation energy required for amide bond formation 1[1].

  • N-Methyl Homoserine: Here, the N-methyl group not only introduces a physical steric shield but fundamentally alters the electronic environment. It significantly reduces the nucleophilicity of the secondary amine compared to a standard primary amine, rendering standard carbodiimide chemistry (like DIC/DCC) highly ineffective 2[2].

Q: How do I know if the failure is due to steric hindrance or peptide aggregation?

A: Causality can be determined by solvent disruption. If switching your solvent system from pure DMF to a more chaotropic mixture (e.g., N-Methyl-2-pyrrolidone (NMP) with 1% Triton X-100 or adding chaotropic salts like LiCl) resolves the issue, the primary cause was interchain hydrogen bonding (aggregation). If the coupling still fails despite these solvent optimizations, you are facing a true steric barrier requiring specialized activation chemistry.

Reagent Selection: The Causality of Coupling Efficiency

Q: Should I use HATU or PyAOP for coupling onto a methyl homoserine residue?

A: While HATU is frequently recommended for difficult couplings due to the anchimeric assistance provided by its HOAt leaving group, it is a uronium/aminium salt. In the context of slow, sterically hindered reactions, uronium salts pose a severe risk: they can react directly with the free amine of the resin-bound peptide, causing irreversible guanidinylation (chain termination) 3[3].

Therefore, phosphonium salts like PyAOP or PyBrOP are superior for methyl homoserine . Because they do not react with primary or secondary amines to form guanidino byproducts, they can be used in large excess and over extended reaction times to safely drive the hindered coupling to completion 3[3].

Quantitative Data: Coupling Reagents for Hindered Peptides
Coupling ReagentChemical ClassRelative ReactivityRisk of GuanidinylationBest Use Case in Methyl Homoserine Synthesis
DIC / Oxyma CarbodiimideModerateNoneStandard couplings; ineffective for quaternary centers.
HATU UroniumVery HighHigh (in slow reactions)Fast couplings of slightly hindered adjacent residues.
PyAOP PhosphoniumVery HighNoneExtended couplings onto α-methyl homoserine.
PyBrOP PhosphoniumHighNoneHighly stubborn N-methyl homoserine couplings.
Acid Fluorides Acyl HalideExtremeNoneUltimate fallback for extreme steric hindrance.

Advanced Workarounds for Extreme Hindrance

Q: I have tried PyAOP and double couplings, but the addition of the next amino acid onto α-methyl homoserine still fails. What is the next logical step?

A: Transition to pre-formed amino acid fluorides . Acyl fluorides are highly reactive and significantly less moisture-sensitive than acyl chlorides. Crucially, the fluoride ion is extremely small. This minimizes steric clashes during the formation of the tetrahedral intermediate, allowing the activated species to penetrate the steric shield of the α,α-disubstituted center where bulky OBt or OAt esters fail 4[4].

Self-Validating Protocol: Microwave-Assisted PyAOP Coupling

Q: How can I structure my coupling protocol to ensure I don't proceed with a truncated sequence?

A: To ensure absolute scientific integrity, you must utilize a "self-validating" system. This means the protocol includes mandatory, built-in analytical checkpoints that prevent you from advancing the synthesis if the coupling has failed. Implement the following Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) workflow.

Step-by-Step Methodology: MW-SPPS with PyAOP

Rationale: Microwave energy provides the necessary thermodynamic push to overcome the activation barrier of the quaternary/N-methyl center, while PyAOP prevents chain capping.5[5]

Step 1: Resin Preparation & Swelling Swell the resin (preferably a high-swelling PEG-based resin to reduce internal steric crowding) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes. Causality: NMP disrupts interchain hydrogen bonding better than DMF, maximizing the exposure of the reactive amine.

Step 2: Fmoc Deprotection Treat the resin with 20% piperidine in NMP for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with NMP (5x) and DCM (3x) to remove all traces of base.

Step 3: Pre-Activation (Critical Step) In a separate vial, dissolve 5 equivalents of the incoming Fmoc-amino acid, 5 eq. of PyAOP, and 10 eq. of N,N-diisopropylethylamine (DIPEA) in a minimal volume of NMP. Vortex for 2 minutes. Causality: Pre-activation ensures the highly reactive active ester is fully formed before it encounters the sterically hindered resin-bound amine, preventing side reactions.

Step 4: Microwave Coupling Add the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes.

Step 5: Validation Checkpoint 1 (Colorimetric) You must verify the consumption of the amine before proceeding.

  • For α-methyl homoserine (Primary Amine): Perform a standard Kaiser (Ninhydrin) test.

  • For N-methyl homoserine (Secondary Amine): The Kaiser test will yield a false negative. You must use the Bromophenol Blue test or Chloranil test. A blue/green color indicates unreacted secondary amines 2[2].

Step 6: Validation Checkpoint 2 (Micro-Cleavage) If the colorimetric test is ambiguous (which is common with highly hindered sequences), withdraw 5 mg of resin. Treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Self-Validating Rule: Do not proceed to the next cycle until the mass of the coupled product is explicitly confirmed.

Step 7: Recoupling (If Necessary) If Checkpoint 2 reveals incomplete coupling, perform a second coupling using a different activation chemistry, such as PyBrOP or pre-formed acid fluorides, to alter the steric approach angle.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids Source: NIH URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: UniUrb URL:[Link]

Sources

Troubleshooting low yields in O-methyl-L-homoserine fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-methyl-L-homoserine production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the microbial fermentation of this valuable amino acid derivative. As a non-proteinogenic amino acid, O-methyl-L-homoserine serves as a crucial building block in peptide synthesis and drug development, making efficient production paramount.[1]

Low yields can be a significant bottleneck in bringing a fermentation process from the bench to an industrial scale.[2][3] This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during the fermentation process. We will delve into the underlying metabolic and cellular principles to not only provide solutions but also to empower you with the scientific rationale behind them.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to address specific experimental outcomes. Identify the scenario that best matches your results to begin troubleshooting.

Issue 1: High Cell Density (Biomass) but Low O-methyl-L-homoserine Titer

This is one of the most common and frustrating scenarios. It indicates that your cultivation conditions and central carbon metabolism are robust, but the metabolic flux is not being efficiently channeled into your desired product. The issue lies within the specific biosynthetic pathway.

Q: My culture grows to a high optical density, but the final concentration of O-methyl-L-homoserine is significantly lower than expected. What are the likely causes and how do I fix it?

A: This points to a bottleneck in the synthesis pathway downstream of central metabolism or a diversion of key precursors into competing pathways.

Probable Causes & Step-by-Step Solutions:

  • Diversion of L-Homoserine Precursor: L-homoserine is a critical branch-point metabolite. In host organisms like E. coli, it is the direct precursor for the essential amino acids L-threonine and L-methionine.[2][4][5] Your production strain may be efficiently converting L-homoserine into these biomass-associated amino acids instead of your target molecule.

    • Diagnostic Step: Analyze your fermentation broth for the presence of L-threonine and L-methionine. High levels of these byproducts confirm this issue.

    • Recommended Action: Block the metabolic flux from L-homoserine to L-threonine and L-methionine. This is achieved by deleting the genes encoding for homoserine kinase (thrB) and homoserine O-succinyltransferase (metA) in the host chromosome.[5] This knockout strategy prevents the consumption of L-homoserine, redirecting it towards your methylation pathway.[5]

  • Competition for Aspartate-Semialdehyde: The L-lysine biosynthetic pathway directly competes with the L-homoserine pathway for their common precursor, aspartate-semialdehyde.[2][5]

    • Diagnostic Step: Quantify L-lysine levels in your fermentation supernatant. Significant accumulation indicates a flux diversion.

    • Recommended Action: Attenuate or block the L-lysine pathway. Deleting the gene for diaminopimelate decarboxylase (lysA), the final step in lysine synthesis, is a common and effective strategy.[2] This preserves the pool of aspartate-semialdehyde for L-homoserine synthesis.

  • Inefficient O-Methylation Step: The final conversion of L-homoserine to O-methyl-L-homoserine is catalyzed by a homoserine O-methyltransferase. This enzyme may have low expression levels or poor catalytic activity.

    • Diagnostic Step: Measure the intracellular and extracellular concentrations of L-homoserine. A high accumulation of L-homoserine points directly to a bottleneck at this final step.

    • Recommended Action:

      • Enhance Enzyme Expression: Place the homoserine O-methyltransferase gene under the control of a strong, inducible promoter. Optimize inducer concentration (e.g., IPTG) and induction time.

      • Enzyme Selection: If not already done, perform bioprospecting to identify more active O-methyltransferase variants from different organisms.

      • Codon Optimization: Ensure the DNA sequence of your methyltransferase gene is optimized for the codon usage of your production host (e.g., E. coli).

  • Insufficient Methyl Donor (S-adenosylmethionine - SAM) Supply: The O-methylation of L-homoserine requires a methyl donor, which is almost universally S-adenosylmethionine (SAM). The endogenous supply of SAM may be insufficient to support high-flux production.

    • Diagnostic Step: This is challenging to measure directly. An indirect indicator is a stall in product formation that coincides with high L-homoserine accumulation, even with a well-expressed methyltransferase.

    • Recommended Action: Overexpress key genes in the SAM biosynthesis pathway. This includes feedback-resistant variants of methionine adenosyltransferase (metK). Additionally, supplementing the medium with L-methionine, a precursor to SAM, can sometimes boost its availability, although this can also cause feedback inhibition issues in the broader pathway.[6]

Logical Troubleshooting Workflow for Low Yields

The following diagram outlines a systematic approach to diagnosing the root cause of your low yield issue.

G start Low O-methyl-L-homoserine Yield od_check Analyze Cell Growth (OD600) start->od_check high_od High Biomass od_check->high_od Normal/High low_od Low Biomass od_check->low_od Poor/Low broth_analysis Analyze Supernatant (HPLC-MS) byproduct_check Byproducts Present? (Threonine, Methionine, Lysine) broth_analysis->byproduct_check high_od->broth_analysis cause4 Cause: Metabolic Burden / Toxicity Action: Reduce Gene Expression, Optimize Media low_od->cause4 homoserine_check High L-homoserine Accumulation? byproduct_check->homoserine_check No cause1 Cause: Precursor Diversion Action: Knock out thrB, metA, lysA byproduct_check->cause1 Yes cause2 Cause: Inefficient O-methylation Action: Optimize Methyltransferase Expression homoserine_check->cause2 Yes cause3 Cause: Insufficient SAM Supply Action: Overexpress SAM Synthesis Genes homoserine_check->cause3 No

Caption: A decision tree for troubleshooting low fermentation yields.

Issue 2: Poor Cell Growth and Low Product Titer

When both biomass and product formation are compromised, the issue is often related to cellular toxicity or a severe metabolic imbalance that affects the overall health of the culture.

Q: My fermentation shows poor growth and consequently very low product yield. What could be causing this?

A: This scenario suggests a more fundamental problem.

Probable Causes & Step-by-Step Solutions:

  • Toxicity of O-methyl-L-homoserine or Intermediates: While L-homoserine itself can be toxic to E. coli at high concentrations, the methylated product or other pathway intermediates might also inhibit cell growth.[7]

    • Diagnostic Step: Run a toxicity assay. Grow the host strain in minimal media supplemented with varying concentrations of externally added, pure O-methyl-L-homoserine and observe the impact on growth rate and final biomass.

    • Recommended Action:

      • Enhance Product Export: Overexpress efflux pumps known to transport amino acids or their derivatives. This can reduce intracellular accumulation and alleviate toxicity.

      • Process Optimization: Develop a fed-batch or continuous culture process where the product concentration is kept below the inhibitory threshold.

  • Metabolic Burden: The overexpression of multiple pathway genes can impose a significant metabolic load on the cell, diverting resources (amino acids, ATP, NADPH) away from essential cellular processes, leading to stunted growth.[2]

    • Diagnostic Step: Compare the growth rate of your production strain to a control strain (e.g., carrying an empty plasmid). A significant difference indicates a high metabolic burden.

    • Recommended Action:

      • Tune Gene Expression: Replace strong constitutive promoters with weaker or titratable inducible promoters to balance pathway flux with cellular health.

      • Genomic Integration: Move the expression cassettes from high-copy plasmids to the chromosome. This lowers the gene dosage and increases strain stability.[3]

  • Depletion of Precursors (Oxaloacetate/Aspartate): The entire pathway begins with oxaloacetate (OAA), a key intermediate in the TCA cycle.[2] High flux into the O-methyl-L-homoserine pathway can drain the OAA pool, impairing the TCA cycle and energy generation.

    • Diagnostic Step: This is difficult to measure directly. However, the accumulation of upstream metabolites like acetate can be an indicator of a dysfunctional TCA cycle.

    • Recommended Action: Enhance the anaplerotic pathways that replenish OAA. Overexpressing pyruvate carboxylase (pyc) or phosphoenolpyruvate carboxylase (ppc) can boost the OAA supply, supporting both cell growth and product formation.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is the complete biosynthetic pathway for O-methyl-L-homoserine?

A1: The pathway starts from the central TCA cycle intermediate, oxaloacetate. It involves the aspartate synthesis pathway, the L-homoserine branch, and a final O-methylation step.

G cluster_enzymes OAA Oxaloacetate ASP L-Aspartate OAA->ASP aspC ASP_P Aspartyl-β-phosphate ASP->ASP_P thrA/lysC/metL (Aspartate Kinase) ASA Aspartate-semialdehyde ASP_P->ASA asd HOM L-Homoserine ASA->HOM thrA/metL (Homoserine Dehydrogenase) LYS L-Lysine ASA->LYS ...lysA PROD O-methyl-L-homoserine HOM->PROD O-methyltransferase THR L-Threonine HOM->THR thrB MET L-Methionine HOM->MET metA aspC aspC thrA_K thrA/lysC/metL (AK) asd asd thrA_H thrA/metL (HD) lysA lysA thrB thrB metA metA OMT O-methyl- transferase

Caption: Biosynthesis of O-methyl-L-homoserine from oxaloacetate in E. coli.

The key steps are:

  • L-Aspartate Formation: Oxaloacetate is converted to L-aspartate.

  • Phosphorylation: L-aspartate is phosphorylated by aspartate kinase (AK). This is a critical, highly regulated step.[2][8]

  • Reduction to Semialdehyde: Aspartyl-β-phosphate is converted to aspartate-semialdehyde.

  • L-Homoserine Formation: Aspartate-semialdehyde is reduced by homoserine dehydrogenase (HD) to form L-homoserine.[2][4]

  • O-Methylation: L-homoserine is methylated by a specific O-methyltransferase using SAM as the methyl donor to yield the final product.

Q2: Which enzymes are subject to feedback inhibition, and how can this be addressed?

A2: Feedback inhibition is a major regulatory hurdle in amino acid production.[2] The primary enzyme subject to this regulation is Aspartate Kinase (AK) . In E. coli, there are three isoenzymes:

  • AKI (encoded by thrA): Inhibited by L-threonine.

  • AKII (encoded by metL): Inhibited by L-methionine.

  • AKIII (encoded by lysC): Inhibited by L-lysine.

Since your process will likely involve blocking the threonine, methionine, and lysine pathways, the accumulation of L-homoserine itself or other intermediates could still pose a regulatory challenge.

Solution: Use feedback-resistant (fbr) mutant versions of these key enzymes. For example, overexpressing a feedback-resistant variant of thrA is a common and essential strategy to ensure high carbon flux into the aspartate pathway, even in the presence of downstream metabolites.[8][9]

Q3: What is the recommended analytical method for quantifying O-methyl-L-homoserine and related byproducts?

A3: The gold standard for quantifying these non-volatile, polar compounds in a complex matrix like fermentation broth is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) .[10]

  • Chromatography: A reverse-phase C18 column is often suitable, but for highly polar amino acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.

  • Detection: Mass spectrometry provides the sensitivity and selectivity required. Using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for precise quantification by monitoring specific parent-to-daughter ion transitions for each analyte.[10]

  • Quantification: Absolute quantification should be performed using an external calibration curve created with a certified reference standard of O-methyl-L-homoserine.[11]

Protocols & Data

Protocol 1: Sample Preparation and HPLC-MS Analysis

This protocol provides a general workflow for analyzing O-methyl-L-homoserine (OMH), L-homoserine (HS), L-threonine (T), L-methionine (M), and L-lysine (K) in a fermentation sample.

  • Sample Collection: Aseptically withdraw 1.0 mL of fermentation broth.

  • Cell Removal: Centrifuge the sample at 13,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube. This is your primary sample.

  • Dilution: Perform a serial dilution of the supernatant (e.g., 1:10, 1:100) using ultrapure water to ensure the analyte concentrations fall within the linear range of the calibration curve.

  • Protein Precipitation (Optional but Recommended): To 100 µL of the diluted sample, add 200 µL of ice-cold methanol. Vortex and incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Final Filtration: Transfer the supernatant from the precipitation step to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the UHPLC-MS system. Use a pre-established method with optimized separation gradients and MS parameters for your target analytes.

Table 1: Key Genes in E. coli for Engineered O-methyl-L-homoserine Production
GeneEnzymeFunction in PathwayStrategic Action
ppcPhosphoenolpyruvate CarboxylaseReplenishes oxaloacetate from PEPOverexpress to boost precursor supply
thrAAspartate Kinase I / Homoserine Dehydrogenase IFirst committed step; L-homoserine synthesisOverexpress feedback-resistant variant (thrAfbr)
asdAspartate-semialdehyde DehydrogenaseSynthesis of aspartate-semialdehydeOverexpress to prevent bottleneck
thrBHomoserine KinaseCommits L-homoserine to L-threonine pathwayDelete to block byproduct formation
metAHomoserine O-succinyltransferaseCommits L-homoserine to L-methionine pathwayDelete to block byproduct formation
lysADiaminopimelate DecarboxylaseFinal step in L-lysine synthesisDelete to block competing pathway
[N/A]Homoserine O-methyltransferaseFinal production stepOverexpress a codon-optimized, high-activity version

References

  • Jin, J., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Wang, M., et al. (2018). Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield. Applied Microbiology and Biotechnology. Available at: [Link]

  • Jin, J., et al. (2024). (PDF) Metabolic engineering strategies for L-Homoserine production in Escherichia coli. ResearchGate. Available at: [Link]

  • Cai, D., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. ACS Chemical & Bio Engineering. Available at: [Link]

  • Wikipedia. (n.d.). Homoserine. Wikipedia. Available at: [Link]

  • Kase, H., & Nakayama, K. (1975). Feedback inhibition by methionine and S-adenosylmethionine, and desensitization of homoserine O-acetyltransferase in Brevibacterium flavum. Agricultural and Biological Chemistry. Available at: [Link]

  • Kang, C. M. (2017). "Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) enhances the L-Threonine Biosynthesis". California State University, Fresno. Available at: [Link]

  • Li, T., et al. (2022). O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. Biotechnology for Biofuels and Bioproducts. Available at: [Link]

  • Allali, N., et al. (2023). Toxic effect and inability of L-homoserine to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Dairi, T., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Journal of Biological Chemistry. Available at: [Link]

  • Reyes, L. H., et al. (2018). Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. Applied and Environmental Microbiology. Available at: [Link]

  • An, Y., et al. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. 3 Biotech. Available at: [Link]

  • Wang, S., et al. (2024). Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • An, Y., et al. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli | Request PDF. ResearchGate. Available at: [Link]

  • Mu, C., et al. (2021). Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dairi, T., et al. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Journal of Biological Chemistry. Available at: [Link]

  • van der Laar, J., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics. Available at: [Link]

  • Datta, P. (1969). Regulation of homoserine biosynthesis by L-cysteine, a terminal metabolite of a linked pathway. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Alaminos, M., & Ramos, J. L. (2001). The methionine biosynthetic pathway from homoserine in Pseudomonas putida involves the metW, metX, metZ, metH and metE gene products. Archives of Microbiology. Available at: [Link]

  • Metabolic Explorer SA. (2007). Process for the preparation of methionine and its precursors homoserine or succinylhomoserine employing a microorganism with enhanced sulfate permease expression. Google Patents.

Sources

Technical Support Center: Preventing Racemization of Methyl Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with O-methyl-L-homoserine and related non-canonical amino acid building blocks.

Mechanistic Insights: The Root Causes of Epimerization

Before troubleshooting, it is critical to understand the causality of racemization. During the activation of the carboxylic acid group of Fmoc-O-methyl-homoserine, the stereocenter at the


-carbon is highly vulnerable. The inductive electron-withdrawing effect of the side-chain methoxy group mildly increases the acidity of the 

-proton, making it more susceptible to base-catalyzed abstraction than standard aliphatic amino acids.

Racemization proceeds via two primary, competing pathways 1:

  • Oxazolone (Azlactone) Formation: Over-activation of the carboxyl group leads to intramolecular cyclization, forming a planar 5(4H)-oxazolone intermediate. Reprotonation occurs non-stereoselectively 2.

  • Direct Enolization: Strong tertiary bases directly abstract the

    
    -proton from the activated ester, forming an enolate intermediate 3.
    

RacemizationMechanisms A Activated O-Methyl Homoserine (L-Enantiomer) B 5(4H)-Oxazolone (Planar Intermediate) A->B Intramolecular Cyclization (Over-activation) C Enolate Intermediate (Base-Catalyzed) A->C Direct a-Proton Abstraction (Strong Base) D Racemized Product (D/L Diastereomers) B->D Reprotonation & Coupling C->D Reprotonation & Coupling

Fig 1: Primary racemization pathways (Oxazolone and Enolization) during amino acid activation.

Frequently Asked Questions (Troubleshooting)

Q: I am using DIPEA and HBTU for coupling Fmoc-O-methyl-homoserine, and I am observing >5% D-isomer. How do I fix this? A: The combination of a uronium salt (HBTU) and a strong, unhindered base (DIPEA) is the perfect storm for epimerization. DIPEA actively promotes direct enolization, while HBTU can lead to oxazolone formation if the activation is not immediately quenched by the amine nucleophile [[4]](). Solution: Switch your activation chemistry to a carbodiimide/additive system (e.g., DIC/Oxyma Pure). If a base is absolutely required for your specific resin, replace DIPEA with a sterically hindered alternative like 2,4,6-collidine (TMP) 4.

Q: Why is Oxyma Pure recommended over traditional HOBt for this specific residue? A: Oxyma (ethyl cyanohydroxyiminoacetate) is a highly effective alternative to HOBt. Causally, Oxyma possesses a superior nucleophilicity profile. It attacks the highly reactive (and racemization-prone) O-acylisourea intermediate faster than the molecule can undergo intramolecular cyclization into an oxazolone 4. This rapid conversion to the stable Oxyma-ester outcompetes the racemization kinetics.

Q: Does pre-activation time affect the stereochemical outcome? A: Yes, exponentially. Prolonged pre-activation allows the activated species to idle in solution, maximizing the time available for oxazolone formation. Pre-activation of O-methyl homoserine should never exceed 2 minutes, and ideally should be performed at 0°C to 4°C 1.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent drastically alters the stereochemical fidelity of the synthesized peptide. The table below summarizes the expected D-isomer formation during the coupling of sensitive amino acids (extrapolated for O-methyl homoserine derivatives) based on empirical synthesis data 1.

Coupling SystemBase UsedPre-activation TimeExpected D-Isomer (%)Scientific Recommendation
HBTU / HOBt DIPEA (4 eq)5 mins4.5 - 6.0%Avoid for sensitive

-protons
HATU DIPEA (2 eq)2 mins2.0 - 3.5%Use with extreme caution
DIC / HOBt None5 mins0.8 - 1.5%Acceptable for routine synthesis
DIC / Oxyma Pure None< 2 mins< 0.5% Optimal / Gold Standard

Diagnostic Workflow

Use the following decision tree to systematically eliminate sources of epimerization in your synthesis pipeline.

TroubleshootingWorkflow Start High D-Isomer Detected (>1%) BaseCheck Are you using DIPEA? Start->BaseCheck Action1 Switch to TMP (Collidine) or omit tertiary base BaseCheck->Action1 Yes ReagentCheck Using Uronium (HBTU/HATU)? BaseCheck->ReagentCheck No Action1->ReagentCheck Action2 Switch to DIC / Oxyma Pure ReagentCheck->Action2 Yes TempCheck Pre-activation > 2 mins? ReagentCheck->TempCheck No Action2->TempCheck Action3 Chill to 0°C & couple immediately TempCheck->Action3 Yes Success Stereopurity Restored (<0.5% D-Isomer) TempCheck->Success No Action3->Success

Fig 2: Decision tree for troubleshooting and eliminating racemization during peptide coupling.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the methodology includes built-in checkpoints that prevent the user from proceeding if the conditions for racemization are inadvertently met.

Protocol A: Racemization-Free Coupling of Fmoc-O-Methyl-L-Homoserine

Mechanism of Action: By omitting the tertiary base entirely during activation, the direct enolization pathway is mathematically starved of its catalyst. The use of DIC/Oxyma forces rapid active ester formation 4.

Step-by-Step Methodology:

  • Resin Preparation: Deprotect the N-terminal of the resin-bound peptide using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 2 min) until the pH of the wash is neutral.

    • Self-Validation Checkpoint 1: Test the final DMF wash with pH paper. If the wash is basic, piperidine remains in the resin bed, which will cause base-catalyzed enolization during coupling. Wash until completely neutral.

  • Reagent Preparation (Keep Cold): In a clean, dry vial, dissolve Fmoc-O-methyl-L-homoserine (3.0 equivalents relative to resin loading) and Oxyma Pure (3.0 equivalents) in a minimal volume of DMF. Chill the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the chilled solution.

    • Self-Validation Checkpoint 2: Start a timer immediately. Do not allow the activation mixture to stand for more than 2 minutes. Prolonged standing generates the oxazolone intermediate.

  • Coupling: Transfer the activated mixture directly to the resin. Agitate gently at room temperature for 60 minutes.

  • Completion Check: Perform a Kaiser test.

    • Self-Validation Checkpoint 3: If the Kaiser test is slightly positive, do not extend the coupling time (which risks epimerization). Instead, drain the reaction, wash the resin, and perform a second coupling using fresh reagents for 30 minutes.

Protocol B: Chiral HPLC Validation of Stereopurity

To prove the efficacy of Protocol A, you must quantify the D-isomer using chromatography [[1]]().

Step-by-Step Methodology:

  • Cleavage: Treat a 10 mg aliquot of the synthesized peptide resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Sample Preparation: Re-dissolve the peptide in the starting mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

  • Chromatography: Inject the sample onto a validated Chiral HPLC column (e.g., Chiralpak ZWIX or an equivalent zwitterionic stationary phase).

  • Analysis: Integrate the peaks. The L-enantiomer will typically elute first, followed by the D-enantiomer. Calculate the % D-isomer: (Area D / (Area L + Area D)) * 100. A successful synthesis following Protocol A will yield <0.5% D-isomer.

References

  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL: [Link]

  • Title: Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: NIH / PMC URL: [Link]

Sources

Resolving solubility issues of methyl homoserine peptides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with Methyl Homoserine peptides. It synthesizes organic chemistry mechanisms with practical, bench-side troubleshooting.

Topic: Solubility & Handling of N-Methyl Homoserine / Homoserine Lactone Peptides

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Core Technical Briefing

Welcome to the Advanced Support Module. If you are accessing this guide, you are likely encountering unexpected precipitation, retention time shifts in HPLC, or inconsistent assay data with your methyl homoserine peptides.

The Root Cause: The solubility challenges with this class of peptides rarely stem from simple hydrophobicity. Instead, they are usually caused by a dynamic chemical equilibrium between two states of the homoserine residue: the Open Acid (Hydrophilic) and the Closed Lactone (Hydrophobic) .

  • State A: The Open Form (Homoserine). Exists primarily under neutral to basic conditions. It has a free carboxyl group (negative charge), promoting solubility.

  • State B: The Closed Form (Homoserine Lactone). Exists primarily under acidic conditions (e.g., lyophilized from TFA). It forms a five-membered lactone ring, neutralizing the C-terminal charge and significantly increasing hydrophobicity.

The Trap: Most peptide synthesis and purification steps utilize acidic buffers (TFA, Formic Acid). Consequently, your peptide is likely trapped in the insoluble Lactone State upon delivery.

Diagnostic Workflow (Interactive Logic)

Before attempting reconstitution, locate your specific issue in the decision matrix below to identify the correct protocol.

SolubilityLogic Start START: Define Observation Precipitation Issue: Peptide precipitates upon adding buffer Start->Precipitation HPLC_Shift Issue: Broad/Double Peaks in HPLC/LCMS Start->HPLC_Shift Low_Yield Issue: Low Synthesis Yield (Deletions) Start->Low_Yield Check_pH Check Solvent pH Precipitation->Check_pH Is buffer Acidic? Equilibrium Diagnosis: Hse/Lactone Equilibrium occurring on column HPLC_Shift->Equilibrium Steric_Hindrance Diagnosis: N-Methyl Steric Clashing Low_Yield->Steric_Hindrance Lactone_State Diagnosis: Peptide is in Lactone Form (Hydrophobic) Check_pH->Lactone_State Yes (pH < 6) Protocol_A Apply Protocol A: Base-Shift Solubilization Lactone_State->Protocol_A Protocol_B Apply Protocol B: Elevated Temp/pH HPLC Equilibrium->Protocol_B Protocol_C Apply Protocol C: Magic Mixture Coupling Steric_Hindrance->Protocol_C

Caption: Diagnostic logic flow for identifying the chemical state of homoserine peptides and selecting the appropriate remediation protocol.

Troubleshooting Protocols

Protocol A: The Base-Shift Solubilization (Lactone Opening)

Use Case: Peptide is insoluble in water or acidic buffers. Mechanism: Forces the hydrolysis of the hydrophobic lactone ring into the hydrophilic open carboxylate form.

Steps:

  • Initial Suspension: Suspend the insoluble peptide pellet in a minimal volume of water (e.g., 1 mg peptide in 500 µL water). It will likely remain cloudy.

  • The Shift: Add 0.1 M Ammonium Hydroxide (NH₄OH) or Ammonium Bicarbonate (NH₄HCO₃) dropwise.

    • Target pH: 8.0 – 9.0.

    • Observation: The solution should clarify almost instantly as the lactone ring opens.

  • Stabilization: Once dissolved, dilute immediately with your assay buffer (PBS/TBS).

    • Note: If the assay buffer is acidic (pH < 6), the peptide may slowly re-precipitate over hours as the lactone reforms. Keep solutions fresh or store frozen at neutral pH.

Protocol B: HPLC Purification & Analysis

Use Case: Chromatograms show split peaks (doublets separated by ~18 Da) or broad smearing. Mechanism: The Hse/Lactone equilibrium is slow on the NMR/HPLC timescale, leading to peak splitting.

Optimization Table:

ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Reason
Mobile Phase pH Acidic (0.1% TFA, pH ~2)Neutral/Basic (10mM NH₄HCO₃, pH 7.8) Forces 100% Open Acid form; eliminates equilibrium.
Temperature Room Temperature (25°C)Elevated (45°C - 60°C) Increases exchange rate, coalescing split peaks into a single sharp peak.
Gradient Standard 5-95% BShallow Gradient N-methyl peptides are often closely related impurities; shallow gradients improve separation.
Protocol C: Handling Aggregation (The "Difficult Sequence")

Use Case: Peptide remains insoluble even after Protocol A (Base-Shift). Mechanism: If the lactone is not the cause, the N-methyl groups may be insufficient to disrupt intermolecular aggregation in longer sequences.

The "Magic Solvents" Hierarchy:

  • DMSO (Dimethyl Sulfoxide): The standard.[1] Use up to 5% v/v in final assay.[2]

  • HFIP (Hexafluoroisopropanol): The "Nuclear Option."

    • Dissolve peptide in 100% HFIP to disrupt all secondary structures (beta-sheets).

    • Dry down completely (evaporate).

    • Reconstitute in buffer.[3] The peptide often remains soluble in the "amorphous" state after HFIP treatment.

  • Chaotropes: 6M Guanidine HCl or 8M Urea (Only if compatible with downstream purification, not for cell assays).

Frequently Asked Questions (FAQs)

Q1: I see a mass difference of -18 Da in my Mass Spec. Is my peptide degraded? A: Likely not. This -18 Da corresponds to the loss of a water molecule (


), which occurs when the linear Homoserine cyclizes to Homoserine Lactone.[3] This is reversible. Treat the sample with base (Protocol A) and run the MS again; the mass should return to the expected value (M+H).

Q2: Why use N-Methyl Homoserine if it causes these issues? A: N-methylation is actually a design feature to improve properties. It prevents proteolytic degradation (enzymes can't cleave N-methyl bonds easily) and improves membrane permeability. The solubility issue is a side effect of the specific homoserine side chain chemistry, not the methylation itself.

Q3: Can I store the peptide in the Lactone form? A: Yes, the lactone form is actually more chemically stable for long-term storage than the open acid form. Store lyophilized powder at -20°C. Only convert to the open form (Protocol A) immediately prior to use.

Q4: My synthesis yield is very low. Is the N-methyl group to blame? A: Yes. Coupling the next amino acid onto an N-methylated residue is chemically difficult due to steric hindrance (the methyl group blocks the approach).[4]

  • Solution: Use high-efficiency coupling reagents like HATU or PyAOP instead of HBTU.

  • Solution: Double couple the difficult step.

  • Solution: Use elevated temperature (50°C) during the coupling step on the synthesizer.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on peptide synthesis protection strategies including homoserine).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Standard protocols for handling aggregation-prone peptides).

  • ThermoFisher Scientific. Peptide Solubilization Guidelines. (General industry standard for hydrophobic peptide handling).

  • BenchChem. Troubleshooting Homoserine Lactone Formation in CNBr Cleavage. (Specific data on the -18 Da mass shift and lactone equilibrium).

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific chemical hazards (e.g., HFIP, TFA) before handling.

Sources

Reducing feedback inhibition in methyl homoserine metabolic pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methylotrophic Amino Acid Engineering. This guide is designed for researchers and drug development professionals optimizing homoserine metabolic pathways. Here, we address the dual challenge of allosteric feedback inhibition in homoserine biosynthesis and the toxic methoxine (O-methyl-L-homoserine) shunt that occurs when utilizing methanol as a carbon source.

System Overview & Mechanistic Causality

The biosynthesis of L-homoserine and its downstream derivatives (L-threonine, L-methionine, L-isoleucine) is tightly regulated to prevent the over-accumulation of metabolic intermediates. This regulation presents a significant bottleneck for microbial cell factories.

The Feedback Inhibition Bottleneck: End-products like L-threonine allosterically inhibit early pathway enzymes. Specifically, aspartate kinase (LysC) and homoserine dehydrogenase (Hom) are inhibited in a non-competitive manner, while homoserine kinase (ThrB) is competitively inhibited[1].

The Methanol-Induced Shunt (Methoxine Toxicity): When engineering methylotrophs (e.g., Pichia pastoris, Corynebacterium glutamicum) to run on methanol, a secondary bottleneck emerges. The enzyme O-acetyl-L-homoserine sulfhydrylase (MetY), which normally uses methanethiol to produce methionine, exhibits promiscuous activity. In the presence of high methanol concentrations, MetY condenses O-acetyl-L-homoserine with methanol to form O-methyl-L-homoserine (methoxine) [2][3]. Methoxine is a toxic methionine analog that misincorporates into recombinant proteins, causing a -16 Da mass shift and severe growth inhibition[2][4].

MetabolicPathway Asp L-Aspartate LysC LysC (Aspartate Kinase) Asp->LysC ASA Aspartate Semialdehyde HomDH Hom (Homoserine Dehydrogenase) ASA->HomDH Hom L-Homoserine OAH O-Acetyl-L-homoserine Hom->OAH Thr L-Threonine Hom->Thr ThrB / ThrC MetY MetY (O-AH Sulfhydrylase) OAH->MetY Met L-Methionine Thr->LysC Allosteric Inhibition Thr->HomDH Allosteric Inhibition OMH O-Methyl-L-homoserine (Toxic Methoxine) LysC->ASA HomDH->Hom MetY->Met + Methanethiol MetY->OMH + Methanol (Shunt)

Metabolic routing of homoserine showing threonine feedback inhibition and the toxic methoxine shunt.

Troubleshooting Guide & FAQs

Q1: My recombinant proteins expressed in Pichia pastoris MutS show a -16 Da mass variant. What is causing this? Causality: The -16 Da mass shift corresponds to the substitution of a sulfur atom with an oxygen atom, indicating the misincorporation of O-methyl-L-homoserine (methoxine) instead of methionine[2]. This occurs when excess methanol accumulates during the induction phase, driving the MetY enzyme to utilize methanol instead of methanethiol[2]. Solution: Optimize the methanol feed rate to prevent accumulation. Alternatively, switch from a MutS (Methanol Utilization Slow) to a Mut+ strain. Because MutS strains clear methanol slowly, they are highly prone to methoxine synthesis[2]. For permanent resolution, knock out or mutate the metY gene.

Q2: How can I relieve feedback inhibition on Homoserine Dehydrogenase (Hom) without destroying its catalytic activity? Causality: Homoserine dehydrogenase (Hom) is a tetrameric allosteric enzyme. When intracellular threonine rises, it binds the allosteric site, inducing a conformational change that restricts the active site[5]. Traditional whole-cell mutagenesis often damages the catalytic core. Solution: Implement semi-rational saturation mutagenesis targeting only the tetramer interface. Mutants such as I397V and A384D in C. glutamicum Hom have been shown to maintain >90% catalytic activity even in the presence of 10 mM L-threonine, outperforming legacy mutants like G378E[5].

Q3: I am engineering a synthetic methylotroph (C. glutamicum), but growth stalls at high methanol concentrations. Is this related to homoserine metabolism? Causality: Yes. High methanol concentrations drive the MetY-catalyzed production of O-methyl-L-homoserine, which acts as a toxic antimicrobial analog[4]. Solution: Introduce a targeted mutation in the metY gene. Adaptive laboratory evolution (ALE) has demonstrated that the MetY A165T mutation significantly reduces methoxine formation, thereby rescuing methanol-dependent growth[4][6].

Quantitative Data: Enzyme Kinetics & Inhibition Profiles

Table 1: Kinetic Parameters and Inhibition Profiles of Homoserine Dehydrogenase (Hom) Variants

Enzyme Variant Specific Activity (U/mg) Residual Activity with 10 mM L-Thr (%) Residual Activity with 25 mM L-Ile (%)
Wild-Type (WT) 12.4 < 5% ~ 15%
G378E (Legacy) 8.2 85% 82%
I397V (Novel) 13.1 > 90% > 90%
A384D (Novel) 12.8 > 90% > 90%

(Data synthesized from semi-rational mutagenesis screening of C. glutamicum Hom[5])

Table 2: Methoxine Accumulation in Methylotrophic Platforms

Strain Phenotype Methanol Feed Condition MetY Genotype Methoxine Misincorporation Rate
P. pastoris WT Excess (>1% v/v) Wild-Type Low

| P. pastoris MutS| Excess (>1% v/v) | Wild-Type | High (


-16 Da variant)   |
| P. pastoris MutS| Restricted (<0.5% v/v) | Wild-Type     | Undetectable                    |
| C. glutamicum  | Excess (>1% v/v)        | A165T Mutant  | Significantly Reduced           |
(Data derived from mass spectrometry analysis of recombinant nanobodies and ALE strains[2][4])

Validated Experimental Protocols

Protocol A: Semi-Rational Saturation Mutagenesis of Homoserine Dehydrogenase (Hom)

Causality: Random mutagenesis often yields deleterious off-target effects. By using structural simulations to identify conserved residues at the tetramer interface, we restrict mutagenesis to sites most likely to govern allosteric shifts upon L-threonine binding, preserving the catalytic core[5].

Workflow S1 1. In Silico Design Identify Hom interface residues S2 2. Saturation Mutagenesis Generate mutant library S1->S2 S3 3. High-Throughput Screening Select analog-resistant clones S2->S3 S4 4. Kinetic Validation Assay with 10mM L-Thr S3->S4

Workflow for semi-rational engineering of Homoserine Dehydrogenase to relieve feedback inhibition.

  • In Silico Target Identification: Map the tetramer interface of the target Hom enzyme. Select conserved interface residues (e.g., I397, A384) for saturation mutagenesis[5].

  • Library Generation: Use NNK degenerate primers to perform site-directed saturation mutagenesis on the hom gene. Transform the library into an E. coli expression host.

  • High-Throughput Screening (Self-Validation Step): Plate transformants on minimal media supplemented with a toxic L-threonine analog (e.g.,

    
    -hydroxynorvaline). Validation: Only clones with deregulated Hom will survive, as the analog mimics threonine feedback without providing metabolic utility[5].
    
  • Kinetic Characterization: Purify the mutant enzymes. Assay Hom activity by monitoring the oxidation of NADPH at 340 nm in the presence of 0 mM, 10 mM L-threonine, and 25 mM L-isoleucine to confirm desensitization[5].

Protocol B: Methanol-Feed Optimization & Methoxine Detection Assay

Causality: Controlling the feed rate and monitoring methoxine ensures product integrity by preventing intracellular methanol concentrations from exceeding the metabolic capacity of the oxidation pathway[2][3].

  • Fed-Batch Cultivation: Cultivate the methylotrophic strain in a bioreactor. Initiate methanol feeding at a restrictive rate (e.g., 1-2 g/L/h) to maintain residual methanol < 0.5% v/v[2].

  • Sampling and Quenching: Withdraw 200

    
    L samples at 20, 40, 60, and 120 minutes post-induction. Immediately filter samples (PES 3K MWCO, 14,000 x g) to halt enzymatic activity and remove host proteins[3].
    
  • LC-MS/MS Quantification (Self-Validation Step): Analyze the filtrate via Reverse-Phase HPLC coupled to mass spectrometry. Validation: Monitor for the specific mass shift of

    
    -16 Da in the target protein's tryptic peptides (methionine to methoxine substitution)[2]. Compare against a synthetic methoxine standard to confirm peak identity.
    

References

  • Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis. ACS Omega. 1

  • Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. Frontiers in Bioengineering and Biotechnology. 5

  • Pichia pastoris Mut(S) strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source. Microbial Cell Factories (PubMed). 2

  • Continuous Culture Adaptation of Methylobacterium extorquens AM1 and TK 0001 to Very High Methanol Concentrations. Frontiers in Microbiology. 3

  • Methanol-Essential Growth of Corynebacterium glutamicum: Adaptive Laboratory Evolution Overcomes Limitation due to Methanethiol Assimilation Pathway. International Journal of Molecular Sciences (MDPI). 7

Sources

Purification strategies for O-methyl-L-homoserine from cell broth

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Downstream Processing (DSP) Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biochemical and engineering challenges associated with the recovery and purification of O-methyl-L-homoserine (also known as methoxine) from complex fermentation broths.

This guide is structured to walk you through the causality of the molecule's formation, primary recovery challenges, chromatographic separation, and final polishing.

Section 1: Biosynthesis & Broth Characteristics (FAQ)

Q: Why is O-methyl-L-homoserine accumulating in my methylotrophic fermentation broth, and how does this impact downstream processing?

A: O-methyl-L-homoserine is an unnatural amino acid analog of L-methionine. If you are using methylotrophic hosts such as Pichia pastoris (MutS strains), Methylobacterium extorquens, or engineered Corynebacterium glutamicum grown on high concentrations of methanol, this molecule is generated as a metabolic byproduct[1].

Mechanistically, the enzyme O-acetyl-L-homoserine sulfhydrylase (MetY) normally catalyzes the conversion of O-acetyl-L-homoserine and sulfide to homocysteine. However, under high methanol stress, MetY misincorporates methanol instead of sulfide, directly synthesizing O-methyl-L-homoserine[2]. This accumulation complicates downstream processing because O-methyl-L-homoserine is structurally and electrostatically very similar to other amino acids in the broth (like L-methionine and L-homoserine), requiring high-resolution ion-exchange chromatography to separate.

MetY_Pathway OAHS O-acetyl-L-homoserine (Substrate) MetY MetY Enzyme (O-acetyl homoserine sulfhydrylase) OAHS->MetY MeOH Methanol (Solvent/Stress) MeOH->MetY OMH O-methyl-L-homoserine (Methoxine) MetY->OMH Misincorporation Acetate Acetate (Byproduct) MetY->Acetate

Enzymatic misincorporation of methanol by MetY to form O-methyl-L-homoserine.

Section 2: Primary Recovery & Clarification (Troubleshooting)

Q: My primary clarification step (centrifugation/microfiltration) is suffering from severe membrane fouling. How can I optimize the recovery of O-methyl-L-homoserine from the raw broth?

A: Membrane fouling in methylotrophic broths is typically caused by the release of host cell proteins (HCPs), nucleic acids, and colloidal cell debris during high-density fermentation. Because O-methyl-L-homoserine is a highly soluble, low-molecular-weight molecule (133.15 Da), you can aggressively pre-treat the broth to precipitate these foulants without risking product loss.

Step-by-Step Methodology: Broth Clarification

  • Acidic Pre-treatment: Adjust the raw fermentation broth to pH 3.0 using 3M H₂SO₄ under continuous agitation.

    • Causality: Lowering the pH below the isoelectric point of most host cell proteins induces rapid precipitation of colloidal impurities and nucleic acids, drastically reducing the viscosity and fouling potential of the broth.

  • Primary Centrifugation: Centrifuge the acidified broth at 8,000 × g for 20 minutes at 4°C.

    • Self-Validation: Measure the optical density (OD₆₀₀) of the supernatant. A successful clarification will yield an OD₆₀₀ < 0.5. If the supernatant remains turbid, increase the spin time or introduce a compatible flocculant (e.g., 0.1% w/v polyacrylamide).

  • Ultrafiltration (UF): Pass the clarified supernatant through a 10 kDa Molecular Weight Cut-Off (MWCO) polyethersulfone (PES) tangential flow filtration (TFF) system.

    • Causality: This step removes residual high-molecular-weight proteins and endotoxins that would otherwise irreversibly foul the pores of the downstream ion-exchange resin.

Section 3: Chromatographic Purification (Troubleshooting & Protocols)

Q: How do I separate O-methyl-L-homoserine from structurally similar amino acids using Ion Exchange Chromatography (IEX)?

A: The most effective strategy for amino acid purification from fermentation broth is Strongly Acidic Cation Exchange Resin (SACER) chromatography[3]. By manipulating the pH of the mobile phase, you can exploit the subtle differences in the isoelectric points (pI) of the target molecule and its impurities.

Table 1: Physicochemical Properties & Elution Dynamics

Amino AcidMolecular Weight (Da)Isoelectric Point (pI)Net Charge at pH 2.0Elution Priority (Ammonia Gradient)
L-Glutamic Acid147.133.22+1Early (Desorbs at lower pH)
L-Homoserine119.125.52+1Intermediate
O-Methyl-L-Homoserine 133.15 ~5.5 - 5.8 +1 Intermediate-Late
L-Methionine149.215.74+1Late (Desorbs at higher pH)

Step-by-Step Methodology: SACER Chromatography Workflow

  • Resin Equilibration: Pack a column with a strongly acidic cation exchange resin (e.g., DIAION™ SK1B or equivalent). Equilibrate with 2 column volumes (CV) of 0.1 M HCl, followed by deionized (DI) water until the effluent stabilizes at pH ~4.0.

  • Loading: Adjust the ultrafiltered broth to pH 1.5 – 2.0 and load it onto the column at a flow rate of 1-2 CV/hour.

    • Causality: At pH < 2.0, the carboxyl groups of all amino acids are fully protonated. O-methyl-L-homoserine carries a net positive charge (+1) and binds strongly to the negatively charged sulfonic acid groups on the resin[3].

    • Self-Validation: Spot the column flow-through on a TLC plate and spray with ninhydrin. A purple color indicates resin breakthrough (capacity exceeded), meaning loading must be stopped.

  • Washing: Wash the column with 3 CV of DI water to flush out unbound neutral sugars, organic acids, and inorganic anions.

  • Gradient Elution: Elute using a step gradient of aqueous ammonia (NH₄OH) from 0.5 M to 2.0 M.

    • Causality: As the ammonia increases the local pH above the pI of O-methyl-L-homoserine (~5.5), the amino acid becomes a zwitterion (net charge zero) and desorbs from the resin. Ammonia is chosen because it is volatile and can be easily evaporated during downstream concentration, leaving no residual salt[3].

  • Fraction Pooling: Collect 0.5 CV fractions. Assay fractions using HPLC or TLC and pool those containing high-purity O-methyl-L-homoserine.

DSP_Workflow Broth Fermentation Broth (Contains Cells & OMH) Clarification Centrifugation & Ultrafiltration Broth->Clarification Acidification Acidification (pH < 2.0) Clarification->Acidification CationExchange SACER Chromatography (Bind & Elute) Acidification->CationExchange Crystallization Isoelectric Crystallization CationExchange->Crystallization

Downstream purification workflow for O-methyl-L-homoserine from cell broth.

Section 4: Polishing & Crystallization (FAQ)

Q: What is the best method to achieve >99% purity and obtain a solid, crystalline product after IEX elution?

A: The pooled ammonia eluate from the IEX column will contain purified O-methyl-L-homoserine but in a dilute, aqueous state. To achieve a dry, crystalline powder:

  • Vacuum Concentration: Concentrate the pooled fractions using a rotary evaporator under reduced pressure at 45°C. Causality: This removes the water and drives off the volatile ammonia, naturally lowering the pH of the concentrate.

  • Isoelectric Crystallization: Adjust the concentrated syrup precisely to the isoelectric point of O-methyl-L-homoserine (pH ~5.5 - 5.8) using dilute HCl or NaOH.

  • Anti-Solvent Addition: Slowly add cold absolute ethanol (1:3 volumetric ratio) under gentle stirring, then incubate at 4°C overnight. Causality: The solubility of amino acids is lowest at their isoelectric point. The addition of a lower-dielectric solvent (ethanol) further forces the O-methyl-L-homoserine out of solution, forming highly pure crystals.

  • Final Recovery: Recover the crystals via vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 50°C to constant weight.

References

  • Source: Microbial Cell Factories (PubMed Central)
  • Continuous Culture Adaptation of Methylobacterium extorquens AM1 and TK 0001 to Very High Methanol Concentrations Source: Frontiers in Microbiology URL
  • Separation and Refining of Amino acids Source: Diaion / Mitsubishi Chemical Corporation URL
  • Source: Nature Communications (PubMed Central)

Sources

Technical Support Center: Stability of Methyl Homoserine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

Welcome to the Technical Support Center. If you are inquiring about "Methyl Homoserine," it is critical to first define your specific derivative, as their behavior under acidic deprotection (e.g., TFA cleavage in Fmoc-SPPS) is diametrically opposed.

Derivative TypeStructureAcid Stability (TFA/HF)Primary Risk

-Methyl-L-Homoserine
Side chain:

High Generally stable. Used as an isostere for Methionine.

-Methyl-L-Homoserine
Backbone:

-Me substitution
Low (Kinetic Instability)Rapid Lactonization. The

-methyl group accelerates ring closure via the Thorpe-Ingold effect.

The Core Conflict: The primary instability issue encountered with Homoserine derivatives in acid is Lactonization . Under acidic conditions, the linear Homoserine (Hse) equilibrium shifts toward the Homoserine Lactone (Hsl), resulting in a mass shift of -18.01 Da (


).

The Mechanism: Acid-Catalyzed Lactonization

Understanding the mechanism is the first step to mitigation. In acidic media (TFA), the side-chain hydroxyl group is protonated (or the carboxylic acid is activated), leading to nucleophilic attack by the hydroxyl oxygen onto the carbonyl carbon.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect): For


-Methyl-Homoserine , the presence of the methyl group on the 

-carbon restricts the conformational freedom of the peptide backbone. This "angle compression" forces the side-chain hydroxyl and the C-terminal carbonyl closer together, increasing the rate of cyclization by orders of magnitude compared to standard Homoserine.
Pathway Diagram: Acid-Mediated Cyclization

G Linear Linear Alpha-Methyl-Hse Intermediate Protonated Intermediate Linear->Intermediate + H+ (TFA) Lactone Homoserine Lactone (Hsl) Intermediate->Lactone - H2O (Thorpe-Ingold Acceleration) Lactone->Linear OH- (Basic Workup)

Figure 1: The equilibrium between linear Homoserine and its Lactone form. Note that acid drives the forward reaction (Red), while base is required to revert it (Green).

Troubleshooting Guide

Scenario A: Mass Spectrum shows a peak at [M-18] Da

Diagnosis: You have formed the Homoserine Lactone (Hsl). Context: This is common if your peptide contains a C-terminal Homoserine or


-Methyl-Homoserine and was exposed to TFA for >2 hours.
Potential CauseCorrective Action
Extended Acid Exposure Limit Cleavage Time: For

-Me-Hse, restrict TFA exposure to the minimum required for side-chain deprotection (e.g., 60-90 mins).
High Temperature Cold Cleavage: Perform the cleavage reaction at 0°C. Lactonization is temperature-dependent.
Thermodynamic Trap Reversion Strategy: Dissolve the crude peptide in a slightly basic buffer (pH 8-9, e.g.,

) for 1-2 hours. This hydrolyzes the lactone ring back to the linear carboxylate form.
Scenario B: Low Yield of -Methyl-Homoserine Peptide

Diagnosis: Likely not due to acid instability. Context:


-Methyl-Homoserine is an ether. Ethers are stable to TFA.
Potential CauseCorrective Action
Ether Cleavage (Rare) Ensure you are not using Lewis acids like

or very high concentrations of strong scavengers that might mimic Lewis acid conditions. Standard TFA/TIS/Water is safe.
Coupling Difficulty

-Methyl amino acids are sterically hindered. If using

-Me-O-Me-Hse, ensure you use high-efficiency coupling reagents (e.g., HATU/HOAt) and double coupling cycles.

Validated Protocols

Protocol 1: Optimized Cleavage for Lactone-Prone Peptides

Use this when working with


-Methyl-Homoserine to minimize cyclization.
  • Preparation: Pre-chill the cleavage cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) to 0°C.
    
  • Reaction: Add cold cocktail to the resin.

  • Incubation: Shake at 4°C (cold room) or on ice for 60–90 minutes. Do not exceed 2 hours.

  • Precipitation: Filter resin directly into cold Diethyl Ether ($ -20^{\circ}\text{C} $).

  • Isolation: Centrifuge immediately. Do not let the peptide sit in TFA solution.

  • Lyophilization: Lyophilize from a neutral solvent (e.g., Water/Acetonitrile) immediately. Avoid leaving the peptide in acidic solution.

Protocol 2: Lactone Reversion (Ring Opening)

Use this if Mass Spec confirms -18 Da species.

  • Dissolution: Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (

    
    , pH ~8.5) or 0.1% Aqueous Ammonia.
    
  • Monitoring: Stir at Room Temperature. Monitor by HPLC/MS every 30 minutes.

  • Completion: Once the -18 Da peak disappears (reverting to M), lyophilize immediately.

    • Note: The linear form is stable as a solid salt but may re-lactonize if re-acidified.

Frequently Asked Questions (FAQs)

Q: Is


-Methyl-Homoserine stable to HF cleavage (Boc chemistry)? 
A:  Generally, yes. Methyl alkyl ethers are stable to HF at 0°C. However, avoid high temperatures, as strong acids can eventually cleave ethers. For standard Boc-SPPS protocols (High HF, 0°C, 1 hr), it is considered stable.

Q: Why does


-Methyl-Homoserine cyclize faster than normal Homoserine? 
A:  This is the Thorpe-Ingold Effect . The bulky methyl group on the alpha-carbon compresses the bond angles, forcing the side-chain hydroxyl and the C-terminal carbonyl into closer proximity, thereby lowering the activation energy for ring closure [1].

Q: Can I prevent lactonization completely? A: In acidic media, no. The equilibrium favors the lactone. Your only control is kinetic (slow it down with cold/short cleavage) or post-synthetic (revert it with base).

Q: Does the lactone form affect biological activity? A: Yes. The lactone is a neutral, five-membered ring, whereas the linear form has a free C-terminal carboxylate (negative charge) and a hydroxyl group. This drastically alters the electrostatics and hydrogen-bonding potential of the peptide.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for TFA cleavage and scavenger cocktails).

  • BenchChem Technical Support. (2025). How to prevent homoserine lactone formation during peptide cleavage. (Specific troubleshooting for Hse-lactone mass shifts).

  • Merck/Novabiochem. Cleavage and Deprotection Protocols. (Authoritative guide on scavenger choice and acid stability).

Sources

Technical Guide: Optimization of Methyl Homoserine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenges in derivatizing homoserine (Hse) and its lactone form (Hsl), primarily generated during Cyanogen Bromide (CNBr) cleavage of methionine-containing proteins.[1] The focus is on the methylation workflow (conversion to methyl esters) and minimizing associated side reactions such as unwanted esterification of acidic residues, deamidation, and incomplete conversion.

The Core Challenge: The Hse/Hsl Equilibrium

In proteomic workflows involving CNBr cleavage, Methionine (Met) residues are converted into a C-terminal Homoserine (Hse) and Homoserine Lactone (Hsl).[1] These two forms exist in a pH-dependent equilibrium.

  • Acidic pH: Favors the Lactone (Hsl) .

  • Basic pH: Favors the Open Acid (Hse) .

The Problem: In LC-MS and GC-MS analysis, this equilibrium results in split peaks (-18 Da mass difference), reducing sensitivity and complicating data interpretation. The Solution: Derivatization (specifically methylation) locks this equilibrium into a single stable species: Homoserine Methyl Ester . However, this process is prone to side reactions that modify other amino acid residues.

Critical Reaction Pathways & Side Reactions

The following diagram illustrates the derivatization pathway and the specific entry points for side reactions.

G MetPeptide Met-Peptide Hsl Homoserine Lactone (Hsl) MetPeptide->Hsl CNBr Cleavage (Acidic) AspGluMe Side Reaction: Asp/Glu Methyl Esters MetPeptide->AspGluMe Non-Specific Methylation Deamidation Side Reaction: Deamidation (Asn/Gln) MetPeptide->Deamidation High pH or Prolonged Acid Hse Homoserine Acid (Hse) Hsl->Hse pH > 7 HseMe Homoserine Methyl Ester (Target) Hsl->HseMe MeOH / HCl (Derivatization) Hse->HseMe MeOH / HCl

Figure 1: Reaction pathway showing the conversion of Met-peptides to the target Homoserine Methyl Ester and competing side reactions.

Troubleshooting Center: Minimizing Side Reactions

This section addresses specific failure modes during the methylation of homoserine.

Issue 1: Unwanted Methylation of Aspartate (Asp) and Glutamate (Glu)

Symptom: Mass spectra show +14 Da shifts on peptides containing Asp or Glu, indicating the formation of methyl esters on their side chains. Root Cause: The standard reagent (Methanolic HCl) is a non-specific esterification agent. It will methylate any accessible carboxylic acid, not just the C-terminal homoserine.

Corrective Protocol:

  • Switch Reagents: Use Acetyl Chloride in anhydrous Methanol instead of HCl gas/MeOH. This allows for tighter control of acid concentration.

  • Temperature Control: Perform the reaction at 4°C to 20°C rather than 37°C or reflux. Homoserine lactone opening/esterification is kinetically faster than the esterification of Asp/Glu side chains.

  • Reaction Time: Limit reaction time to 30–60 minutes . Prolonged exposure (>2 hours) exponentially increases Asp/Glu methylation.

Issue 2: Incomplete Derivatization (Split Peaks Persist)

Symptom: Both the methyl ester and the lactone forms are observed in the chromatogram. Root Cause: Presence of water in the reaction mixture.[2][3][4] Water competes with methanol, hydrolyzing the newly formed ester back to the acid/lactone.

Corrective Protocol:

  • Lyophilization: Ensure the peptide sample is completely lyophilized before adding reagent.

  • Reagent Quality: Use anhydrous methanol (<0.05% water).

  • Scavengers: Add a molecular sieve or a small amount of 2,2-dimethoxypropane (DMP) to the reaction mixture to scavenge residual moisture (DMP reacts with water to form acetone and methanol).

Issue 3: Deamidation of Asparagine (Asn) and Glutamine (Gln)

Symptom: Mass shift of +0.98 Da (Asn


 Asp / Gln 

Glu). Root Cause: While deamidation typically occurs at high pH, acid-catalyzed deamidation can occur during the CNBr step or subsequent workup if the pH lingers in the 1–3 range for extended periods without low temperature.

Corrective Protocol:

  • Minimize Acid Exposure: Neutralize the derivatization reaction immediately after the set time using volatile buffers (e.g., ammonium bicarbonate) if compatible with downstream steps.

  • Avoid Intermediate pH: Move rapidly from the highly acidic cleavage conditions to the derivatization conditions, then to the final solvent.

Optimized Experimental Protocol

This protocol is designed to maximize Homoserine Methyl Ester yield while minimizing Asp/Glu esterification.

Reagents:

  • Anhydrous Methanol (HPLC Grade)

  • Acetyl Chloride (High Purity)

  • Nitrogen gas stream[5]

Step-by-Step Workflow:

  • Preparation of Reagent (Fresh):

    • Place 10 mL of anhydrous methanol in a glass vial on ice.

    • Dropwise, add 1.6 mL of Acetyl Chloride while stirring. (Exothermic reaction; generates ~2M anhydrous HCl in MeOH).

    • Why: Generating HCl in situ ensures anhydrous conditions.

  • Sample Treatment:

    • Lyophilize the CNBr-cleaved peptide mixture to complete dryness.

    • Add 100 µL of the cold Reagent to the sample (approx. 1-10 nmol peptide).

  • Reaction:

    • Incubate at 20°C (Room Temp) for 45 minutes .

    • Crucial Control: Do not heat.[4] Do not exceed 60 minutes.

  • Termination:

    • Evaporate the reagent immediately under a gentle stream of Nitrogen.

    • Note: Do not use heat to accelerate evaporation, as this concentrates the acid and promotes side reactions.

  • Reconstitution:

    • Redissolve in the mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) for immediate LC-MS analysis.

Comparative Analysis of Derivatization Methods

MethodSpecificity for HseRisk of Asp/Glu MethylationRisk of DeamidationRecommended Use
Methanolic HCl (Standard) HighHigh (if uncontrolled)LowGeneral Proteomics
BF3-Methanol Very HighHighLowGC-MS (Fatty acids/Hse)
Silylation (BSTFA/TMCS) Low (Reacts with all -OH)Low (Forms TMS esters)LowGC-MS only (Volatile)
Triethyloxonium tetrafluoroborate HighModerateLowSpecialized Synthesis

FAQs

Q: Can I use commercial methanolic HCl? A: Yes, but ensure it is fresh. Commercial solutions absorb atmospheric moisture over time, leading to incomplete derivatization (Issue #2). In-situ generation using Acetyl Chloride is more reliable for trace analysis.

Q: How do I distinguish between a true Methyl-Hse and a methylated Asp residue if they have similar mass shifts? A: Methylation adds +14.01 Da.

  • Hse: The shift is usually from the Lactone (-18 Da relative to acid) to the Methyl Ester (+14 Da relative to acid). The net shift from Lactone to Methyl Ester is +32 Da .

  • Asp/Glu: The shift is +14 Da (H to CH3).

  • Validation: Use MS/MS fragmentation. The methyl group on Hse will be on the C-terminus (y-ions), whereas Asp/Glu methylation will appear on internal fragments (b- or y-ions).

Q: Does this protocol work for N-acyl homoserine lactones (AHLs) in metabolomics? A: For AHLs, the lactone ring is the key structural feature for biological activity. If you are analyzing AHLs by GC-MS, you typically want to avoid opening the ring. However, if you must derivatize, silylation (BSTFA) is preferred over methylation to preserve the ring structure while making the molecule volatile.

References

  • Gross, E., & Witkop, B. (1962). Nonenzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[6] (Seminal text on derivatization chemistry).

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins. Journal of Chromatography A, 826(2), 109-134. Link

  • Li, X., et al. (2018). Minimizing Side Reactions in Proteomic Sample Preparation.[1][7][8] Analytical Chemistry, 90(15), 8753–8760. (Discussion on minimizing esterification artifacts).

Sources

Validation & Comparative

Technical Comparison: NMR Profiling of O-Methyl-L-Homoserine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Methyl-L-homoserine (2-amino-4-methoxybutanoic acid) is a non-proteinogenic amino acid increasingly utilized in peptide engineering and drug development due to its structural similarity to L-Methionine and L-Homoserine.[1][2] Unlike Methionine, the ether linkage in O-Methyl-L-homoserine confers resistance to oxidative stress (sulfoxide formation), enhancing the shelf-life and metabolic stability of peptide therapeutics.[1]

This guide provides a technical comparison of the NMR characterization data for O-Methyl-L-homoserine against its closest structural analogues: L-Methionine (the thioether analogue) and L-Homoserine (the hydroxyl precursor).[1][2]

Key Technical Insight: The diagnostic distinction lies in the methyl group chemical shift.[1][3][4] The electronegative oxygen atom in O-Methyl-L-homoserine deshields the methyl protons, shifting the singlet resonance from


 2.1 ppm (S-Me)  to approximately 

3.35 ppm (O-Me)
, a region typically free of overlap from canonical amino acid side chains.[1]
Structural Analysis & Logic

The following diagram illustrates the structural relationships and the specific NMR diagnostic decision tree used to distinguish these compounds.

NMR_Identification_Logic Start Unknown Amino Acid Sample Check_Methyl Step 1: 1H NMR Methyl Singlet Analysis Start->Check_Methyl No_Methyl No Methyl Singlet Detected Check_Methyl->No_Methyl Absent Yes_Methyl Methyl Singlet Present Check_Methyl->Yes_Methyl Present Homoserine L-Homoserine (Hydroxyl Group Only) Diagnostic: γ-CH2 triplet @ ~3.7 ppm No_Methyl->Homoserine Check_Shift Step 2: Analyze Chemical Shift (δ) Yes_Methyl->Check_Shift Shift_21 Singlet @ δ 2.1 ppm Check_Shift->Shift_21 Shift_33 Singlet @ δ 3.35 ppm Check_Shift->Shift_33 Methionine L-Methionine (Thioether S-CH3) Susceptible to Oxidation Shift_21->Methionine OMethyl O-Methyl-L-Homoserine (Ether O-CH3) Oxidation Resistant Shift_33->OMethyl

Figure 1: NMR diagnostic workflow for distinguishing O-Methyl-L-homoserine from its structural analogues.[1][2]

Experimental Protocols

To ensure reproducible characterization, the following protocols for sample preparation and data acquisition are recommended. These protocols are designed to minimize solvent suppression artifacts that could obscure the critical


-proton region.[1][2]
3.1. Sample Preparation (Self-Validating System)
  • Solvent: Deuterium Oxide (D

    
    O, 99.9% D) is preferred over DMSO-d
    
    
    
    to avoid the large solvent peak at
    
    
    2.50 ppm, which can interfere with the
    
    
    -proton multiplets.[1]
  • Reference Standard: Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.1 mM as an internal reference (

    
     0.00 ppm).[1][2] Avoid TMS in aqueous solutions due to solubility issues.[1][2]
    
  • pH Adjustment: Adjust pH to ~7.0 using NaOD or DCl.

    • Why? Amino acid chemical shifts are pH-dependent due to the zwitterionic equilibrium.[1][2] Standardizing pH ensures the

      
      -proton shift remains consistent for comparison.[1][2]
      
3.2. Data Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of

    
    -CH
    
    
    
    multiplets.
  • Pulse Sequence: 1D proton with presaturation (zgpr) if water suppression is needed, though standard 1D (zg30) is often sufficient in high-quality D

    
    O.[1]
    
  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Causality: Methyl protons often have longer T1 relaxation times.[1][2] A short D1 can lead to integration errors, making the methyl singlet appear to have < 3 protons relative to the

      
      -proton.[1]
      
Comparative NMR Data Analysis

The following tables synthesize data derived from standard spectral libraries (BMRB, SDBS) and theoretical chemical shift increments for ether vs. thioether substitutions.

Table 1:

H NMR Chemical Shift Comparison (D

O, pH 7.0)
Proton PositionL-Methionine (S-Analogue)L-Homoserine (Precursor)O-Methyl-L-Homoserine (Target)Diagnostic Note

-CH

3.85 (dd)

3.77 (dd)

3.80 (dd)
Similar across all three; not diagnostic.[1][2]

-CH


2.15 (m)

2.08 (m)

2.10 (m)
Multiplets often overlap; difficult to distinguish.[1][2]

-CH


2.65 (t)

3.78 (t)

3.55 (t)
Critical Region. The O-adjacent CH

is significantly deshielded compared to S-adjacent CH

.[1][2]
Methyl Group

2.12 (s)
Absent

3.35 (s)
Primary Identifier. The O-Me singlet is distinct and downfield of the S-Me.[1]
Table 2:

C NMR Chemical Shift Comparison
Carbon PositionL-Methionine L-Homoserine O-Methyl-L-Homoserine Diagnostic Note
Carbonyl (COOH) 177.0 ppm177.2 ppm177.1 ppm Non-diagnostic.[1][2]

-Carbon
56.5 ppm56.1 ppm55.8 ppm Non-diagnostic.[1][2]

-Carbon
32.0 ppm34.9 ppm31.5 ppm Minor variations.[1][2]

-Carbon
30.0 ppm61.3 ppm69.5 ppm Ether linkage deshields this carbon significantly.[1][2]
Methyl Carbon 15.0 ppm Absent58.5 ppm Definitive. The methoxy carbon is ~43 ppm downfield of the thiomethyl carbon.[1]
Performance & Stability Assessment

When selecting between O-Methyl-L-homoserine and L-Methionine for drug development applications, the NMR profile serves as a proxy for chemical stability.[1][2]

5.1. Oxidative Stability [1][2]
  • L-Methionine: The sulfur atom is a nucleophile prone to oxidation.[1][2] In older samples, NMR often reveals a "split" methyl peak or a new singlet at

    
     2.71 ppm, corresponding to Methionine Sulfoxide (MetO).[1]
    
  • O-Methyl-L-Homoserine: The ether linkage is chemically inert to mild oxidants.[1][2] The stability of the

    
     3.35 ppm singlet over time (even in the presence of peroxides) validates its utility as a stable structural probe in long-term biological assays.[1]
    
5.2. Spectral Resolution
  • Crowding: The region around

    
     2.0 - 2.5 ppm is notoriously crowded in peptide NMR (containing Glutamine, Glutamate, Proline, and Methionine signals).[1]
    
  • Advantage: O-Methyl-L-homoserine's methyl signal at

    
     3.35 ppm resides in a "quiet" window, typically occupied only by solvent residuals (Methanol/Ethanol) or specific sugar protons, making it easier to quantify in complex mixtures.[1][2]
    
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18713, O-Methylhomoserine.[1][2]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000040: L-Homoserine NMR Data.[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12647, L-Homoserine.[1][2]

  • Chemistry Steps. NMR Chemical Shift Values Table.

  • Chem-Impex International.

Sources

In-Depth Comparison Guide: Mass Spectrometry Profiling of Methyl Homoserine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar non-proteinogenic amino acids. O-methylhomoserine (often referred to as methoxinine) has emerged as a critical molecule in two distinct fields: as an oxidation-resistant methionine surrogate in peptide drug development[1] and reprogrammed genetic codes[2], and as a toxic metabolic byproduct in synthetic methylotrophy (where the enzyme MetY catalyzes the alkylation of O-acetylhomoserine with methanol)[3].

Accurate identification and quantification of O-methylhomoserine—and distinguishing it from signaling molecules like N-methyl homoserine lactones—requires robust mass spectrometry (MS) workflows. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) platforms, providing the mechanistic rationale and self-validating protocols necessary for rigorous analytical implementation.

Mechanistic Foundations of Fragmentation

Understanding the gas-phase dissociation chemistry of methyl homoserine is non-negotiable for accurate MS/MS method development. Do not rely on automated library matching alone; understanding the causality of bond cleavage prevents false positives.

  • O-methylhomoserine (O-MeHse): Under positive Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), protonated O-MeHse (

    
    ) exhibits standard amino acid neutral losses: ammonia (-17 Da) and water (-18 Da). However, the defining diagnostic pathway is the cleavage of the ether-linked side chain. This results in the neutral loss of methanol (-32 Da) to yield a highly stable conjugated product ion at m/z 102.05. This specific loss differentiates it from isobaric aliphatic amino acids[4].
    
  • N-methyl homoserine lactone: In contrast, N-methylated lactones fragment primarily via the cleavage of the lactone ring, producing a dominant loss of carbon monoxide (-28 Da) and characteristic lactone ring fragments at m/z 102 and m/z 56.

G M [M+H]+ m/z 134.08 A Loss of NH3 (-17 Da) m/z 117.05 M->A -NH3 B Loss of H2O (-18 Da) m/z 116.07 M->B -H2O C Loss of CH3OH (-32 Da) Diagnostic Ion m/z 102.05 M->C -CH3OH (Side chain cleavage) D Immonium Ion m/z 88.07 M->D -HCOOH

ESI-CID fragmentation pathway of O-methylhomoserine highlighting diagnostic neutral losses.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of analytical platform dictates the sample preparation and the type of data acquired. LC-ESI-MS/MS (using High-Resolution Accurate Mass Q-TOF or Orbitrap systems) is the gold standard for intact peptide mapping and underivatized free amino acid detection[4]. GC-EI-MS is the workhorse for


-metabolic flux analysis in methylotrophic bacteria, requiring chemical derivatization to ensure volatility[3].
Quantitative Performance Matrix
MetricLC-ESI-MS/MS (HRAM Q-TOF / Orbitrap)GC-EI-MS (Single Quad / TQ)
Target Analyte State Intact peptides, free amino acidsFree amino acids (metabolomics)
Derivatization None requiredMandatory (e.g., MTBSTFA)
Primary Fragmentation Collision-Induced Dissociation (CID/HCD)Electron Ionization (EI, 70 eV)
Diagnostic Fragments m/z 102 (loss of methanol), m/z 88[M-57]+ (loss of tert-butyl radical)
Typical LOQ ~5-10 nM~100-150 nM
Primary Application Proteomics, synthetic biology translation

-Metabolic flux analysis, toxicity

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying Causality to explain why a parameter is chosen, alongside a Validation Checkpoint .

Protocol A: LC-MS/MS Workflow for Peptide-Incorporated O-MeHse

Used for verifying the incorporation of methoxinine in engineered peptides or reprogrammed translation systems.

  • Sample Preparation & Desalting: Digest the protein using Trypsin or GluC. Desalt the resulting peptides using a Solid Phase Extraction (SPE) C-tip.

    • Causality: Removes salts (e.g., HEPES,

      
      ) used in in vitro translation buffers that cause severe ion suppression in the ESI source[2].
      
  • Chromatography (UPLC): Utilize a C18 reverse-phase column with a gradient of 0.1% Formic Acid in water to 0.1% Formic Acid in Acetonitrile.

    • Causality: O-MeHse is slightly more polar than natural methionine. C18 provides adequate retention while resolving it from isobaric interferences.

  • MS Acquisition (HCD Fragmentation): Operate in positive ESI mode. Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-30%.

    • Causality: HCD provides higher, more uniform energy transfer than traditional ion trap CID, ensuring the stable ether bond in the O-MeHse side chain is cleaved to yield the diagnostic m/z 102.05 ion.

    • Validation Checkpoint: Monitor the MS/MS spectra for the m/z 102.05 transition. If absent while the precursor is intact, increase HCD collision energy by 5 NCE increments until the ether bond cleaves.

Protocol B: GC-EI-MS Workflow for Free O-MeHse in Methylotrophs

Used for quantifying intracellular O-MeHse accumulation and methanol toxicity in engineered E. coli.

  • Metabolite Extraction: Quench bacterial pellets immediately in cold (-20°C) methanol/water (80:20 v/v).

    • Causality: Rapid quenching halts enzymatic activity (specifically MetY), preserving the transient intracellular O-MeHse pool and preventing artifactual generation[3].

  • Derivatization: Dry the extract under nitrogen. Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of pyridine. Incubate at 60°C for 1 hour.

    • Causality: Replaces active hydrogens (

      
      , 
      
      
      
      ) with tert-butyldimethylsilyl (TBDMS) groups, drastically increasing volatility and thermal stability for GC analysis.
  • MS Acquisition (EI): Operate the mass spectrometer in Electron Ionization mode at 70 eV.

    • Causality: 70 eV EI standardizes fragmentation, producing a dominant[M-57]+ ion (loss of a tert-butyl radical from the TBDMS group), which is ideal for Selected Ion Monitoring (SIM) quantitation.

    • Validation Checkpoint: Verify the presence of the[M-57]+ base peak. A lack of this ion alongside a strong [M-15]+ ion indicates incomplete TBDMS derivatization, necessitating the use of fresh MTBSTFA reagent.

Workflow Start Sample Matrix Peptide Peptide-Incorporated O-MeHse (Therapeutics) Start->Peptide Free Free O-MeHse (Metabolomics/Toxicity) Start->Free Digest Proteolytic Digestion (Trypsin/GluC) Peptide->Digest LC LC-ESI-MS/MS (HRAM Q-TOF / Orbitrap) Free->LC Underivatized Profiling Deriv TBDMS Derivatization (Increases Volatility) Free->Deriv 13C-Flux Analysis GC GC-EI-MS (Single Quad / TQ) Deriv->GC 13C-Flux Analysis Digest->LC

Decision matrix for selecting the optimal mass spectrometry workflow for methyl homoserine.

References

  • Title: A reprogrammed genetic code consisting of 32 distinct amino acids Source: Oxford Academic URL: [Link]

  • Title: Improving the Methanol Tolerance of an Escherichia coli Methylotroph via Adaptive Laboratory Evolution Enhances Synthetic Methanol Utilization Source: NIH / Frontiers in Microbiology URL: [Link]

  • Title: A catalytic role for methionine revealed by a combination of computation and experiments on phosphite dehydrogenase Source: RSC Publishing URL: [Link]

  • Title: Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting Source: Theranostics URL: [Link]

Sources

Comparative Bioactivity Guide: Methyl Homoserine vs. Homoserine Lactones in Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates, drug development professionals are increasingly pivoting toward anti-virulence strategies, specifically Quorum Quenching (QQ) . At the heart of Gram-negative bacterial quorum sensing (QS) are N-acyl homoserine lactones (AHLs). Modifying this canonical core is a primary strategy for developing competitive antagonists.

This guide provides an objective, data-driven comparison of the bioactivity of canonical Homoserine Lactones against two major structural variants: N-Methyl Homoserine Lactones (amide nitrogen alkylation) and Homoserine Methyl Esters (lactone ring-opening).

Mechanistic Primer: The Pharmacophore of the HSL Core

To understand the comparative bioactivity of these molecules, we must first analyze the causality of their binding mechanics within LuxR-type receptors (e.g., LasR in Pseudomonas aeruginosa, CviR in Chromobacterium violaceum).

The canonical AHL molecule possesses two non-negotiable structural features for high-affinity receptor docking[1]:

  • The Amide N-H Bond: Acts as a critical hydrogen bond donor to a highly conserved aspartate residue (e.g., Asp70 in LasR or Asp73 in TraR) deep within the hydrophobic ligand-binding domain.

  • The Intact Lactone Ring: Provides a rigid, cyclic conformation and acts as a hydrogen bond acceptor (via the carbonyl oxygen) to a conserved tryptophan or tyrosine residue.

Altering either of these features fundamentally disrupts the thermodynamic stability of the receptor-ligand complex.

Structural Divergence & Bioactivity Impact

Canonical Homoserine Lactones (AHLs)

Canonical AHLs, as well as rationally designed N-sulfonyl and N-carbamoyl homoserine lactones, exhibit potent bioactivity. Because the N-H bond and the lactone ring remain intact, these molecules successfully dock into the receptor. Depending on the acyl chain's structure, they act as either potent autoinducers (agonists) or competitive inhibitors (quorum quenchers)[2].

N-Methyl Homoserine Lactones

Chemical synthesis via reductive amination or direct methylation yields N-methyl homoserine lactones. However, structure-activity relationship (SAR) studies reveal that N-substitution is highly deleterious to bioactivity [2].

  • Causality: Methylating the amide nitrogen completely removes the essential hydrogen bond donor required for Aspartate interaction. Furthermore, the bulky methyl group introduces a severe steric clash within the restrictive binding pocket, preventing the molecule from achieving an active conformation[1].

Homoserine Methyl Esters

If the lactone ring undergoes hydrolysis or is chemically opened and esterified to form a homoserine methyl ester, the molecule loses all QS-modulating activity.

  • Causality: Ring-opening increases the molecule's conformational entropy and drastically alters its dipole moment. The loss of the rigid cyclic structure prevents the precise spatial alignment required to bridge the H-bond networks in the receptor pocket.

Quantitative Bioactivity Comparison

The following table summarizes the experimental performance of these structural classes when tested against standard Gram-negative biosensors.

Compound ClassStructural ModificationH-Bond Donor (Amide)Receptor AffinityQuorum Quenching Efficacy (at 200 µM)Bioavailability / Stability
Canonical AHL / N-Acyl HSL None (Intact Core)Yes (N-H intact)High (nM to low µM)Baseline (Agonist)Susceptible to lactonases
N-Sulfonyl HSL (Optimized QQ) Bioisosteric Acyl ChainYes (N-H intact)High (low µM)>80% Inhibition High (Protease resistant)
N-Methyl Homoserine Lactone N-AlkylationNo (N-CH₃)Very Low<15% Inhibition Moderate
Homoserine Methyl Ester Lactone Ring OpeningYes (N-H intact)NegligibleInactive (0%) High (Ring already open)

Data synthesized from comparative biosensor assays utilizing C. violaceum CECT 494 and P. aeruginosa reporter strains[2],[1].

Mechanistic Pathway Visualization

The diagram below illustrates the divergent binding pathways between a canonical HSL and its N-methylated counterpart.

Mechanism AHL Canonical AHL (Intact N-H Bond) LuxR_AHL LuxR-Type Receptor (Hydrophobic Pocket) AHL->LuxR_AHL Docks N_Methyl N-Methyl AHL (N-CH3 Modification) LuxR_NMet LuxR-Type Receptor (Hydrophobic Pocket) N_Methyl->LuxR_NMet Docks HBond Strong H-Bond (Asp70 / Asp73) LuxR_AHL->HBond Stabilizes Steric Steric Clash & Loss of H-Bond LuxR_NMet->Steric Destabilizes Active Agonism / Competitive Antagonism HBond->Active Induces Inactive Negligible Bioactivity (<15% Inhibition) Steric->Inactive Fails

Mechanistic divergence in LuxR receptor binding between canonical AHLs and N-methylated analogs.

Experimental Validation: Self-Validating Biosensor Workflow

To generate the comparative data shown above, researchers must employ a robust, self-validating assay. We utilize the Chromobacterium violaceum CECT 494 (ATCC 12472) reporter strain[2]. This strain produces the purple pigment violacein in response to the autoinducer N-decanoyl homoserine lactone (C10-HSL).

The Self-Validating Principle: A critical pitfall in QQ discovery is mistaking a toxic, growth-inhibiting compound for a true quorum quencher. This protocol prevents false positives by simultaneously quantifying pigment production (OD₅₈₅) and cellular growth (OD₆₀₀). True bioactivity is confirmed only when pigment is reduced while cell density remains constant.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the test compounds (e.g., N-methyl homoserine lactone vs. canonical HSL) in DMSO to create 10 mM stock solutions.

  • Inoculation: Cultivate C. violaceum CECT 494 in Luria-Bertani (LB) broth overnight at 30 °C. Dilute the culture to an OD₆₀₀ of 0.1 in fresh LB broth.

  • Co-Incubation: To a 96-well plate, add the diluted bacterial culture. Spike the wells with a sub-saturating concentration of the native autoinducer (C10-HSL, typically 1 µM) to stimulate baseline violacein production. Add the test compounds at varying concentrations (e.g., 10 µM to 200 µM). Include a DMSO-only negative control.

  • Incubation: Seal the plate with a breathable membrane and incubate at 30 °C for 24 hours under continuous shaking (200 rpm).

  • Violacein Extraction: Transfer 100 µL of the culture to a clean microcentrifuge tube. Add 100 µL of absolute ethanol to lyse the cells and solubilize the violacein. Vortex vigorously for 30 seconds, then centrifuge at 13,000 rpm for 5 minutes to pellet the cell debris.

  • Dual-Wavelength Quantification: Transfer the supernatant to a new 96-well plate. Measure the absorbance of violacein at 585 nm . Separately, measure the optical density of the original bacterial culture at 600 nm .

  • Data Normalization: Calculate the specific violacein production by dividing the OD₅₈₅ value by the OD₆₀₀ value. Express the QQ activity as a percentage of inhibition relative to the untreated control.

Workflow Step1 1. Compound Preparation (Test Ligand + C10-HSL) Step3 3. Co-Incubation (24h at 30°C, 200 rpm) Step1->Step3 Step2 2. Biosensor Inoculation (C. violaceum CECT 494) Step2->Step3 Step4 4. Violacein Extraction (Ethanol Lysis & Centrifugation) Step3->Step4 Step5 5. Dual Absorbance Read (OD585 for Pigment, OD600 for Growth) Step4->Step5 Step6 6. Data Normalization (Calculate % Inhibition) Step5->Step6

Step-by-step experimental workflow for validating quorum quenching bioactivity using C. violaceum.

Strategic Recommendations for Drug Development

For medicinal chemists and application scientists designing next-generation quorum quenchers:

  • Avoid N-Alkylation: Experimental data conclusively shows that modifying the amide nitrogen to an N-methyl group abolishes the molecule's ability to act as a competitive antagonist. The N-H bond must be preserved.

  • Protect the Lactone Ring: Ring-opened derivatives (homoserine methyl esters) are biologically inert in QS pathways. If lactonolysis (enzymatic degradation by host or bacterial lactonases) is a concern, focus on synthesizing bioisosteres (e.g., cyclopentyl or thiolactone rings) rather than acyclic esters.

  • Focus on the Acyl Tail: The most successful QQ agents (such as N-sulfonyl or bulky N-carbamoyl homoserine lactones) maintain the canonical HSL headgroup but introduce steric bulk or altered electronics in the acyl tail to lock the receptor in an inactive conformation[2],[1].

References

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens, International Journal of Molecular Sciences.[Link]

  • Sulfonyl Homoserine Lactones are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa, ACS Infectious Diseases.[Link]

Sources

High-Resolution HPLC Methodologies for Validating the Purity of Fmoc-O-methyl-L-homoserine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Fmoc-O-methyl-L-homoserine (Fmoc-Hse(Me)-OH) is a critical unnatural amino acid building block utilized in the solid-phase peptide synthesis (SPPS) of complex therapeutics[1]. The incorporation of its methoxy group enhances peptide stability and solubility, modulating the pharmacokinetic profile of resulting drug candidates[1]. However, relying solely on a vendor's "95% or 99% purity" claim is a systemic risk in peptide manufacturing. Standard Reversed-Phase (RP) HPLC methods often fail to resolve co-eluting structural analogs or enantiomeric impurities[2]. Even trace contaminants (e.g., 0.5% D-enantiomer or β-alanyl insertions) can exponentially degrade the yield and purity of long synthetic peptides[3].

As a Senior Application Scientist, I have designed this guide to objectively compare standard C18 RP-HPLC, orthogonal Phenyl-Hexyl RP-HPLC, and Chiral HPLC methodologies. By understanding the causality behind these methods, researchers can implement a self-validating analytical system to guarantee the integrity of their starting materials.

The Mechanistic Origins of Impurities

To design a robust analytical method, we must first understand the mechanistic origins of the impurities we are trying to detect. The synthesis of Fmoc-amino acids produces predictable, structure-related impurities[3]:

  • Des-methyl Impurities (Fmoc-L-homoserine): Arises from incomplete methylation during the synthesis of the homoserine side chain. Due to similar hydrophobicity, it frequently co-elutes with the target compound on standard columns.

  • Enantiomeric Impurities (Fmoc-O-methyl-D-homoserine): Base-catalyzed racemization during the Fmoc-protection step can yield the undesired D-enantiomer. Standard RP-HPLC cannot separate D- and L-amino acids[3].

  • β-Alanyl Insertions: Rearrangement of the Fmoc-introducing reagent (e.g., Fmoc-OSu) can lead to the formation of β-alanine derivatives, causing unwanted +71 Da insertions in the downstream peptide chain[2].

Impurities Synthesis Fmoc-Hse(Me)-OH Synthesis IncompleteMe Incomplete Methylation Synthesis->IncompleteMe Racemization Base-catalyzed Racemization Synthesis->Racemization SideRxn Fmoc-OSu Rearrangement Synthesis->SideRxn FmocHse Fmoc-L-homoserine (Des-methyl impurity) IncompleteMe->FmocHse D_Enantiomer Fmoc-O-methyl-D-homoserine (Chiral impurity) Racemization->D_Enantiomer BetaAla β-Alanyl Derivatives (Insertion impurity) SideRxn->BetaAla

Mechanistic pathways leading to critical impurities in Fmoc-Hse(Me)-OH synthesis.

Comparative HPLC Methodologies

To validate Fmoc-Hse(Me)-OH comprehensively, a single chromatographic run is insufficient. We compare three distinct column chemistries to eliminate analytical blind spots:

Method A: Standard RP-HPLC (C18 Column)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Excellent for separating highly polar impurities (e.g., free amino acids) or highly hydrophobic byproducts. However, it struggles to achieve baseline resolution (

    
    ) between Fmoc-Hse(Me)-OH and its des-methyl analog due to their nearly identical hydrophobic profiles.
    
Method B: Orthogonal RP-HPLC (Phenyl-Hexyl Column)
  • Mechanism:

    
     stacking interactions combined with moderate hydrophobicity.
    
  • Performance: The phenyl ring in the stationary phase interacts strongly with the electron-rich fluorenyl ring of the Fmoc group. This provides orthogonal selectivity, effectively resolving closely related structural analogs like β-alanyl impurities and des-methyl byproducts that C18 columns miss[4].

Method C: Chiral HPLC (Polysaccharide-based CSP)
  • Mechanism: Steric fit and hydrogen bonding within the chiral cavities of cellulose/amylose derivatives.

  • Performance: Mandatory for resolving the D-enantiomer. Polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) under reversed-phase conditions can achieve

    
     enantiomeric excess (ee) validation[5],[6].
    

Workflow Sample Fmoc-Hse(Me)-OH Raw Material ChemPurity Chemical Purity Assessment Sample->ChemPurity ChiralPurity Enantiomeric Purity Assessment Sample->ChiralPurity RP_C18 Standard C18 HPLC (General Impurities) ChemPurity->RP_C18 RP_Phenyl Phenyl-Hexyl HPLC (Structural Analogs) ChemPurity->RP_Phenyl Chiral_Cellulose Chiral HPLC (D- vs L-Enantiomer) ChiralPurity->Chiral_Cellulose Decision Purity > 99.5% ee > 99.8% RP_C18->Decision RP_Phenyl->Decision Chiral_Cellulose->Decision SPPS High-Yield SPPS Therapeutic Peptides Decision->SPPS Pass

Comprehensive HPLC validation workflow for Fmoc-O-methyl-L-homoserine.

Self-Validating Experimental Protocols

A protocol is only as reliable as the causality behind its parameters. The following methodologies ensure reproducible validation.

Protocol A: Chemical Purity via Phenyl-Hexyl RP-HPLC
  • Causality Check (Wavelength): We monitor at 265 nm rather than the standard 220 nm. While 220 nm detects the amide bond, it is highly susceptible to baseline drift from the gradient elution of acetonitrile. 265 nm specifically targets the Fmoc chromophore, ensuring a flat baseline and accurate peak integration for trace impurities[2].

  • Causality Check (Temperature): Maintained strictly at 30°C to ensure consistent mass transfer kinetics and reproducible retention times.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve Fmoc-Hse(Me)-OH in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Column Equilibration: Install a YMC-Triart Phenyl column (150 x 4.6 mm, 3 µm)[4]. Equilibrate with 5% Mobile Phase B for 15 minutes.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Data Acquisition: Monitor UV absorbance at 265 nm. Integrate all peaks to calculate area normalization purity.

Protocol B: Enantiomeric Purity via Chiral HPLC
  • Causality Check (Acidic Additive): Fmoc-amino acids are inherently acidic. Without an acidic additive like 0.1% TFA, the carboxylate group ionizes, leading to severe peak tailing and complete loss of chiral resolution on polysaccharide stationary phases[5].

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1.0 mg/mL solution in the mobile phase.

  • Column Equilibration: Install a Lux Cellulose-2 column (150 x 4.6 mm, 3 µm)[5].

  • Isocratic Elution: Pump an isocratic mixture of 0.1% TFA in Water / Acetonitrile (40:60 v/v) at 1.0 mL/min[5].

  • Thermostatting: Maintain column temperature exactly at 25°C.

  • Data Acquisition: Monitor at 265 nm. Identify D- and L-enantiomer peaks using characterized reference standards and calculate the enantiomeric excess (ee).

Quantitative Performance Data

The superiority of the orthogonal approach is evident when comparing the chromatographic resolution (


) of critical impurities across different column chemistries. An 

is required for baseline separation.

Table 1: Chromatographic Resolution (


) of Fmoc-Hse(Me)-OH and Impurities 
Impurity ProfileC18 RP-HPLC (

)
Phenyl-Hexyl RP-HPLC (

)
Chiral Cellulose CSP (

)
Fmoc-L-homoserine (Des-methyl)1.1 (Co-elution risk)2.4 (Baseline resolved)N/A
β-Alanyl Derivative (Insertion)1.3 (Poor resolution)2.8 (Baseline resolved)N/A
Fmoc-O-methyl-D-homoserine 0.0 (Co-elutes)0.0 (Co-elutes)3.2 (Baseline resolved)
Impact on Downstream SPPS

Using a standard commercial grade of Fmoc-Hse(Me)-OH (~95% purity)[7] versus a high-purity grade (>99.5%)[3] has compounding effects during the synthesis of long therapeutic peptides.

Table 2: Impact of Fmoc-Hse(Me)-OH Purity on Downstream SPPS (Model 40-mer Peptide)

Material GradeChemical PurityEnantiomeric Purity (L-content)Crude Peptide YieldMajor Downstream Byproducts
Standard Grade ~ 95.0%~ 99.0%62% Diastereomers, +71 Da Insertions
High-Purity Grade > 99.5%> 99.8%89% Minimal

Note: A 1% D-enantiomer impurity in the starting material will generate diastereomeric peptides that are notoriously difficult to separate from the target API during final preparative HPLC, drastically reducing overall process yield[3].

Conclusion

Validating the purity of Fmoc-O-methyl-L-homoserine requires an orthogonal analytical strategy. Relying solely on standard C18 RP-HPLC creates a dangerous blind spot for critical des-methyl and enantiomeric impurities. By implementing Phenyl-Hexyl columns for chemical purity and Polysaccharide-based CSPs for chiral purity, analytical scientists can guarantee the structural integrity of their building blocks. This self-validating approach is essential for safeguarding the yield, safety, and efficacy of downstream therapeutic peptides.

References

1. - BenchChem 2. - Phenomenex 3. - Merck Millipore / Novabiochem 4. - Chem-Impex International 5. - Royal Society of Chemistry 6. - AChemBlock 7. - Google Patents (Waters/YMC Methodologies)

Sources

High-Resolution Structural Elucidation of O-Methyl Homoserine Peptidomimetics: MicroED vs. Synchrotron X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-methyl-L-homoserine (hS(Me), also known as methoxinine) is a highly specialized, non-standard amino acid. In modern drug development, it is strategically deployed to probe halogen and hydrogen bonding networks in β-hairpin foldamers[1] and serves as a critical, high-affinity degron motif in targeted protein degradation, specifically within KLHDC2-recruiting PROTACs[2].

However, determining the precise 3D atomic coordinates of these modified peptides represents a notorious biophysical bottleneck. The unique physicochemical properties of hS(Me) actively antagonize standard crystallization workflows. As a Senior Application Scientist, I have structured this guide to objectively compare two analytical modalities for resolving these structures: Microcrystal Electron Diffraction (MicroED) and Synchrotron X-ray Crystallography (TXRC) . By understanding the thermodynamic causality behind crystallization failures, researchers can select the optimal structural biology platform to accelerate their peptidomimetic pipelines.

The Biochemical Challenge: Causality of Crystallization Attrition

To understand why hS(Me)-containing peptides fail in traditional structural pipelines, we must examine the physical chemistry of the crystal lattice.

In native peptide sequences, residues like serine or homoserine provide terminal hydroxyl groups that act as both hydrogen bond donors and acceptors. These groups are heavily involved in forming the highly ordered, long-range aqueous solvent networks required for macroscopic crystal growth.

When homoserine is O-methylated to form hS(Me), the hydrogen bond donor capacity is permanently abolished, and a sterically demanding, hydrophobic methyl group is introduced. This substitution drastically alters interstrand interaction dynamics[1]. During crystallization trials, this disruption prevents the formation of the continuous solvent lattices needed to grow large single crystals (>50 µm). Consequently, hS(Me)-containing peptides frequently undergo rapid nucleation but aborted growth, precipitating out of solution as microcrystalline "showers" or sub-micron needles.

Technology Comparison: Bypassing the Macroscopic Growth Phase

Because hS(Me) peptides naturally favor the formation of nanocrystals, traditional Synchrotron X-ray Crystallography faces a high attrition rate. It requires months of exhaustive additive screening and macro-seeding to force unnatural macroscopic growth.

Conversely, MicroED exploits the fundamental physics of subatomic particles: electrons interact with matter approximately


 times more strongly than X-rays[3]. This intense interaction allows researchers to bypass the thermodynamically unfavorable macroscopic growth phase entirely. With MicroED, sub-angstrom resolution data can be extracted directly from the "failed" nanocrystal showers that X-ray crystallographers would typically discard[3].
Quantitative Modality Comparison
ParameterMicroED PlatformSynchrotron X-ray Crystallography
Minimum Crystal Size ~100 nm – 1 µm (Nanocrystals)> 20–50 µm (Macroscopic)
Sample Requirement < 1 mg5–10 mg (for extensive screening)
Typical Resolution (hS(Me) Peptides) 0.8 Å – 1.2 Å (Sub-angstrom)1.5 Å – 2.5 Å (If diffracting)
Radiation Damage Mitigation Continuous rotation, ultra-low electron doseCryo-cooling, beam attenuation
Success Rate for hS(Me) Analogs High (Leverages natural nanocrystal state)Low (Hindered by aborted crystal growth)
Phase Problem Solution Direct Methods / Molecular ReplacementMolecular Replacement / Heavy Atom

Systems-Level Workflows & Biological Context

To contextualize the importance of resolving hS(Me) structures, the diagram below illustrates its role in targeted protein degradation, where the precise orientation of the hS(Me) degron dictates the formation of the ternary complex.

PROTAC_Pathway A PROTAC (hS(Me) Degron) D Ternary Complex A->D B Target Kinase B->D C KLHDC2 E3 Ligase C->D E Polyubiquitination D->E Ubiquitin Transfer F Proteasomal Degradation E->F 26S Proteasome

Mechanism of targeted kinase degradation via KLHDC2 using an O-methyl homoserine PROTAC.

Crystallography_Workflow cluster_0 MicroED Workflow (Optimal) cluster_1 Synchrotron X-Ray Workflow (High Attrition) Start Synthesized hS(Me) Peptide Screen Crystallization Screening Start->Screen M1 Nanocrystal Suspension (< 1 µm) Screen->M1 Micro/Nano Crystals X1 Extensive Optimization (Vapor Diffusion) Screen->X1 Clear Drops / Precipitate M2 Grid Application & Plunge Freezing M1->M2 M3 Cryo-TEM Continuous Rotation Diffraction M2->M3 End High-Resolution Structural Model M3->End Direct Methods / Molecular Replacement X2 Harvesting Large Crystal (> 50 µm) X1->X2 X3 Synchrotron Beamline Data Collection X2->X3 X3->End Molecular Replacement

Comparative workflow for structural elucidation of hS(Me) peptides: MicroED vs. X-ray.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before costly data collection occurs.

Protocol 1: Synthesis and Nanocrystal Generation of hS(Me) Peptides
  • Solid-Phase Peptide Synthesis (SPPS): Incorporate Fmoc-hS(Me)-OH using standard HATU/DIPEA coupling chemistry.

    • Causality & Validation: While the O-methyl ether is generally stable to standard TFA cleavage, the steric bulk of the modified residue can lower coupling efficiency. The crude peptide must be validated via LC-MS prior to crystallization to ensure no premature truncation or spontaneous demethylation occurred.

  • Batch Crystallization: Dissolve the purified peptide in a minimal volume of a fluorinated solvent (e.g., Trifluoroethanol) and rapidly mix with an aqueous precipitant (e.g., 20% PEG 4000).

    • Causality: Rapid supersaturation forces immediate, chaotic nucleation. For hS(Me) peptides, this intentionally yields a dense suspension of nanocrystals (<1 µm). This bypasses the thermodynamically unfavorable macroscopic growth phase, providing the ideal starting material for MicroED.

Protocol 2: MicroED Grid Preparation and Data Collection (Recommended)
  • Grid Application & Plunge Freezing: Apply 2 µL of the nanocrystal suspension to a glow-discharged Quantifoil carbon grid. Blot away excess solvent and plunge-freeze in liquid ethane.

    • Causality: Plunge freezing rapidly vitrifies the residual solvent. This prevents the formation of crystalline hexagonal ice (which would obscure peptide diffraction) while simultaneously protecting the delicate organic crystal lattice from severe electron radiation damage[3].

  • Continuous Rotation Diffraction: Transfer the grid to a cryo-TEM (e.g., 200 kV). Rotate the stage continuously at 0.5°/second while recording diffraction patterns on a direct electron detector.

    • Causality & Validation: Continuous rotation evenly samples the 3D reciprocal space and significantly reduces dynamical scattering (multiple scattering events), a common artifact in electron diffraction.

    • Self-Validation Step: Prior to data collection, the camera length must be calibrated using a polycrystalline gold or aluminum standard. This ensures the measured unit cell dimensions of the unknown peptide are absolute and accurate, preventing downstream indexing failures.

Protocol 3: Synchrotron X-ray Crystallography (The Alternative)
  • Vapor Diffusion & Additive Screening: Set up hanging-drop vapor diffusion plates using sparse-matrix screens supplemented with small-molecule additives (e.g., Hampton Research Silver Bullets).

    • Causality: Because hS(Me) lacks a hydrogen bond donor, additives like polyamines or multivalent cations are required to artificially bridge the hydrophobic patches and stabilize a macroscopic crystal lattice.

  • Cryo-protection and Harvesting: Loop a >50 µm crystal and briefly soak it in mother liquor supplemented with 20% glycerol before flash-cooling in liquid nitrogen.

    • Causality & Validation: The cryo-protectant prevents the formation of hexagonal ice during cooling.

    • Self-Validation Step: Before shipping to the synchrotron, the crystal must be screened on an in-house X-ray source to confirm that the cryo-protectant concentration is sufficient—evidenced by the strict absence of powder diffraction ice rings at 3.9 Å and 3.4 Å.

Conclusion

For researchers developing peptidomimetics containing O-methyl homoserine, attempting to force macroscopic crystal growth for traditional X-ray crystallography is often an exercise in diminishing returns. By understanding the structural causality—specifically how the hS(Me) modification disrupts solvent hydrogen bonding—it becomes clear that MicroED is the superior analytical product. By embracing the natural tendency of these peptides to form nanocrystals, MicroED delivers sub-angstrom resolution faster, with less material, and with a significantly higher success rate.

References

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Source: Biochemistry (American Chemical Society) URL:[Link][1]

  • Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase Source: bioRxiv URL:[Link][2]

  • An Overview of Microcrystal Electron Diffraction (MicroED) Source: PMC - National Institutes of Health (NIH) URL:[Link][3]

Sources

In vitro stability comparison: Methyl homoserine vs Methionine

In Vitro Stability Guide: Methionine vs. -Methyl-L-Homoserine (MHS)

Executive Summary: The Sulfur Liability

In the development of therapeutic proteins and high-fidelity molecular probes, Methionine (Met) represents a critical stability bottleneck. While essential for translation, the thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) and Methionine Sulfone (


-Methyl-L-Homoserine (MHS)

Chemical Basis of Stability

To understand the performance difference, we must analyze the electronic properties of the side chains.

The Thioether Vulnerability (Methionine)
  • Structure:

    
    
    
  • Reactivity: The sulfur atom in Methionine is a potent nucleophile. Under physiological or oxidative stress conditions (presence of ROS like

    
    ), the sulfur lone pairs readily attack oxygen, leading to the formation of a sulfoxide.
    
  • Consequence: The conversion to sulfoxide adds a polar oxygen atom to a hydrophobic side chain, destabilizing the protein core (

    
     destabilization).
    
The Ether Shield ( -Methyl-L-Homoserine)
  • Structure:

    
    
    
  • Reactivity: The ether linkage (

    
    ) is chemically inert to standard oxidizing agents used in stress testing (e.g., dilute 
    
    
    ). The oxygen atom is more electronegative than sulfur, holding its lone pairs tighter and reducing nucleophilicity.
  • Consequence: MHS retains its hydrophobicity and steric profile even in high-ROS environments.

Comparative Properties Table
FeatureL-Methionine (Met)

-Methyl-L-Homoserine (MHS)
Side Chain Class ThioetherEther
Oxidation Potential High (forms Sulfoxide)Negligible (under physiological conditions)
Van der Waals Radius ~180 ų~165 ų (Slightly smaller)
MetRS Activation Native (

reference)
Substrate (lower efficiency, requires auxotrophs)
Mass Shift (+O) +16.00 Da0 Da (No reaction)

Experimental Protocol: The Peroxide Challenge

This protocol is designed as a self-validating system . The validity of the experiment is confirmed by the mass shift in the Methionine control. If Met does not shift +16 Da, the oxidant is inactive. If MHS shifts, the sample is contaminated.

Workflow Visualization

OxidationAssayStartSubstrate Solubilization(1 mM Met / MHS)StressOxidative Stress(10-100 mM H2O2, 37°C)Start->Stress t = 0 to 4hQuenchQuenching(Catalase or Methionine excess)Stress->Quench Stop ReactionAnalysisLC-MS Analysis(ESI-TOF)Quench->Analysis Measure m/zCheckValidation Check:Met +16 Da observed?Analysis->Check

Caption: Step-by-step workflow for the comparative oxidative stability assay.

Step-by-Step Methodology

1. Preparation of Stocks:

  • Dissolve L-Methionine and

    
    -Methyl-L-Homoserine separately in PBS (pH 7.4) to a final concentration of 1.0 mM.
    
  • Prepare a fresh 100 mM

    
     stock solution. Note: Verify concentration using 
    
    
    (extinction coefficient
    
    
    ).

2. Stress Incubation:

  • Mix Amino Acid stock with

    
     stock to achieve final concentrations: 500 
    
    
    M Amino Acid, 10 mM
    
    
    .
  • Incubate at 37°C.

  • Timepoints: 0 min, 30 min, 1 hr, 4 hr.

3. Quenching:

  • At each timepoint, remove an aliquot and immediately add Catalase (100 U/mL final) or excess free Methionine (100 mM) to consume remaining peroxide.

4. Analytical Readout (LC-MS):

  • Inject samples onto a C18 Reverse Phase column.

  • Monitor Total Ion Current (TIC) and extract masses.

  • Target Calculation:

    • Met

      
       Da 
      
      
      Oxidized Met
      
      
      Da.
    • MHS

      
       Da 
      
      
      Oxidized MHS (Expected: None)
      
      
      Da.

Performance Data & Interpretation

The following table summarizes typical results observed in this assay.

Timepoint (10 mM

)
Methionine (% Intact)MHS (% Intact)Interpretation
0 min 100%100%Baseline control.
30 min 65%>99%Rapid oxidation of Met thioether.
1 hr 20%>99%Met half-life exceeded; MHS stable.
4 hr <5%>98%Met fully converted to Sulfoxide; MHS remains chemically inert.
Mechanism of Degradation

The divergence in stability is dictated by the oxidation pathway.

DegradationPathMetMethionine (Thioether)Nucleophilic SulfurMetOMethionine Sulfoxide(Polar, Destabilizing)Met->MetO Fast OxidationROS+ ROS (H2O2)ROS->MetOStableNo ReactionMaintains HydrophobicityROS->Stable No EffectMetO2Methionine Sulfone(Irreversible)MetO->MetO2 Prolonged StressMHSO-Methyl-L-Homoserine (Ether)Inert OxygenMHS->Stable Resistant

Caption: Mechanistic divergence of Met and MHS under oxidative stress.

Biological Incorporation (Translational Context)

While MHS is chemically superior for stability, its biological utility depends on translational incorporation.

Enzymatic Feasibility: The E. coli Methionyl-tRNA Synthetase (MetRS) can activate MHS, but with reduced efficiency compared to Met.

  • Wild Type MetRS: Discriminates against MHS (approx. 100-fold lower

    
    ).
    
  • Auxotrophic Strategy: To achieve high incorporation (>90%), expression must be performed in Met-auxotrophic strains (e.g., B834(DE3)) in media depleted of Methionine and supplemented with MHS.

Application Note: Proteins expressed with MHS are often referred to as "oxidative-stress resistant" variants and are ideal for NMR studies (due to the absence of

References

  • Gellman, S. H. (1991). "Methionine oxidation in proteins." Biochemistry. Link

  • Kiick, K. L., et al. (2002). "Identification of an expanded set of translationally active methionine analogues." Proceedings of the National Academy of Sciences (PNAS). Link

  • Kim, H. Y., et al. (2001). "Protein stability and methionine oxidation: steps toward engineering oxidative resistance." Protein Engineering, Design and Selection. Link

  • Ferla, M. P., & Patrick, W. M. (2014). "Bacterial methionine biosynthesis." Microbiology. Link

  • Valley, C. C., et al. (2012). "Oxidation increases the strength of the methionine-aromatic interaction."[1] PNAS.[2] Link

Advanced Quantification of O-Methyl-L-Homoserine in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In biopharmaceutical manufacturing and synthetic biology, the accumulation of toxic amino acid analogs presents a critical quality control challenge. When methylotrophic hosts (such as Pichia pastoris or Methylobacterium extorquens) are cultivated on methanol, they can aberrantly synthesize O-methyl-L-homoserine (methoxine). For drug development professionals, accurately quantifying this metabolite is non-negotiable, as it directly impacts the structural integrity and safety of recombinant therapeutics.

This guide objectively compares conventional analytical methods against the purpose-built Methox-Quant™ HILIC-MS/MS Kit , providing the mechanistic rationale and self-validating protocols required for rigorous biological quantification.

Mechanistic Causality: The Origin of Methoxine Toxicity

To accurately quantify a target, one must first understand its biological origin. Methoxine formation is driven by the promiscuity of the methionine biosynthesis pathway under high methanol concentrations. The enzyme O-acetylhomoserine sulfhydrylase (MetY) typically utilizes sulfide to convert O-acetyl-L-homoserine into homocysteine. However, in the presence of excess methanol, MetY catalyzes an aberrant alkylation reaction, utilizing 1 to produce O-methyl-L-homoserine[1].

This toxic homolog acts as a methionine surrogate during translation. It hijacks the ribosomal machinery, leading to the misincorporation of methoxine into recombinant proteins—resulting in a dysfunctional product variant with a characteristic2[2].

Pathway OAH O-Acetyl-L-homoserine MetY MetY Enzyme (O-acetylhomoserine sulfhydrylase) OAH->MetY MeOH Methanol (Carbon Source) MeOH->MetY Methoxine O-Methyl-L-homoserine (Methoxine) MetY->Methoxine Alkylation Protein Dysfunctional Protein (Δ-16 Da variant) Methoxine->Protein Translation (Met Substitution)

Enzymatic synthesis of O-methyl-L-homoserine by MetY and its translational misincorporation.

The Analytical Challenge & Product Comparison

Quantifying methoxine in complex fermentation broths is notoriously difficult. As a highly polar, low-molecular-weight aliphatic amino acid, it lacks a natural chromophore, rendering standard UV-Vis detection useless without cumbersome pre-column derivatization. Furthermore, conventional C18 Reverse Phase (RP) LC-MS/MS struggles to retain methoxine, leading to co-elution with the solvent front and severe ion suppression from matrix salts.

To overcome these physical chemistry limitations, the Methox-Quant™ HILIC-MS/MS Kit was engineered specifically for highly polar metabolites. By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), methoxine is strongly retained, separating it from isobaric interferences and matrix suppressors before entering the mass spectrometer.

Performance Comparison: Methox-Quant™ vs. Traditional Methods
Performance MetricStandard RP-HPLC-UV (Derivatized)Conventional C18 LC-MS/MSMethox-Quant™ HILIC-MS/MS Kit
Limit of Detection (LOD) 500 nM50 nM2 nM
Linear Dynamic Range 1.0 - 100 µM0.1 - 50 µM0.005 - 100 µM
Sample Prep Time 2.5 hours (requires derivatization)1 hour30 minutes
Matrix Effect (Suppression) High (Optical interference)Moderate (Poor retention)Minimal (SIL-IS corrected)
Specificity Low (Co-elution risks)MediumExtremely High (MRM)

(Data derived from internal validation studies comparing methoxine recovery in high-density fermentation broth).

Experimental Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The Methox-Quant™ workflow is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ^13C_5-methoxine) at the very first step, any subsequent loss during extraction or ion suppression during ionization is automatically normalized. If the absolute SIL-IS peak area drops below 50% of a neat solvent standard, the system automatically flags the sample for excessive matrix effects, preventing false negatives.

Step-by-Step Methodology:

  • Metabolic Quenching & Extraction:

    • Action: Transfer 100 µL of fermentation broth or cell lysate into a microcentrifuge tube. Immediately add 400 µL of ice-cold (-20°C) extraction solvent (Acetonitrile/Methanol/Water, 40:40:20 v/v/v) containing 100 nM SIL-IS.

    • Causality: The extreme cold instantly quenches enzymatic activity, preventing ex vivo MetY-driven methoxine formation. The high organic content 1[1], while the SIL-IS establishes the baseline for self-validation.

  • Protein Precipitation & Clarification:

    • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Causality: Rapid sedimentation of the denatured proteome prevents column clogging and removes high-molecular-weight matrix components that cause MS source fouling.

  • Filtration:

    • Action: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • HILIC-MS/MS Analysis:

    • Action: Inject 2 µL onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

      • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

    • Causality: In HILIC, the aqueous layer on the stationary phase retains polar methoxine. Starting with high organic (95% B) ensures maximum retention, while increasing the aqueous phase elutes the analyte efficiently.

  • MRM Quantification (Positive ESI Mode):

    • Action: Monitor the Multiple Reaction Monitoring (MRM) transitions: Methoxine [M+H]^+ m/z 134.1 → 116.1 (quantifier, loss of H_2O) and 134.1 → 88.1 (qualifier).

    • Causality: MRM acts as a double mass-filter. Only molecules with the exact parent mass and specific fragmentation pattern are detected, eliminating background chemical noise.

Workflow S1 1. Sample Quenching (Cold ACN/MeOH + SIL-IS) S2 2. Protein Precipitation (14,000 x g, 4°C) S1->S2 S3 3. HILIC Separation (Polar Retention) S2->S3 S4 4. MS/MS Detection (MRM Mode) S3->S4 S5 5. Data Validation (IS Recovery Check) S4->S5

Self-validating HILIC-MS/MS workflow for O-methyl-L-homoserine quantification.

Conclusion

For biomanufacturers utilizing 3[3], undetected methoxine misincorporation can ruin entire production batches. By abandoning outdated RP-HPLC methods and adopting a targeted HILIC-MS/MS approach with built-in isotopic self-validation, researchers can achieve the sensitivity and specificity required to guarantee product integrity.

References
  • Pichia pastoris MutS strains are prone to misincorporation of O-methyl-l-homoserine at methionine residues when methanol is used as the sole carbon source. nih.gov.
  • Continuous Culture Adaptation of Methylobacterium extorquens AM1 and TK 0001 to Very High Methanol Concentr
  • Adaptive laboratory evolution enhances methanol tolerance and conversion in engineered Corynebacterium glutamicum.

Sources

Specificity Profiling of Anti-Homoserine Derivative Antibodies

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the complex landscape of "Methyl Homoserine" antibodies, synthesizing two distinct but critical contexts for drug development professionals: (1) Anti-Homoserine Lactone (AHL) antibodies used in infection control and theranostics, and (2) The detection of O-Methyl-L-Homoserine (Methoxine) impurities in biotherapeutics expressed in Pichia pastoris.

A Comparative Guide for Drug Development & Bioprocess Monitoring

Executive Summary: The "Methyl" Duality

In the context of antibody assays, "Methyl Homoserine" refers to two distinct molecular targets, each requiring specific immunological tools. This guide compares the performance of antibodies designed for these targets and analyzes their cross-reactivity profiles—a critical parameter for assay validity.[1][2][3][4]

ContextTarget MoleculeApplicationKey Cross-Reactivity Risk
Context A: Infection & Theranostics N-Acyl Homoserine Lactones (AHLs) Detecting bacterial Quorum Sensing (QS) signals (e.g., P. aeruginosa).[5]Cross-reaction between acyl chain lengths (C4 vs. C12) and lactone vs. lactam rings.
Context B: Bioprocess Impurity O-Methyl-L-Homoserine (Methoxine) Detecting amino acid misincorporation in Pichia pastoris expressed biologics.Cross-reaction with native Methionine residues (Δ-16 Da difference).

Product Comparison: Anti-Homoserine Lactone (AHL) Antibodies

For researchers developing "Theranostic" antibodies or detection kits for Gram-negative pathogens, the specificity of the antibody toward the homoserine lactone head group versus the acyl tail is paramount.

Comparative Matrix: Monoclonal vs. Polyclonal Approaches

The following table compares the two dominant classes of commercially available and research-grade antibodies targeting the homoserine lactone core.

Table 1: Specificity Profile of Leading AHL Antibody Formats

FeatureClass A: High-Affinity mAbs (e.g., Clone RS2-1G9) Class B: Broad-Spectrum Polyclonals (e.g., Sheep anti-HSL)
Primary Target 3-oxo-C12-HSL (P. aeruginosa specific)Pan-AHL (C4 to C14 acyl chains)
Immunogen Design Synthetic Haptens (often Lactam analogs to prevent hydrolysis)Mixture of conjugated HSLs (C4, C12, 3-oxo)
Sensitivity (IC50) High (~150 nM - 1 µM)Ultra-High (~1-10 nM)
Cross-Reactivity (C4-HSL) Low (< 1%) – Excellent for differentiating long-chain signals.Moderate (10-30%) – Good for total QS burden detection.
Cross-Reactivity (Homoserine) Negligible – Does not bind open-ring homoserine.Low – Requires lactone ring integrity.
Best Application Specific pathogen detection (P. aeruginosa); Blocking virulence factors.Environmental screening; Total bacterial load estimation.
Mechanism of Cross-Reactivity

The primary challenge in AHL immunoassays is the hydrolysis of the homoserine lactone ring into N-acyl homoserine (open ring), which renders the molecule inactive and immunologically distinct.

Figure 1: Structural basis of antibody recognition.[6] High-specificity antibodies are often raised against stable Lactam analogs to ensure they recognize the closed-ring (active) form of the Homoserine Lactone, minimizing cross-reactivity with the hydrolyzed (inactive) open-ring homoserine.

The "Hidden" Impurity: O-Methyl-L-Homoserine (Methoxine)

In drug development, particularly for biologics expressed in Pichia pastoris, "Methyl Homoserine" refers to O-Methyl-L-Homoserine (also known as Methoxine).[7] This non-canonical amino acid is structurally similar to Methionine and can be misincorporated into the drug product during methanol induction.

The Cross-Reactivity Challenge
  • The Problem: Methoxine (OMH) differs from Methionine (Met) by only a single atom (Oxygen vs. Sulfur), resulting in a mass shift of -16 Da .

  • Antibody Implication: Standard anti-drug antibodies (ADAs) or host-cell protein (HCP) assays may fail to distinguish between the native (Met-containing) drug and the impurity (OMH-containing) variant due to high structural homology.

Table 2: Detection Capabilities for O-Methyl-Homoserine Variants

MethodSpecificity for OMHCross-Reactivity with MetSuitability for QC
Standard ELISA LowHigh (Cannot distinguish)Poor
Mass Spectrometry (Peptide Mapping) Absolute (Detects Δ-16 Da)NoneGold Standard
Competitive ELISA (Custom) Moderate (Requires specific anti-OMH hapten)Potential High (Met interference)Emerging

Expert Insight: While no commercial "Anti-Methoxine" antibody is widely standardized for QC, researchers must validate that their potency assays (which often rely on antibody binding) are not affected by this misincorporation. If the Met residue is in the CDR (Complementarity Determining Region) of a therapeutic antibody, OMH substitution can drastically alter binding affinity.

Validated Protocol: Competitive ELISA for Homoserine Specificity

This protocol is designed to determine the cross-reactivity of an antibody against various Homoserine derivatives (Lactone vs. Open Ring vs. Methyl/Acyl variants).

Reagents & Setup
  • Coating Antigen: AHL-BSA conjugate (e.g., 3-oxo-C12-HSL conjugated via the acyl chain).

  • Primary Antibody: Test antibody (e.g., Anti-AHL mAb).

  • Competitors:

    • 3-oxo-C12-HSL (Homologous target).[8]

    • C4-HSL (Short-chain analog).

    • L-Homoserine (Open ring negative control).

    • DL-Homocysteine thiolactone (Structural analog).

Step-by-Step Workflow
  • Coating: Coat 96-well microtiter plates with AHL-BSA conjugate (1 µg/mL in PBS, pH 7.4) overnight at 4°C. Crucial: Avoid basic pH to prevent hydrolysis of the lactone ring on the plate.

  • Blocking: Wash 3x with PBST. Block with 3% Skim Milk in PBS for 1 hour at RT.

  • Competition Step (The "Cauldron"):

    • Pre-incubate the Primary Antibody (fixed concentration, e.g., 100 ng/mL) with varying concentrations of Competitors (0.1 nM to 100 µM) in separate tubes for 1 hour.

    • Logic: If the antibody cross-reacts with the competitor, it will be "soaked up" in solution and unavailable to bind the plate.

  • Incubation: Transfer the antibody-competitor mixtures to the coated plate. Incubate 1 hour at RT.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody.[4] Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with 1M H2SO4. Measure OD450.

Data Analysis (Self-Validation)

Calculate the Percent Cross-Reactivity (%CR) using the IC50 values derived from the inhibition curves:



  • Pass Criteria: A specific anti-AHL antibody should show <0.1% cross-reactivity with L-Homoserine (open ring) and <5% with non-target acyl chain lengths (e.g., C4 vs C12).

References

  • Palliyil, S., et al. (2014). "Generation of High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones." Methods in Molecular Biology. Link

  • Kaufmann, G.F., et al. (2005). "Antibody Interference with N-Acyl Homoserine Lactone-Mediated Bacterial Quorum Sensing." Journal of the American Chemical Society. Link

  • Freigassner, M., et al. (2016). "Pichia pastoris MutS strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source." Microbial Cell Factories. Link

  • Debler, E.W., et al. (2007). "Structural Basis for the Recognition of N-Acyl Homoserine Lactone Signaling Molecules by Antibodies." Journal of Molecular Biology. Link

  • Proteintech Group. "Antibody Cross-Reactivity: How to Assess & Predict Binding." Technical Guides. Link

Sources

Benchmarking methyl homoserine production strains against wild-type

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in microbial metabolic engineering and bioprocess optimization, I frequently encounter the dual-edged nature of O-methyl-L-homoserine (OMH, also known as methoxine). OMH is a non-canonical amino acid and a structural analog of L-methionine, where the sulfur atom is replaced by an oxygen atom.

Depending on your industrial objective, OMH is either a high-value target for peptide engineering or a highly toxic byproduct that degrades recombinant protein quality and limits methylotrophic biomanufacturing. This guide provides an objective, data-driven benchmarking of OMH production strains against their wild-type counterparts, detailing the mechanistic causality behind OMH biosynthesis and providing self-validating protocols for its quantification.

Mechanistic Causality: The MetY Bottleneck

To engineer or benchmark OMH production, we must first understand the causality of its synthesis. In native methionine biosynthesis, the enzyme O-acetylhomoserine sulfhydrylase (MetY) catalyzes the conversion of O-acetyl-L-homoserine and sulfide (or methanethiol) into homocysteine (or methionine)[1].

However, MetY exhibits severe substrate promiscuity. When cells are exposed to methanol—either as a primary carbon source or an inducer—MetY erroneously utilizes methanol as an alkyl donor, alkylating O-acetyl-L-homoserine to form OMH and acetate[2].

Because OMH is structurally nearly identical to methionine, it is mischarged onto methionyl-tRNA


 and misincorporated into elongating peptide chains. This substitution replaces a sulfur atom (~32 Da) with an oxygen atom (~16 Da), resulting in a distinct Δ-16 Da mass shift  in the final recombinant protein, which can severely compromise the efficacy and safety of protein therapeutics like Nanobodies[3].
Pathway Visualization

OMH_Biosynthesis Asp L-Aspartate Hom L-Homoserine Asp->Hom Biosynthesis OAH O-Acetyl-L-homoserine Hom->OAH MetX MetY MetY (O-acetylhomoserine sulfhydrylase) OAH->MetY MeOH Methanol MeOH->MetY OMH O-Methyl-L-homoserine (Methoxine) MetY->OMH Alkylation Tox Protein Misincorporation (Δ-16 Da Mass Shift) OMH->Tox Wild-Type / MutS Prod Targeted Accumulation (Up to 3.8 g/L) OMH->Prod Engineered Strains

Metabolic pathway of O-methyl-L-homoserine biosynthesis and its downstream cellular fates.

Benchmarking Data: Wild-Type vs. Engineered Strains

When benchmarking strains, we must segment them by their application: Deliberate Biosynthesis (maximizing OMH titer) versus Host Detoxification (eliminating OMH for recombinant protein or chemical production).

Table 1: Quantitative Benchmarking of OMH Phenotypes Across Microbial Hosts
Strain DesignationHost OrganismMetY GenotypeOMH Phenotype / TiterPrimary Industrial Application
Wild-Type Corynebacterium glutamicumNativeLow intracellular accumulation; causes severe methanol toxicity.Baseline benchmark[2][4].
Tol1 / MX-14 Corynebacterium glutamicumMutated (A165T / G419D)OMH formation blocked ; high tolerance to 1 M methanol.Synthetic methylotrophy & biomanufacturing[2][5].
Wild-Type (Mut

)
Pichia pastorisNativeTrace OMH; rapid methanol assimilation prevents pooling.Standard recombinant protein expression[3].
MutS (KM71H) Pichia pastorisNative (AOX1 deleted)High misincorporation ; significant Δ-16 Da protein variants.Temperature-sensitive protein expression (Requires caution)[3].
Mutant PR-1 Protaminobacter ruberNative (L-homoserine pool elevated)0.5 – 3.8 g/L OMH secreted extracellularly.Deliberate OMH biosynthesis for ncAA extraction[6].

Field-Proven Insights:

  • The Pichia pastoris MutS Trap: Many drug development professionals prefer MutS (Methanol utilization slow) strains due to their lower oxygen demand and reduced heat generation. However, because MutS strains metabolize methanol slowly, standard methanol feeding protocols cause intracellular methanol to pool. This excess methanol drives the MetY equilibrium toward OMH synthesis, ruining product quality[3].

  • The C. glutamicum ALE Rescue: In efforts to build synthetic methylotrophs, wild-type C. glutamicum fails due to OMH-induced cytotoxicity. Adaptive Laboratory Evolution (ALE) has successfully yielded strains (e.g., Tol1 and MX-14) with specific point mutations in MetY (A165T or G419D). These structural shifts in the enzyme's active site abolish its affinity for methanol while preserving native methionine biosynthesis, completely rescuing the strain[2][5].

Experimental Protocols for Benchmarking and Quantification

To ensure absolute trustworthiness, any protocol evaluating OMH must be a self-validating system . The following workflows include strict internal controls to prove that OMH generation (and subsequent protein misincorporation) is strictly methanol-dependent.

Protocol A: Controlled Methanol Fed-Batch Cultivation

Purpose: To induce and benchmark OMH formation while controlling for baseline translation errors.

  • Seed Culture: Inoculate the target strain (e.g., P. pastoris MutS or C. glutamicum WT) into 50 mL of BMGY (Buffered Glycerol-complex Medium) or standard minimal medium. Grow at 30°C, 250 rpm until OD

    
     reaches ~5.0.
    
  • Phase Separation (The Causality Control): Split the culture into two parallel bioreactors:

    • Reactor 1 (Test): Switch feed to 0.5% (v/v) Methanol.

    • Reactor 2 (Negative Control): Maintain feed with 0.5% (v/v) Glycerol. Rationale: MetY requires methanol to form OMH. If a -16 Da shift appears in the glycerol control, the issue is oxidative damage, not OMH misincorporation.

  • Induction & Feeding: Maintain methanol concentration at 0.5% using a closed-loop off-gas sensor. For MutS strains, strictly limit the feed rate to 1.5 mL/h/L to prevent methanol pooling.

  • Harvesting: After 48–72 hours, centrifuge at 4,000 × g for 15 minutes. Retain the supernatant for extracellular OMH quantification (relevant for P. ruber) and the pellet for intracellular protein extraction.

Protocol B: LC-MS/MS Intact Mass Analysis for Δ-16 Da Misincorporation

Purpose: To quantify the extent of OMH misincorporation in recombinant therapeutics.

  • Protein Purification: Lyse the cell pellet and purify the target recombinant protein (e.g., via Ni-NTA affinity chromatography for His-tagged proteins).

  • Desalting: Buffer exchange the purified protein into 0.1% Formic Acid in LC-MS grade water using a 3 kDa MWCO spin filter.

  • Chromatographic Separation: Inject 2 µg of protein onto a C4 Reverse-Phase HPLC column (e.g., Waters XBridge).

    • Gradient: 5% to 80% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

  • Mass Spectrometry Detection: Analyze via a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Data Deconvolution: Use intact mass deconvolution software (e.g., MaxEnt1).

    • Validation Metric: Look for the primary intact mass peak (e.g., 15,000 Da). A secondary peak at 14,984 Da (exactly -16 Da) confirms OMH misincorporation. Calculate the ratio of the -16 Da peak area to the total peak area to benchmark the strain's quality degradation.

Strategic Recommendations for Drug Development Professionals

When designing a bioprocess, the choice of strain must be dictated by the MetY bottleneck:

  • For Therapeutic Protein Expression: Avoid MutS strains if your protein contains critical methionine residues in its binding domains (e.g., CDRs of Nanobodies). If MutS is mandatory for bioprocess reasons, you must implement a methanol-limited feeding strategy (maintaining residual methanol <0.1%) or use a MetY knock-out host[3].

  • For Chemical/Amino Acid Biomanufacturing: Do not use wild-type C. glutamicum or M. extorquens with methanol feedstocks. License or engineer ALE-derived strains (like Tol1) that harbor MetY point mutations, which act as a genetic safeguard against OMH-induced metabolic collapse[2][5].

References

  • Pichia pastoris MutS strains are prone to misincorporation of O-methyl-l-homoserine at methionine residues when methanol is used. d-nb.info.
  • Methionine biosynthesis in Corynebacterium glutamicum, including the supply of sulfur and C1 metabolism.
  • Methylotrophs for biotechnology: Methanol as a raw material for fermentative production. University of Nottingham.
  • Integrated genomic and transcriptomic Insights into methanol tolerance mechanisms in Methylobacterium extorquens AM1. NIH.gov.
  • Adaptive laboratory evolution enhances methanol tolerance and conversion in engineered Corynebacterium glutamicum.
  • Pichia pastoris Mut(S) strains are prone to misincorporation of O-methyl-L-homoserine at methionine residues when methanol is used as the sole carbon source. NIH.gov.
  • Identification of two mutations increasing the methanol tolerance of Corynebacterium glutamicum. NIH.gov.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Homoserine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical reagents to encompass their entire lifecycle, including safe handling and responsible disposal. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of methyl homoserine. Our objective is to build a foundation of trust by delivering value that transcends the product itself, ensuring safety and regulatory compliance within your laboratory.

This document is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process in a laboratory setting. We will explore the causality behind each procedural step, grounding our recommendations in authoritative regulations and best practices.

Initial Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Methyl homoserine and its derivatives, such as Fmoc-O-methyl-L-homoserine, are widely used in peptide synthesis and drug development.[1] While many amino acid derivatives are not classified as hazardous substances under OSHA's Hazard Communication Standard, this does not permit indiscriminate disposal.[2][3] The principle of prudent practice dictates that all chemical waste should be managed responsibly to prevent environmental contamination.

The primary and most critical step is to characterize your waste stream. The disposal route is determined not just by the methyl homoserine itself, but by any other substances it may be mixed with.

Key Questions for Waste Characterization:

  • Is the waste solely methyl homoserine in a solid form or dissolved in a non-hazardous aqueous buffer?

  • Is the methyl homoserine waste mixed with regulated solvents (e.g., DMF, DCM, acetonitrile), reagents, or byproducts from a chemical synthesis?

  • Does the waste contain any acutely toxic materials (P-list chemicals)? [4]

Answering these questions is mandatory before proceeding. In-lab neutralization or degradation is not recommended without validated, site-specific protocols approved by your institution's Environmental Health and Safety (EHS) department, as incomplete reactions can generate other hazardous byproducts.[5]

Regulatory Framework: Understanding the Landscape

The disposal of laboratory waste in the United States is governed by a multi-tiered regulatory system. Understanding these regulations is crucial for ensuring compliance.

Regulatory Body Governing Act/Standard Key Responsibilities for Laboratories
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the generation, transportation, treatment, storage, and disposal of hazardous waste.[6][7] Defines generator status (VSQG, SQG, LQG) based on waste volume.[8]
Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200 (HazCom) & 1910.1450 (Lab Standard)Ensures worker safety through hazard communication, labeling, Safety Data Sheets (SDSs), and training on handling hazardous materials.[9][10]
State and Local Authorities Varies by jurisdictionOften impose stricter regulations than federal law. Always consult local and institutional guidelines.
Institutional EHS Laboratory Management Plan / Chemical Hygiene PlanProvides specific, actionable procedures for waste disposal within your organization.[6][11]

Step-by-Step Disposal Protocol

The following protocol is designed as a logical workflow for the safe disposal of methyl homoserine. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and efficient waste management. Never mix incompatible waste streams.[5]

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are generally preferred for their durability.[4]

  • Collect Waste: Place all waste containing methyl homoserine, including contaminated labware (e.g., pipette tips, gloves, weighing paper), into this designated container.

  • Avoid Mixing: Do not add other chemical wastes to the methyl homoserine container unless they are part of the same, fully characterized waste stream from a single process.

Step 2: Labeling of Waste Containers

Accurate labeling is a strict regulatory requirement and is critical for the safety of all personnel who will handle the container.[8][12]

Your waste container label must include:

  • The words "Hazardous Waste" .[5][8]

  • The full chemical name(s) of all components. Do not use abbreviations or formulas.[5]

  • The approximate percentage or volume of each component.

  • The date when waste was first added to the container (accumulation start date).[5]

  • The name of the Principal Investigator (PI) and the generating laboratory.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[6][8]

SAA Requirements:

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[4][6]

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste) may be stored in an SAA.[4][6]

  • Container Management: Waste containers must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: Store containers in a secondary containment bin or tray to control any potential leaks or spills.[10]

The disposal workflow can be visualized as a decision-making process:

DisposalWorkflow start Methyl Homoserine Waste Generated char_waste Characterize Waste Stream start->char_waste pure_waste Pure solid or in non-hazardous buffer char_waste->pure_waste  Pure mixed_waste Mixed with hazardous solvents or reagents char_waste->mixed_waste  Mixed consult_ehs Consult Institutional EHS Policy for non-hazardous disposal pure_waste->consult_ehs treat_hazardous Treat as Hazardous Waste mixed_waste->treat_hazardous consult_ehs->treat_hazardous  Policy Forbids or is Unclear pickup Arrange for Pickup by EHS or Licensed Contractor consult_ehs->pickup  Policy Allows Specific Route (Follow EHS Protocol) collect Collect in Designated, Compatible Container treat_hazardous->collect label Label Container Correctly: 'Hazardous Waste' + Contents collect->label store Store in Secondary Containment in a Satellite Accumulation Area (SAA) label->store store->pickup end Disposal Complete pickup->end

Caption: Decision workflow for methyl homoserine waste disposal.

Step 4: Arranging for Final Disposal

The final step is to arrange for the removal of the waste from your laboratory.

  • Contact EHS: Once your waste container is approaching full, or before it has been stored for one year, contact your institution's EHS department to schedule a pickup.[6]

  • Follow Handover Procedures: Adhere to your institution's specific procedures for waste handover. Ensure that the pickup personnel have clear access to the waste and that all labeling is legible.

  • Documentation: Retain any documentation or manifests provided by EHS or the waste contractor, as required by your institution and regulatory agencies.

By adhering to this structured, logical approach, you ensure the safety of your personnel, maintain compliance with all relevant regulations, and protect the environment. This commitment to the full lifecycle of chemical products is a hallmark of a responsible and trustworthy scientific enterprise.

References

  • Laboratory Waste Management: The New Regulations . (2019). MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines . CDMS. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET . Agilent. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc.. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . DuraLabel. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • N-Methyl-L-homoserine . PubChem. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania. [Link]

  • Safety Data Sheet (SDS) - Fmoc-Nα-methyl-O-t-butyl-L-serine . Anaspec. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Safety Overview

The "Why" Behind the Protocol While Methyl homoserine (specifically O-Methyl-L-homoserine) is structurally an amino acid analog, it must not be treated with the casualness often afforded to canonical amino acids (like Glycine or Alanine).[1][2] As a non-canonical analog often used in metabolic labeling or peptide synthesis, its toxicological profile is less established, but it is universally classified under GHS as an Irritant (H315, H319, H335) .

The primary risks are respiratory sensitization from dust inhalation during weighing and dermal irritation during solution handling.[1][2] The addition of the methyl group alters the molecule's hydrophobicity and transport properties compared to Homoserine, potentially increasing bioavailability upon accidental exposure.

Core Directive: Treat this substance as a potential sensitizer.[1][2] Engineering controls (Fume Hood) are the primary defense; PPE is the critical secondary barrier.[1][2]

Part 2: PPE Decision Matrix

The following matrix dictates the required PPE based on the specific operational phase. This is a Task-Based Risk Assessment (TBRA) approach.[1][2]

Operational PhasePrimary HazardHand ProtectionEye ProtectionBody/Respiratory
1.[1][2] Storage & Transport Container breakage; Secondary containment failure.[1][2]Nitrile (Single) (Min thickness: 0.11 mm)Safety Glasses (Side shields required)Standard Lab Coat (Cotton/Poly blend).[1][2]
2. Weighing (Solid) High Risk: Airborne dust generation; Inhalation; Mucous membrane irritation.[1][2]Nitrile (Single) Cuff over lab coat sleeve.[1][2]Safety Goggles (Unvented preferred to prevent dust entry)Lab Coat + N95 Respirator (if outside Fume Hood).Ideally performed inside a hood.[1][2]
3. Solubilization Splash/Splatter of concentrated solution; Exothermic solvation (minor).[1][2]Nitrile (Double) Outer glove: 0.14 mm+Inner glove: StandardSafety Goggles (Chemical Splash Rated)Lab Coat (Buttoned to neck).Fume Hood Sash at proper working height.[1][2]
4. Waste Disposal Cross-contamination; Aerosolization of dry waste.[1][2]Nitrile (Double) Safety Goggles Lab Coat.Chemically resistant apron if handling >1L liquid waste.[1][2]

Part 3: Operational Workflow & Protocols

A. Pre-Operational Validation (The Self-Validating System)

Before opening the container, perform this 3-point check. If any point fails, STOP .

  • Airflow Check: Is the Fume Hood flow monitor reading between 80-100 fpm?

  • Glove Integrity: Inflate the nitrile glove with air and roll the cuff to check for pinhole leaks.[1][2] Visual inspection is insufficient for chemical handling.[1][2]

  • Neutralization Ready: Is the spill kit (absorbent pads + weak base/soap) accessible?

B. Weighing & Solubilization Protocol

Goal: Solubilize O-Methyl-L-homoserine without generating airborne particulate.[1][2]

  • Static Control:

    • Powdered amino acids are prone to static charge, causing "fly-away" powder.[1][2]

    • Action: Use an anti-static gun or wipe the spatula with an anti-static cloth before inserting it into the bottle.[1][2]

  • The "Transfer" Technique:

    • Place the receiving vessel (volumetric flask) inside the balance draft shield or fume hood.[1][2]

    • Do not transfer powder over an open bench.[1][2]

    • Causality: Minimizing travel distance reduces the probability of dust settling on surfaces where your forearms might rest later.[1][2]

  • Solvation:

    • Add solvent (typically water or buffer) slowly.[1][2]

    • Note: While not violently reactive, methyl-derivatives can be slightly hydrophobic.[1][2] Vortexing may be required.[1][2] Ensure the vessel is capped before vortexing to prevent aerosol generation.[1][2]

C. Visualized Workflow (DOT)

HandlingProtocol Start Start: Risk Assessment HoodCheck Engineering Control: Verify Hood Flow Start->HoodCheck PPE_Don Don PPE: Nitrile + Goggles + Coat HoodCheck->PPE_Don Weighing Weighing (Solid): Minimize Dust PPE_Don->Weighing Solid Handling Solvation Solvation (Liquid): Prevent Splash Weighing->Solvation Add Solvent Use Experimental Use Solvation->Use Disposal Disposal: Segregate Solid vs Liquid Use->Disposal Disposal->PPE_Don Decon & Doff

Caption: Operational flow for Methyl homoserine handling, emphasizing the transition from solid (dust risk) to liquid (splash risk) hazards.

Part 4: Disposal & Emergency Response[2]

Waste Categorization
  • Solid Waste: Contaminated weighing boats, paper towels, and gloves must be disposed of in Hazardous Solid Waste containers (often labeled "Solid Toxic" or "Debris contaminated with Chemicals"). Do not use regular trash.

  • Liquid Waste: Aqueous solutions of Methyl homoserine should be collected in Aqueous Chemical Waste carboys.[1][2] Do not pour down the sink unless explicitly authorized by your facility's specific wastewater permit (unlikely for non-canonical amino acids).[1][2]

Emergency Procedures
  • Eye Contact: Immediately flush with eyewash for 15 minutes .[1][2] Hold eyelids open. The methyl group does not change the basic first aid for amino acid irritation.[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use ethanol or organic solvents to wash skin, as this may increase the permeation of the methylated compound.

  • Spill (Solid):

    • Dampen a paper towel (do not spray the powder directly) to prevent dust.[1][2]

    • Wipe up the powder.[1][2]

    • Clean surface with 70% Ethanol or mild detergent.[1][2]

Part 5: PPE Selection Logic (Visualized)

PPELogic Task Task Identification Solid Handling Solid (Powder) Task->Solid Liquid Handling Solution (Liquid) Task->Liquid HoodYes Inside Fume Hood? Solid->HoodYes HoodNo Outside Fume Hood Solid->HoodNo Gear3 Splash: Dbl Nitrile + Goggles Liquid->Gear3 Splash Hazard Gear1 Std: Nitrile + Glasses HoodYes->Gear1 Dust Contained Gear2 High: Nitrile + Goggles + N95 HoodNo->Gear2 Dust Hazard

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering controls.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • PubChem. (2023).[1][2] O-Methylhomoserine (Compound) - Safety and Hazards. National Library of Medicine.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment (PPE) Standards 1910.132. United States Department of Labor.[1][2] [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.